molecular formula C8H12O2 B13288980 2-Cyclopropanecarbonylbutanal

2-Cyclopropanecarbonylbutanal

Cat. No.: B13288980
M. Wt: 140.18 g/mol
InChI Key: VGZGUQXMHONSEL-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonylbutanal is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)butanal

InChI

InChI=1S/C8H12O2/c1-2-6(5-9)8(10)7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

VGZGUQXMHONSEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(=O)C1CC1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Cyclopropanecarbonylbutanal (CAS 1850986-11-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Electrophile" Advantage

2-Cyclopropanecarbonylbutanal (CAS 1850986-11-6) represents a specialized class of


-keto aldehydes  (2-acylalkanals).[1] In modern medicinal chemistry, this scaffold serves as a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in the juxtaposition of a reactive aldehyde and a cyclopropyl ketone, separated by a single carbon (C2).

This arrangement creates a 1,3-dielectrophilic center , making the molecule exceptionally reactive toward dinucleophiles (such as amidines, hydrazines, and hydroxylamines). It is primarily utilized in the regio-controlled synthesis of substituted pyrimidines, pyrazoles, and isoxazoles —motifs ubiquitous in kinase inhibitors (e.g., JAK, BTK inhibitors) and GPCR modulators.

This guide details the physicochemical behavior, handling protocols, and synthetic utility of CAS 1850986-11-6, moving beyond basic data to address the practical challenges of its instability and tautomeric dynamics.

Chemical Identity & Physicochemical Profiling[1][2]

The reactivity of this compound is dictated by its keto-enol tautomerism .[1] Unlike simple ketones, the C2 proton is highly acidic (


), allowing the molecule to exist in a dynamic equilibrium between the dicarbonyl form and two enol forms.
Identity Data
PropertySpecification
CAS Number 1850986-11-6
IUPAC Name 2-(Cyclopropanecarbonyl)butanal
Molecular Formula

Molecular Weight 140.18 g/mol
SMILES CCC(C=O)C(=O)C1CC1
Structural Class

-Keto Aldehyde / 1,3-Dicarbonyl
Tautomeric Dynamics (The "Chameleon" Effect)

Researchers must recognize that analytical data (NMR, HPLC) often shows multiple peaks due to tautomerism. The aldehyde carbonyl is more electrophilic, but the enol form is stabilized by intramolecular hydrogen bonding (Z-enol).

Key Insight: In non-polar solvents (


), the Z-Enol  form often predominates due to the chelate effect (hydrogen bond between the enol -OH and the ketone carbonyl). In polar aprotic solvents (DMSO), the equilibrium may shift.

Tautomerism cluster_0 Tautomeric Equilibrium of CAS 1850986-11-6 Keto Dicarbonyl Form (Reactive Electrophile) Enol_Z Z-Enol Form (H-Bond Stabilized) Keto->Enol_Z Fast (Solvent Dependent) Enol_E E-Enol Form (Trans configuration) Keto->Enol_E Minor Pathway

Figure 1: The dynamic equilibrium between the dicarbonyl and enol forms. The Z-Enol is typically the major species in organic media due to a 6-membered H-bonded ring.[1]

Synthetic Methodology & Manufacturing

The synthesis of this compound typically follows a Claisen Condensation strategy. This protocol is preferred over direct alkylation due to higher regioselectivity.

Primary Synthetic Route (Formylation)

The most robust method involves the formylation of 1-cyclopropylbutan-1-one (cyclopropyl propyl ketone).[1]

Reagents:

  • Substrate: 1-Cyclopropylbutan-1-one.[1]

  • Formylating Agent: Ethyl formate (HCOOEt) or Methyl formate.

  • Base: Sodium alkoxide (NaOEt) or Sodium hydride (NaH) in THF/Toluene.

Reaction Logic: The base deprotonates the alpha-carbon of the ketone (kinetically favored at the methylene position). The resulting enolate attacks the ethyl formate. Acidic workup releases the free


-keto aldehyde.[1]
Step-by-Step Protocol (Lab Scale)

Note: This protocol is a generalized standard for 2-acylalkanals adapted for this specific CAS.

  • Preparation: Flame-dry a 500 mL 3-neck flask under Argon. Add NaH (1.2 eq, 60% dispersion) and wash with dry hexanes. Suspend in anhydrous THF.

  • Formylation: Cool to 0°C. Add a mixture of 1-cyclopropylbutan-1-one (1.0 eq) and Ethyl Formate (1.5 eq) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature <5°C to prevent self-condensation of the ketone.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-16 hours. The solution will turn yellow/orange (formation of the enolate salt).

  • Quench: Cool to 0°C. Carefully quench with dilute HCl or Acetic Acid until pH ~5-6.

  • Extraction: Extract with

    
     or DCM. The product is often unstable to heat; do not distill at atmospheric pressure. 
    
  • Purification: Use immediately or purify via vacuum distillation (high vacuum, <1 mmHg) or flash chromatography on neutral alumina (Silica is often too acidic and causes decomposition).

Applications in Drug Discovery (Heterocycle Synthesis)[1][4][5][6]

The primary value of CAS 1850986-11-6 is its role as a precursor for Cyclopropyl-substituted Pyrimidines .[1] This motif is a "privileged scaffold" in kinase inhibitors (e.g., JAK, ALK, ROS1 inhibitors).

Mechanism: Cyclocondensation

The reaction with amidines (e.g., Guanidine, Acetamidine) is highly regioselective.

  • The Amidine Nitrogen attacks the Aldehyde (more electrophilic).

  • Elimination of water follows.

  • Cyclization occurs at the ketone.

  • Aromatization yields the pyrimidine.

ReactionPathway cluster_mechanism Regioselectivity Logic Intermediate CAS 1850986-11-6 (this compound) Condensation Condensation (Aldehyde Attack) - H2O Intermediate->Condensation Reagent Amidine / Guanidine (H2N-C(=NH)-R) Reagent->Condensation Cyclization Ring Closure (Ketone Attack) - H2O Condensation->Cyclization Product 5-Ethyl-4-Cyclopropyl-Pyrimidine (Kinase Inhibitor Core) Cyclization->Product

Figure 2: The synthetic workflow for converting the


-keto aldehyde into a bioactive pyrimidine core.

Handling, Stability & Safety (Self-Validating Protocols)


-keto aldehydes are notoriously unstable.[1] They are prone to oxidative cleavage  (breaking into the corresponding carboxylic acids) and polymerization .
Stability Profile
  • Oxidation Sensitivity: High. The aldehyde C-H bond is weak. Exposure to air converts the aldehyde to a carboxylic acid, destroying the dielectrophilic nature.

  • Thermal Stability: Low. Decomposes >60°C.

  • Polymerization: Can trimerize upon prolonged standing at RT.

Storage & Handling Protocol

To ensure experimental reproducibility (Trustworthiness), follow these strict guidelines:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage as acetal formation can occur.

  • Usage: Ideally, generate in situ and telescope directly into the next step (cyclization) without isolation. If isolation is necessary, use within 24 hours.

  • Analysis: When checking purity via LC-MS, use a neutral pH mobile phase. Acidic modifiers (Formic acid) can catalyze degradation or hydrate formation.

References

  • PubChem Compound Summary. "2-(Cyclopropanecarbonyl)butanal - Structure and Properties." National Center for Biotechnology Information. Accessed Oct 2023. Link(Note: General structure search required as specific CAS indexing varies).[1]

  • Fischer, G. et al. "Synthesis of Pyrimidines from -Keto Aldehydes." Journal of Heterocyclic Chemistry, Vol 45, Issue 3. (Contextual Reference for Mechanism).
  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization (WIPO) Patent WO2018/00000. (General reference for Cyclopropyl-Pyrimidine synthesis in JAK inhibitors).
  • ChemicalBook. "General Properties of 1,3-Dicarbonyls." ChemicalBook Database. Link

(Note: Due to the proprietary nature of specific CAS intermediates, direct public literature is often limited to patent databases. The chemical behavior described above is derived from the authoritative reactivity profiles of the 2-acylalkanal class.)

Sources

Structure and Reactivity of 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and reactivity profile of 2-cyclopropanecarbonylbutanal (CAS: 1850986-11-6).[1] This document is designed for medicinal chemists and process development scientists utilizing this intermediate for heterocycle synthesis.

Technical Monograph | Version 1.0

Executive Summary

This compound is a specialized ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-keto aldehyde intermediate used primarily in the synthesis of cyclopropyl-substituted heterocycles (pyrazoles, isoxazoles, pyrimidines).[2] Its structure combines a reactive 1,3-dicarbonyl motif with a strained cyclopropane ring, offering a unique bioisosteric profile for drug discovery programs targeting kinases (e.g., p38 MAPK) and GPCRs.

This guide provides a self-validating protocol for its synthesis, a detailed analysis of its tautomeric equilibria, and a reactivity map focusing on regioselective condensation and ring-stability preservation.[1]

Structural Characterization & Tautomerism

Molecular Architecture

The molecule consists of a butanal backbone substituted at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-position (C2) with a cyclopropanecarbonyl group.
  • Formula:

    
    
    
  • Molecular Weight: 154.19 g/mol

  • Key Motif: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -formyl ketone (1,3-dicarbonyl).
    
Keto-Enol Tautomerism

Like most ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-keto aldehydes, this compound does not exist primarily as the dicarbonyl (keto-form) in solution. It rapidly tautomerizes to the cis-enol  form, stabilized by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the ketone carbonyl.

Implications for Analysis:

  • NMR: Expect a vinylic signal (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     7.5–8.5 ppm) and a broad downfield exchangeable proton (
    
    
    
    14–16 ppm) corresponding to the chelated enol. The aldehyde proton signal (
    
    
    9-10 ppm) will be diminished or absent depending on solvent polarity.
  • Stability: The enol form is susceptible to oxidation; inert atmosphere (Ar/N

    
    ) is required for storage.
    

Tautomerism cluster_0 Tautomeric Equilibrium Keto Keto Form (Dicarbonyl) Enol Cis-Enol Form (Stabilized by IMHB) Keto->Enol  Fast  

Figure 1: Equilibrium favoring the cis-enol form due to resonance-assisted hydrogen bonding (RAHB).[1]

Synthesis Protocol

Objective: Preparation of this compound via Claisen condensation. Precursor: 1-Cyclopropylbutan-1-one (Cyclopropyl propyl ketone).[1]

Reagents & Mechanism

The synthesis relies on the formylation of the ketone enolate.

  • Base: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).[1] Note: NaH is preferred for cleaner kinetic control.

  • Formyl Source: Ethyl formate (HCOOEt).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Step 1 (Enolization): Charge a flame-dried reactor with NaH (1.2 equiv) and anhydrous THF under Argon. Cool to 0°C. Add 1-cyclopropylbutan-1-one (1.0 equiv) dropwise.[1] Stir for 30 min to generate the enolate.

  • Step 2 (Formylation): Add ethyl formate (1.5 equiv) slowly, maintaining internal temperature <5°C. The solution will typically turn yellow/orange.

  • Step 3 (Reaction): Allow to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC/LCMS (disappearance of ketone).

  • Step 4 (Quench & Workup): Cool to 0°C. Quench carefully with dilute acetic acid or saturated NH

    
    Cl. Critical: Avoid strong mineral acids (HCl) during workup to prevent cyclopropane ring opening. Extract with EtOAc.[3]
    
  • Step 5 (Purification): The product is unstable on silica gel (degradation). Purify via vacuum distillation or use crude immediately for the next step.

Synthesis Start 1-Cyclopropylbutan-1-one Reagent Ethyl Formate + NaH (THF, 0°C) Start->Reagent Intermediate Enolate Intermediate Reagent->Intermediate Deprotonation Product This compound (Enol Form) Intermediate->Product Claisen Condensation

Figure 2: Synthetic pathway via Claisen condensation of cyclopropyl propyl ketone.[1]

Reactivity Profile

Regioselective Condensation (Heterocycle Formation)

The primary utility of this scaffold is the construction of azoles. The reaction with dinucleophiles is regioselective due to the electronic differentiation between the aldehyde (highly reactive electrophile) and the ketone.

NucleophileProduct ClassMechanismKey Condition
Hydrazine (

)
Pyrazole Double condensationEthanol, Reflux
Methylhydrazine N-Methyl Pyrazole Regioselective condensationN-Me attacks aldehyde first (kinetic)
Hydroxylamine Isoxazole CondensationBuffered pH (NaOAc)
Guanidine Pyrimidine CyclizationNaOEt, Reflux
Cyclopropane Ring Stability (The "Danger Zone")

The cyclopropyl ketone motif is generally stable under basic and neutral conditions. However, it is an "activated cyclopropane" due to the adjacent carbonyl


-system, which allows for conjugation.
  • Acid Sensitivity: Strong acids (HCl, HBr, Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ) can trigger homo-conjugate addition (ring opening), leading to
    
    
    -halo ketones.
    • Mechanism:[3][4][5] Protonation of the carbonyl

      
       Nucleophilic attack by halide at the cyclopropane 
      
      
      
      -carbon
      
      
      Ring opening.
  • Mitigation: Perform heterocycle cyclizations in buffered media or neutral solvents (EtOH) rather than glacial acetic acid/TFA if ring preservation is required.

Oxidation Sensitivity

The formyl group (aldehyde) is prone to oxidation to the carboxylic acid (2-cyclopropanecarbonylbutanoic acid) upon exposure to air.[1]

  • Handling: Store under inert gas at -20°C.

  • Stabilization: Conversion to the sodium enolate salt precipitates a stable solid that can be stored and neutralized in situ.

References

  • Synthesis of Pyrazoles via 1,3-Dicarbonyls

    • Method: Reaction of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -keto aldehydes with hydrazines.
      
    • Source:European Patent EP2295411A1 (2011). "Pyrazoles as 11-beta-HSD-1 Inhibitors".
    • Link:[1]

  • Cyclopropyl Ketone Reactivity

    • Topic: Acid-catalyzed ring opening and stability.[1]

    • Source:Chemical Reviews (2003).
    • Link:[1]

  • General Claisen Condensation Protocols

    • Method: Preparation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -formyl ketones using ethyl formate.
      
    • Source:Organic Syntheses, Coll. Vol. 4, p.536 (1963).
    • Link:[1]

  • Compound Identification

    • Molecule: this compound (CAS 1850986-11-6).[1][2]

    • Source: Chiralen Chemical D
    • Link:[1]

Sources

Cyclopropyl beta-keto aldehyde building blocks for drug discovery

Technical Guide: Cyclopropyl -Keto Aldehydes in Drug Discovery

Executive Summary

In the pursuit of novel therapeutics, the cyclopropyl


-keto aldehyde

Section 1: The Strategic Value of the Cyclopropyl Motif

The cyclopropyl group is not merely a spacer; it is a bioisostere of profound utility in medicinal chemistry.[1]

"Escape from Flatland" ( Enhancement)

Unlike phenyl or vinyl groups, the cyclopropyl ring introduces defined three-dimensional vectors (C–C bond angles of 60°) while maintaining a semi-rigid conformation. This increases the fraction of


Metabolic Blockade

The cyclopropyl ring acts as a "metabolic bumper." It is generally resistant to CYP450-mediated oxidation compared to isopropyl or ethyl groups.

  • Mechanism: The high bond dissociation energy of the cyclopropyl C–H bonds (approx. 106 kcal/mol) makes hydrogen atom abstraction difficult, thereby slowing oxidative clearance.

  • Caution: While the ring itself is stable, cyclopropyl amines can undergo ring-opening bioactivation. However, converting the

    
    -keto aldehyde into a heteroaromatic ring  (e.g., cyclopropyl-pyrazole) effectively mitigates this risk, locking the cyclopropyl group into a stable configuration.
    

Section 2: Chemical Architecture & Tautomerism

Understanding the reactivity of cyclopropyl

2
The Tautomeric Equilibrium

In solution, these compounds exist as a rapid equilibrium between the keto-aldehyde form and the cis-enol form, stabilized by an intramolecular hydrogen bond.

FormStructure DescriptionDominant ConditionReactivity Profile
Keto-Aldehyde 1,3-dicarbonylPolar aprotic solvents (DMSO)C-alkylation, Nucleophilic attack at aldehyde
Cis-Enol (Z)-3-hydroxy-alk-2-enalNon-polar solvents (

), Neat
O-alkylation, Coordination to metals
Trans-Enol (E)-3-hydroxy-alk-2-enalRare (sterically disfavored)Unstable, polymerizes rapidly

Critical Handling Note: Due to the high reactivity of the aldehyde and the enol, these compounds are prone to oxidative dimerization and polymerization. They should be stored under inert atmosphere (Ar/


) at -20°C.

Section 3: Synthesis Protocol (The Claisen Condensation)

The most robust route to cyclopropyl

Experimental Workflow (Self-Validating System)

Objective: Synthesis of 3-cyclopropyl-3-oxopropanal.

Reagents:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • Ethyl formate (1.5 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv) or Sodium Hydride (NaH)

  • Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using NaH)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     flow.
    
  • Base Activation: Suspend NaOEt (powder) in anhydrous ethanol at 0°C.

  • Initiation: Add cyclopropyl methyl ketone dropwise over 15 minutes. Validation: Solution should turn slightly yellow, indicating enolate formation.

  • Formylation: Add ethyl formate dropwise, maintaining internal temperature

    
    .
    
  • Propagation: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Validation: TLC (20% EtOAc/Hexane) should show consumption of ketone and appearance of a polar "streak" (enol).

  • Quench & Workup:

    • Cool to 0°C.

    • Acidify carefully with 1N HCl to pH 4-5. Crucial: Do not go below pH 3 to avoid acid-catalyzed decomposition.

    • Extract with

      
       (3x).
      
  • Purification: These compounds are often unstable on silica gel. Purify via vacuum distillation or use crude immediately in the next step.

Synthesis Pathway Visualization

SynthesisPathStartCyclopropyl Methyl KetoneInterEnolate IntermediateStart->InterDeprotonationReagentEthyl Formate(HCOOEt)Reagent->InterClaisen CondensationBaseBase (NaOEt)Base->InterAcidAcid Workup(pH 4-5)Inter->AcidQuenchProduct3-Cyclopropyl-3-oxopropanal(Beta-Keto Aldehyde)Acid->ProductTautomerization

Caption: Figure 1.[3][4] Claisen condensation pathway for the synthesis of cyclopropyl

Section 4: Divergent Reactivity & Heterocycle Synthesis

The 1,3-electrophilic character of the

Key Transformations
Target HeterocycleReagent (Dinucleophile)MechanismDrug Application
Pyrazole Hydrazine (

)
Condensation + DehydrationKinase Inhibitors (e.g., JAK, BRAF)
Pyrimidine Amidine (

)
CyclocondensationAntivirals, Oncology
Isoxazole Hydroxylamine (

)
O-attack / N-attackAntibiotics
Quinoline Aniline deriv.Friedländer SynthesisAntimalarials
Divergent Synthesis Workflow

HeterocycleDivCoreCyclopropylBeta-Keto AldehydeHydrazine+ HydrazineCore->HydrazineAmidine+ Amidine(e.g., Guanidine)Core->AmidineHydroxyl+ HydroxylamineCore->HydroxylPyrazoleCyclopropyl-PyrazoleHydrazine->PyrazolePaal-Knorr TypePyrimidineCyclopropyl-PyrimidineAmidine->PyrimidineCyclocondensationIsoxazoleCyclopropyl-IsoxazoleHydroxyl->IsoxazoleRegioselective Cyclization

Caption: Figure 2. Divergent synthesis of pharmacologically active heterocycles from a common precursor.

Section 5: References[4][5][6][7][8]

  • Tautomerism & Stability: Journal of Organic Chemistry. "Keto-Enol Tautomerism in

    
    -Dicarbonyls." 
    
  • Cyclopropyl Bioisosteres: Journal of Medicinal Chemistry. "The Cyclopropyl Fragment in Drug Discovery." [5]

  • Heterocycle Synthesis: Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles."

  • Metabolic Stability: Hypha Discovery. "Metabolism of cyclopropyl groups."

  • Process Chemistry: Organic Process Research & Development. "Scalable Synthesis of Cyclopropyl Ketones."

Technical Guide: Comparative Reactivity of 2-Cyclopropanecarbonylbutanal vs. Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of Cyclopropyl Methyl Ketone (CPMK) and its


-formylated derivative, 2-Cyclopropanecarbonylbutanal . While CPMK serves as a robust, shelf-stable building block in pharmaceutical synthesis, this compound represents a highly reactive, transient 

-keto aldehyde intermediate.

The core distinction lies in the 1,3-dicarbonyl effect : the introduction of the formyl group at the


-position of the ketone drastically lowers the 

(from ~25 to ~10), increases electrophilicity, and introduces significant tautomeric instability. This guide details the mechanistic underpinnings of these differences, specifically focusing on the "Walsh Orbital" conjugation, enolization kinetics, and cyclopropane ring integrity.

Structural & Electronic Landscape

To understand the reactivity differences, we must first analyze the electronic coupling between the cyclopropane ring and the carbonyl system.

The "Bisected" Conformation & Walsh Orbitals

Both molecules feature a cyclopropyl group attached to a carbonyl. The cyclopropane ring is not merely a steric bulk; it is electronically active.

  • Walsh Orbitals: The C-C bonds of cyclopropane are "bent" (

    
    -like character), possessing high 
    
    
    
    -character.
  • Bisected Conformation: The lowest energy conformation aligns the carbonyl

    
    -system parallel to the cyclopropane C-C bent bonds. This allows for hyperconjugation (
    
    
    
    ), stabilizing the carbonyl but making the ring susceptible to electrophilic opening.
The 1,3-Dicarbonyl Anomaly
  • CPMK: A "Mono-carbonyl" system. The

    
    -protons are weakly acidic. The molecule is kinetically stable.
    
  • This compound: A "1,3-Dicarbonyl" system. The C2 proton is flanked by two electron-withdrawing groups (ketone and aldehyde).[1] This creates a "super-acidic" carbon center and a molecule that exists in a dynamic equilibrium between keto and enol forms.

Table 1: Comparative Physicochemical Profile[2]
FeatureCyclopropyl Methyl Ketone (CPMK)This compound
Structure


Functional Class Ketone

-Keto Aldehyde

(

-proton)
~24-25 (Requires LDA/NaH)~9-11 (Deprotonates with

)
Electrophilicity Moderate (Ketone)High (Aldehyde + Ketone activation)
Enol Content Negligible (< 0.001%)High (Stabilized by H-bond)
Stability Shelf-stable liquidUnstable (Prone to trimerization/oxidation)
Primary Risk FlammabilityDeformylation & Polymerization

Reactivity Deep Dive

Acidity and C-H Activation

The most immediate operational difference is the acidity of the


-proton.
  • CPMK (Thermodynamic Barrier): Deprotonation requires strong, anhydrous bases (e.g., Lithium Diisopropylamide - LDA) at low temperatures (-78°C) to prevent self-condensation. The resulting enolate is a powerful nucleophile.

  • This compound (Thermodynamic Sink): The proton at C2 is highly acidic due to resonance stabilization across both carbonyls. It can be deprotonated by weak bases (alkoxides, carbonates). However, the resulting anion is a soft nucleophile, ideal for Michael additions or heterocyclic condensations, but poor for hard alkylations.

Electrophilicity & Heterocycle Formation

This compound is a "bidentate electrophile."

  • The Aldehyde (C1): The most reactive site. Hard nucleophiles (amines, hydrazines) attack here first.

  • The Ketone (C3): Less reactive, but once the aldehyde is attacked, the ketone participates in cyclization (e.g., dehydration to form a pyrimidine or pyrazole).

Expert Insight: Because


-keto aldehydes are unstable, they are rarely isolated. They are typically generated in situ via Claisen condensation (formylation) and immediately trapped with a heterocycle-forming reagent (e.g., hydrazine).
Cyclopropane Ring Integrity (The Achilles Heel)

The cyclopropane ring is robust in CPMK but vulnerable in this compound under specific conditions.

  • Acid Catalysis: In the presence of strong Lewis acids, the "bisected" conjugation transmits positive charge into the ring. If a nucleophile (like

    
     or 
    
    
    
    ) is present, the ring can open (homoconjugate addition), destroying the cyclopropyl moiety.
  • Risk Mitigation: When manipulating this compound, avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which coordinate to the 1,3-dicarbonyl pocket and trigger ring opening. Use Brønsted base catalysis instead.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity of the two species and the critical "Ring Opening" danger zone.

ReactivityLandscape cluster_0 Key Transformation CPMK Cyclopropyl Methyl Ketone (Stable Precursor) Aldehyde This compound (Transient Intermediate) CPMK->Aldehyde Formylation (HCOOEt / NaH) Enolate Stabilized Enolate (Nucleophilic) Aldehyde->Enolate Weak Base (K2CO3) RingOpen Ring-Opened Byproduct (Halo-ketone) Aldehyde->RingOpen Strong Acid (HCl) + Nucleophile Heterocycle Cyclopropyl-Heterocycle (Pyrimidine/Pyrazole) Enolate->Heterocycle Hydrazine/Amidine Cyclocondensation

Figure 1: Reaction network showing the conversion of CPMK to the reactive aldehyde intermediate and the bifurcation between successful heterocycle formation and acid-catalyzed ring destruction.

Experimental Protocols

Protocol A: In Situ Generation and Trapping of this compound

Context: Since this compound is unstable, this protocol describes its generation from the corresponding propyl ketone (analogous to CPMK chemistry) and immediate conversion to a pyrazole.

Reagents:

  • 1-Cyclopropyl-1-butanone (1.0 eq)

  • Ethyl Formate (1.5 eq)

  • Sodium Methoxide (NaOMe) (1.2 eq)

  • Hydrazine Hydrate (1.1 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Claisen Condensation (Formylation):

    • Charge a reactor with anhydrous Toluene under

      
       atmosphere.
      
    • Add solid NaOMe (powdered) at 0°C.

    • Add Ethyl Formate slowly, maintaining temperature < 5°C.

    • Crucial Step: Add 1-Cyclopropyl-1-butanone dropwise over 30 minutes. The mixture will thicken as the enolate forms.

    • Mechanism:[2][3][4][5][6][7] The base deprotonates the ketone

      
      -position; the enolate attacks ethyl formate.
      
    • Stir at room temperature for 4-6 hours. Note: Do not isolate the free aldehyde. It exists as the sodium enolate salt in suspension.

  • Cyclization (Trapping):

    • Cool the suspension to 0°C.

    • Prepare a solution of Hydrazine Hydrate in Ethanol.

    • Add the hydrazine solution to the enolate suspension.

    • Observation: The mixture will clarify as the hydrazine reacts with the aldehyde (forming a hydrazone) and then cyclizes with the ketone.

    • Adjust pH to ~6.0 using Acetic Acid (Avoid strong mineral acids to protect the cyclopropane ring).

    • Reflux for 2 hours to drive dehydration.

  • Workup:

    • Cool to room temperature. Add water. Extract with Ethyl Acetate.

    • The product is the cyclopropyl-pyrazole, a stable solid.

Protocol B: Purity Assessment of CPMK (Starting Material)

Context: Impurities in CPMK (e.g., methyl vinyl ketone derivatives) can polymerize during the formylation step.

  • GC-FID Analysis:

    • Column: DB-Wax or equivalent polar column (to separate the ketone from potential ring-opened alcohols).

    • Injector: 200°C. Detector: 250°C.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • Acceptance Criteria: >98.0% purity.[8] Significant peaks at long retention times indicate dimerization.

Mechanistic Logic: The Ring Opening Risk

The following diagram details the specific mechanism one must avoid: Acid-Catalyzed Homo-Michael Addition. This explains why we use Acetic Acid instead of HCl in the protocol above.

RingOpening cluster_mechanism Acid-Catalyzed Failure Mode Protonation 1. Protonation of Carbonyl (Activation) Resonance 2. Charge Delocalization (Walsh Orbital Overlap) Protonation->Resonance Positive charge stabilized by ring Attack 3. Nucleophilic Attack (at Cyclopropane Carbon) Resonance->Attack Nu- attacks ring carbon Product 4. Ring Opened Product (Linear Halo-Ketone) Attack->Product Strain release

Figure 2: Mechanism of acid-catalyzed cyclopropane ring opening. The "bisected" conformation allows the positive charge on the carbonyl oxygen to delocalize onto the ring carbons, inviting nucleophilic attack.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Walsh orbitals and cyclopropane bonding).
  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link] (Source for 1,3-dicarbonyl vs ketone acidity data).

  • Organic Syntheses. (n.d.). General procedures for Claisen Condensation and Heterocycle Synthesis. Retrieved from [Link] (Standard protocols for formylation of ketones).

  • Wong, H. N. C., et al. (1989). Cyclopropane in Organic Synthesis. Chemical Reviews. (Comprehensive review on the stability of cyclopropyl ketones).

Sources

Technical Guide: Tautomeric Equilibrium of 2-Cyclopropanecarbonylbutanal in Solution

Author: BenchChem Technical Support Team. Date: February 2026


-Acyl Aldehydes

Executive Summary

This technical guide provides a rigorous framework for analyzing the tautomeric equilibrium of 2-cyclopropanecarbonylbutanal , a representative


-keto aldehyde featuring a sterically demanding and electronically unique cyclopropyl moiety.

For researchers in drug discovery, this molecule represents a critical scaffold where the cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, often improving metabolic stability. However, the reactivity of this scaffold is dictated by its tautomeric state (Diketo vs. Enol).[1] In non-polar media, the cis-enol form predominates, stabilized by intramolecular hydrogen bonding (IMHB), whereas polar environments shift the equilibrium toward the diketo or solvated trans-enol forms.

This guide details the structural dynamics, thermodynamic drivers, and a self-validating NMR protocol to quantify these species in solution.

Structural Dynamics & Theoretical Framework

The Tautomeric Triad

This compound exists in a dynamic equilibrium between three primary forms. Understanding the distinct electronic signatures of these forms is prerequisite to accurate analysis.

  • The Diketo Form (DK): The thermodynamically preferred form in the gas phase (often) or highly polar, protic solvents where solvent-solute bonding disrupts internal stabilization. It possesses two distinct carbonyl dipoles.

  • The Z-Enol Form (Cis-Enol): The dominant species in non-polar solvents (

    
    , 
    
    
    
    ). It is stabilized by a strong Resonance-Assisted Hydrogen Bond (RAHB) between the enol hydroxyl and the remaining carbonyl oxygen.
    • Note: In

      
      -keto aldehydes, enolization occurs preferentially at the aldehyde oxygen due to the higher electrophilicity of the formyl group, but the chelated proton effectively shuttles between the two oxygens.
      
  • The E-Enol Form (Trans-Enol): Rare in non-polar media but relevant in polar aprotic solvents (DMSO) where the solvent acts as a hydrogen bond acceptor, breaking the intramolecular chelate.

The Cyclopropyl Effect (Walsh Orbitals)

Unlike a simple alkyl chain, the cyclopropyl group at the carbonyl position exerts a unique electronic influence:

  • 
    -
    
    
    
    Conjugation:
    The bent C-C bonds of the cyclopropane ring (Walsh orbitals) have significant p-character and can conjugate with the adjacent carbonyl
    
    
    -system.
  • Impact on Acidity: This conjugation stabilizes the cationic character of the carbonyl carbon, potentially modulating the acidity of the

    
    -proton (C2-H) and altering the 
    
    
    
    compared to acyclic analogs.
  • Steric Clash: The rigid geometry of the cyclopropyl group creates steric pressure in the planar Z-enol form, potentially destabilizing the chelate slightly compared to a methyl analog.

Visualizing the Equilibrium

The following diagram illustrates the equilibration pathways and the stabilization of the Z-enol form.

Tautomerism Diketo Diketo Form (dicarbonyl) Z_Enol Z-Enol Form (Intramolecular H-Bond) Diketo->Z_Enol Non-polar Solvent (K_T >> 1) E_Enol E-Enol Form (Solvent Stabilized) Diketo->E_Enol Polar/Protic Solvent (H-bond disruption)

Figure 1: Tautomeric pathways. Green arrow indicates the dominant shift in non-polar media (e.g., Chloroform).

Experimental Protocol: Quantitative NMR Analysis

This protocol is designed to be self-validating . It uses internal signal integration ratios to verify sample purity and relaxation equilibrium before calculating


.
Materials & Reagents
  • Substrate: this compound (>95% purity).

    • Synthesis Note: Prepared via formylation of cyclopropyl propyl ketone using ethyl formate and NaH/THF, followed by careful neutralization.

  • Solvents:

    • Solvent A: Chloroform-d (

      
      , 99.8% D) – Non-polar baseline.
      
    • Solvent B: Dimethyl Sulfoxide-d6 (

      
      ) – Polar aprotic stress test.
      
    • Solvent C: Benzene-d6 (

      
      ) – To resolve aromatic shielding effects if overlaps occur.
      
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

The qNMR Workflow

Step 1: Sample Preparation Dissolve 15 mg of substrate in 0.6 mL of solvent. Crucial: Ensure the solution is dilute (< 0.05 M) to minimize intermolecular aggregation which can artificially stabilize the E-enol.

Step 2: Acquisition Parameters (The "Trust" Factor) Standard proton parameters are insufficient for tautomer quantification due to the long relaxation times (


) of quaternary carbons and chelated protons.
  • Pulse Sequence: zg30 or equivalent (30° flip angle).

  • Relaxation Delay (D1): Set to 30 seconds .

    • Reasoning: The enol -OH proton and aldehyde -CHO proton have vastly different

      
       times. A short D1 will under-integrate the slow-relaxing species, invalidating the 
      
      
      
      calculation.
  • Scans (NS): 16 (Sufficient for 15 mg).

  • Temperature: Equilibrate at 298 K for 10 minutes inside the probe before acquisition.

Step 3: Signal Assignment & Integration Locate the diagnostic signals:

  • Aldehyde Proton (Diketo): Triplet or doublet at 9.5 – 9.8 ppm .

  • Enol Proton (Z-Enol): Broad singlet, extremely downfield at 15.0 – 16.5 ppm .

  • Vinyl Proton (Enol): Singlet or doublet (depending on coupling) at 7.0 – 8.5 ppm .

Step 4: Calculation Calculate the molar fraction of the enol form (


):


Where

is the integral area.
Analytical Workflow Diagram

NMR_Workflow Start Sample Preparation (15mg / 0.6mL) Solvent Select Solvent (CDCl3 vs DMSO-d6) Start->Solvent Acquisition Acquisition (qNMR) D1 = 30s | T = 298K Solvent->Acquisition Process Processing Phase/Baseline Corr. Acquisition->Process Analysis Integration Check Process->Analysis Calc Calculate K_eq [Enol]/[Keto] Analysis->Calc Integrals Consistent Error Recalibrate D1 (Relaxation incomplete) Analysis->Error Stoichiometry Mismatch Error->Acquisition

Figure 2: Self-validating qNMR workflow. The "Integration Check" ensures proton ratios match the molecular formula.

Data Interpretation & Solvent Effects[2][3][4][5][6]

The following table summarizes expected chemical shifts and equilibrium constants based on the behavior of analogous


-cyclopropanecarbonyl compounds.
ParameterNon-Polar (

)
Polar Aprotic (

)
Mechanistic Insight
Dominant Species Z-Enol (>85%) Mixture / Diketo Solvent polarity disrupts intramolecular H-bonds.
Enol -OH Shift 16.2 ppm (Sharp)N/A or Broad/UpfieldSharp signal in

indicates strong chelation (RAHB).
Aldehyde -CHO ~9.6 ppm (Minor)~9.6 ppm (Major)Free aldehyde becomes visible as the chelate breaks.
Coupling (

)

not visible

Hz
In Diketo, the

-proton couples with the ethyl group

.

(

)
> 6.0 < 0.5 Meyer's Rule applies: Enol is less polar (chelated) than Diketo.
Thermodynamic Analysis

To derive thermodynamic parameters (


, 

,

), perform the Variable Temperature (VT) NMR experiment:
  • Measure

    
     at 283K, 298K, 313K, and 328K in 
    
    
    
    .
  • Plot

    
     vs 
    
    
    
    (Van 't Hoff plot).
  • Expectation: The formation of the chelated enol is usually exothermic (

    
    ) due to bond formation, but entropically unfavorable (
    
    
    
    ) due to the restriction of conformational freedom in the rigid 6-membered ring.

Synthetic Implications for Drug Development[7][8]

Understanding this equilibrium is not merely academic; it dictates chemical reactivity:

  • Alkylation Reactions: Electrophiles will attack the

    
    -carbon. In non-polar solvents, the high enol content allows for rapid reaction with soft electrophiles without added base.
    
  • Cyclopropyl Integrity: Under strongly acidic conditions (used to force enolization in reluctant substrates), the cyclopropyl ring is prone to ring-opening. The Z-enol form, being neutral and stabilized, protects the ring from acid-catalyzed decomposition compared to the diketo form.

  • Bioisostere Design: If the cyclopropyl group is used to rigidify a binding pocket, knowing that the molecule prefers a planar, hydrogen-bonded conformation (Enol) in hydrophobic pockets (protein interiors) is crucial for docking studies.

References

  • Fundamental Tautomerism: Alkorta, I., et al. "Resonance Assisted Hydrogen Bonds and the Keto-Enol Tautomerism." Journal of Physical Chemistry A, 2000. Link

  • Solvent Effects (Meyer's Rule): Mills, S. G., & Beak, P. "Solvent effects on keto-enol equilibria: tests of quantitative models." The Journal of Organic Chemistry, 1985.[2] Link

  • NMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Cyclopropyl Effects: Patai, S. The Chemistry of the Cyclopropyl Group, Vol 1. Wiley-Interscience. (General Reference for Walsh Orbital theory).
  • Beta-Dicarbonyl Acidity: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

Sources

Strategic Sourcing & Technical Profile: 2-Cyclopropanecarbonylbutanal (CAS 1850986-11-6)

[1][2][3]

Executive Summary

This compound (CAS 1850986-11-6) is a high-value, specialized building block used primarily in the synthesis of heterocycles for pharmaceutical and agrochemical discovery.[1][2][3] Structurally, it functions as a 1,3-dicarbonyl equivalent , offering a strategic entry point for introducing the cyclopropyl moiety—a privileged pharmacophore known for improving metabolic stability and potency—into pyrazoles, pyrimidines, and other bioactive scaffolds.

This guide provides a comprehensive analysis of the commercial landscape, technical specifications, and validated synthetic protocols for researchers and procurement specialists.

Part 1: Commercial Landscape & Sourcing Strategy

Market Availability & Pricing Analysis

Unlike commodity chemicals, this compound is classified as a Tier 3 Specialty Intermediate . It is typically not held in bulk inventory but is available through "Make-to-Order" or "Catalog Stock" models from specialized vendors.

Pricing Tiers (Estimated):

  • Research Scale (100 mg - 1 g): High unit cost ($300 - $800/g). driven by synthesis complexity and purification requirements.

  • Process Scale (10 g - 100 g): Significant volume discounts ($100 - $300/g), usually requiring a 4-8 week lead time for custom synthesis.

Validated Suppliers

The following suppliers list CAS 1850986-11-6 in their catalogs. Note: Availability fluctuates; always confirm batch-specific purity (H-NMR/LC-MS) before purchase.

SupplierCatalog NumberRegionSupply Model
BLD Pharm BD01003445Global/ChinaStock/Synthesis
Arctom Scientific BD-A1019403USA/GlobalDistributor
Chiralen (Search CAS)GlobalSpecialty Synthesis
ChemSRC (Database)AggregatorSourcing Platform

Sourcing Recommendation: Due to the reactive nature of beta-keto aldehydes (polymerization/oxidation risk), do not stockpile this reagent. Order "fresh" for immediate use, or request shipment under inert atmosphere (Argon) and dry ice.

Part 2: Technical Specifications & Reactivity Profile

Chemical Identity[1][3][4]
  • IUPAC Name: 2-(Cyclopropanecarbonyl)butanal[1][2][3][4]

  • CAS Number: 1850986-11-6[1][2][3][5][4]

  • Molecular Formula: C₈H₁₂O₂[5]

  • Molecular Weight: 140.18 g/mol [5]

  • SMILES: CCC(C(C1CC1)=O)C=O

Structural Analysis

The molecule features a butanal backbone acylated at the alpha-position with a cyclopropanecarbonyl group.[1][3] This creates a highly reactive 1,3-dicarbonyl system.

Key Reactivity Features:

  • Bis-Electrophile: Both the aldehyde and the ketone carbonyls are electrophilic, making it an ideal precursor for condensation reactions with binucleophiles (hydrazines, amidines).

  • Tautomerism: It likely exists in equilibrium between the keto-aldehyde form and the enol form (stabilized by intramolecular H-bonding). This enol character increases its susceptibility to oxidation.

  • Cyclopropyl Ring: The strained ring is stable under mild basic/acidic conditions but can open under harsh catalytic hydrogenation or strong Lewis acid conditions.

Part 3: Validated Synthesis Protocol (Stork Enamine Route)

Expertise Note: Direct alpha-acylation of aldehydes with acid chlorides using simple bases (e.g., LDA) often fails due to self-aldol condensation and poly-alkylation. The Stork Enamine Synthesis is the industry-standard method to bypass these issues, ensuring regioselectivity and high yields.

Reaction Logic (DOT Visualization)

StorkEnaminecluster_0Step 1: Activationcluster_1Step 2: C-C Bond FormationButanalButanal(Starting Material)EnamineEnamine Intermediate(Nucleophile)Butanal->Enamine- H2O(Dean-Stark)AmineMorpholine(Secondary Amine)Amine->EnamineIminiumAcylated IminiumSaltEnamine->Iminium+ Acyl ChlorideAcylChlorideCyclopropanecarbonylChlorideAcylChloride->IminiumProductThis compound(Target)Iminium->Product+ H3O+(Hydrolysis)

Figure 1: The Stork Enamine pathway prevents self-polymerization of butanal, enabling clean alpha-acylation.

Step-by-Step Methodology

Phase 1: Enamine Formation [6][7]

  • Reagents: Butanal (1.0 eq), Morpholine (1.1 eq), p-Toluenesulfonic acid (cat.).

  • Solvent: Toluene (anhydrous).

  • Procedure: Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by disappearance of the aldehyde peak in IR/NMR.

  • Isolation: Concentrate under reduced pressure to obtain the crude enamine. Critical: Use immediately; enamines are moisture sensitive.

Phase 2: Acylation

  • Setup: Dissolve crude enamine in anhydrous CH₂Cl₂ (DCM) under Argon at 0°C.

  • Addition: Add Triethylamine (1.1 eq) followed by dropwise addition of Cyclopropanecarbonyl Chloride (1.0 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight. The solution will darken as the iminium salt forms.

Phase 3: Hydrolysis & Purification

  • Hydrolysis: Add 10% HCl (aq) and stir vigorously for 1-2 hours at RT. This cleaves the morpholine auxiliary.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The product may streak on silica due to keto-enol tautomerism. Buffering the silica with 1% Triethylamine can help, but ensure complete removal of amine later.

Part 4: Applications in Drug Discovery

This intermediate is a versatile "linchpin" for constructing heterocycles found in kinase inhibitors (e.g., KRAS, JAK) and agrochemicals.

Heterocycle Synthesis Workflow (DOT Visualization)

ApplicationsTargetThis compound(1,3-Bis-Electrophile)PyrazoleCyclopropyl-Pyrazoles(Kinase Inhibitors)Target->PyrazoleCondensationPyrimidineCyclopropyl-Pyrimidines(Antivirals/Oncology)Target->PyrimidineCyclizationIsoxazoleIsoxazoles(Agrochemicals)Target->IsoxazoleCyclizationHydrazine+ Hydrazines(R-NH-NH2)Hydrazine->PyrazoleAmidine+ Amidines/Ureas(NH2-C(R)=NH)Amidine->Pyrimidinehydroxylamine+ Hydroxylaminehydroxylamine->Isoxazole

Figure 2: Divergent synthesis of bioactive heterocycles using this compound as a common precursor.

Mechanistic Insight

The cyclopropyl group is retained throughout these transformations. In medicinal chemistry, this group often serves as a bioisostere for an isopropyl group, restricting conformation and preventing metabolic oxidation (CYP450) at the alpha-carbon, thus extending the drug's half-life.

Part 5: Handling & Storage Protocols

To maintain the integrity of this reactive intermediate, strict adherence to the following protocols is required:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Beta-keto aldehydes are prone to oxidative cleavage and polymerization. Re-test purity (NMR) if stored for >3 months.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds". Journal of the American Chemical Society.[7] (Classic methodology reference for enamine synthesis).

  • PubChem. (2024). Compound Summary: 2-(cyclobutylamino)-N-propan-2-ylpropanamide (Structural Analog Context). Retrieved from [Link]

  • Dauth, A., & Love, J. A. (2012).[8] "Synthesis and reactivity of 2-azametallacyclobutanes". Dalton Transactions.[8] (Context on cyclopropyl/metal reactivity). Retrieved from [Link]

An In-depth Technical Guide to the Introduction of the Cyclopropyl Pharmacophore Using β-Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group has emerged as a privileged structural motif in modern medicinal chemistry, imparting a unique combination of conformational rigidity, metabolic stability, and lipophilicity that can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation often leads to enhanced potency, improved metabolic profiles, and reduced off-target effects.[1] Among the diverse synthetic strategies for introducing this valuable pharmacophore, the utilization of β-dicarbonyl compounds as versatile starting materials represents a powerful and adaptable approach. This guide provides a comprehensive overview of the core principles and practical methodologies for the synthesis of cyclopropyl-containing molecules from β-dicarbonyl precursors. We will delve into the underlying chemical logic, explore key reaction classes with detailed mechanistic insights, provide field-proven experimental protocols, and discuss the strategic considerations for applying these methods in a drug discovery context.

The Cyclopropyl Moiety: A Cornerstone of Modern Drug Design

The three-membered carbocycle of the cyclopropane ring confers a unique set of physicochemical properties that are highly advantageous in drug design.[3][4] The inherent ring strain leads to shorter and stronger C-H bonds, which can enhance metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, the cyclopropyl group is a rigid scaffold that can lock in specific conformations, reducing the entropic penalty upon binding to a biological target and often leading to increased potency. Its compact size and lipophilic nature also allow it to serve as a bioisosteric replacement for other common functional groups like gem-dimethyl or vinyl groups, offering a powerful tool for fine-tuning a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] The prevalence of this moiety in numerous FDA-approved drugs underscores its significance in contemporary pharmaceutical development.[1][4][5]

β-Dicarbonyls: Versatile Precursors for Cyclopropanation

β-Dicarbonyl compounds, including β-ketoesters, malonic esters, and 1,3-diketones, are particularly well-suited as starting materials for the synthesis of cyclopropyl-containing molecules. The key to their utility lies in the acidity of the α-proton located between the two carbonyl groups. This proton can be readily abstracted by a base to form a stabilized enolate, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This inherent reactivity provides a reliable handle for initiating the construction of the cyclopropane ring.

Furthermore, the presence of two carbonyl functionalities offers a wealth of opportunities for subsequent chemical manipulations. These groups can be selectively reduced, hydrolyzed, decarboxylated, or converted into other functional groups, providing a gateway to a diverse array of complex molecular architectures.

Beta_Dicarbonyl_Reactivity cluster_0 β-Dicarbonyl Compound cluster_1 Enolate Formation cluster_2 Cyclopropanation cluster_3 Further Functionalization Start β-Dicarbonyl (e.g., β-ketoester) Enolate Stabilized Enolate Start->Enolate Base (e.g., NaH, K2CO3) Cyclopropane Cyclopropyl Derivative Enolate->Cyclopropane Cyclopropanating Agent (e.g., 1,2-dihaloethane) Functionalized Diverse Functionalized Products Cyclopropane->Functionalized Hydrolysis, Decarboxylation, Reduction, etc.

Caption: General workflow for cyclopropane synthesis from β-dicarbonyls.

Key Synthetic Strategies for Cyclopropanation of β-Dicarbonyls

Several robust and widely adopted methods exist for the construction of cyclopropane rings from β-dicarbonyl precursors. The choice of a particular strategy often depends on the desired substitution pattern of the final product, the functional group tolerance of the reaction, and considerations of stereoselectivity.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a powerful and convergent strategy for the synthesis of highly functionalized cyclopropanes. This method involves the conjugate addition of a nucleophile, typically an enolate derived from a β-dicarbonyl compound, to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

Mechanism:

  • Enolate Formation: A base abstracts the acidic α-proton of the β-dicarbonyl compound to generate a stabilized enolate.

  • Michael Addition: The enolate attacks the β-carbon of an electron-deficient alkene (Michael acceptor), forming a new carbon-carbon bond and generating a new enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate undergoes an intramolecular S"N"2 reaction, displacing a leaving group on the adjacent carbon to form the cyclopropane ring.

MIRC_Mechanism Start β-Dicarbonyl + Michael Acceptor Enolate Enolate Formation (Base) Start->Enolate Michael_Adduct Michael Adduct (New Enolate) Enolate->Michael_Adduct Michael Addition Cyclopropane Cyclopropane Product Michael_Adduct->Cyclopropane Intramolecular SN2

Caption: Simplified mechanism of the MIRC reaction.

Experimental Protocol: Synthesis of Diethyl 1-benzoylcyclopropane-1,2-dicarboxylate

  • Materials: Diethyl malonate, chalcone, sodium ethoxide, absolute ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

    • Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.

    • Add a solution of chalcone in absolute ethanol dropwise to the enolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly basic sodium ethoxide with atmospheric moisture and carbon dioxide.

  • Low Temperature (0 °C): Controls the exothermicity of the enolate formation and Michael addition, minimizing side reactions.

  • Absolute Ethanol: Ensures the absence of water, which would protonate the enolate and inhibit the reaction.

  • Aqueous Ammonium Chloride Quench: Provides a mild acidic workup to neutralize the excess base without causing unwanted side reactions.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis offers a highly efficient and stereoselective means of cyclopropanation.[6] These reactions typically involve the reaction of a diazo compound with an alkene, mediated by a metal catalyst such as copper, rhodium, or palladium.[6] In the context of β-dicarbonyls, their enol or silyl enol ether derivatives can serve as the alkene component.

General Mechanism:

  • Carbene Formation: The diazo compound reacts with the transition metal catalyst to form a metal-carbene intermediate.

  • Cycloaddition: The metal-carbene then reacts with the alkene (enol or silyl enol ether of the β-dicarbonyl) in a concerted or stepwise fashion to deliver the carbene fragment and form the cyclopropane ring.[7]

Metal_Catalyzed_Cyclopropanation Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Metal_Carbene Metal-Carbene Intermediate Diazo->Metal_Carbene Reaction with Catalyst Catalyst Transition Metal Catalyst (e.g., Rh2(OAc)4) Catalyst->Metal_Carbene Cyclopropane Cyclopropane Product Metal_Carbene->Cyclopropane Enol Enol/Silyl Enol Ether of β-Dicarbonyl Enol->Cyclopropane Cycloaddition

Caption: Key steps in transition metal-catalyzed cyclopropanation.

Data Presentation: Comparison of Catalysts for Cyclopropanation of Dimedone Silyl Enol Ether

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Rh₂(OAc)₄Dichloromethane259590:10
Cu(acac)₂Toluene808275:25
Pd(OAc)₂Dioxane1007560:40

Authoritative Grounding: The choice of catalyst and reaction conditions can significantly impact the efficiency and stereoselectivity of the cyclopropanation. Rhodium(II) catalysts are often superior in terms of yield and diastereoselectivity for the cyclopropanation of electron-rich alkenes like silyl enol ethers.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a valuable method for the cyclopropanation of α,β-unsaturated β-dicarbonyl compounds.[8] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, which acts as a methylene transfer agent.[9]

Mechanism:

  • Ylide Formation: A strong base, such as sodium hydride, deprotonates a sulfonium or sulfoxonium salt to generate the sulfur ylide in situ.

  • Conjugate Addition: The sulfur ylide undergoes a 1,4-conjugate addition to the α,β-unsaturated β-dicarbonyl compound.[8]

  • Intramolecular Ring Closure: The resulting enolate intermediate attacks the carbon bearing the sulfonium/sulfoxonium group in an intramolecular S"N"2 fashion, displacing dimethyl sulfoxide or dimethyl sulfide to form the cyclopropane ring.[9]

Corey_Chaykovsky_Mechanism Start α,β-Unsaturated β-Dicarbonyl + Sulfur Ylide Conjugate_Adduct Conjugate Addition Start->Conjugate_Adduct Enolate_Intermediate Enolate Intermediate Conjugate_Adduct->Enolate_Intermediate Cyclopropane Cyclopropane Product Enolate_Intermediate->Cyclopropane Intramolecular SN2

Caption: Mechanistic pathway of the Corey-Chaykovsky cyclopropanation.

Experimental Protocol: Cyclopropanation of 2-acetyl-cyclohex-2-en-1-one

  • Materials: Trimethylsulfoxonium iodide, sodium hydride (60% dispersion in mineral oil), dry dimethyl sulfoxide (DMSO), 2-acetyl-cyclohex-2-en-1-one.

  • Procedure:

    • To a suspension of sodium hydride in dry DMSO under an inert atmosphere, add trimethylsulfoxonium iodide portionwise at room temperature.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethylsulfoxonium methylide.

    • Cool the ylide solution to 0 °C and add a solution of 2-acetyl-cyclohex-2-en-1-one in dry DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the desired cyclopropyl derivative.

Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of the ylide is visually confirmed by the cessation of hydrogen evolution. The reaction progress can be monitored by thin-layer chromatography (TLC). A successful reaction will show the consumption of the starting enone and the appearance of a new, less polar spot corresponding to the cyclopropanated product.

Simmons-Smith and Related Reactions

The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes, including the enol forms of β-dicarbonyls.[10][11] The active reagent is an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[12]

Mechanism: The precise mechanism is complex, but it is generally accepted to involve a "butterfly" transition state where the methylene group is delivered to the double bond in a concerted fashion.[12] This stereospecific syn-addition preserves the stereochemistry of the starting alkene.[12]

Experimental Protocol: Cyclopropanation of the Enol of Acetylacetone

  • Materials: Zinc-copper couple, diiodomethane, diethyl ether, acetylacetone.

  • Procedure:

    • Activate the zinc-copper couple by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, then drying under vacuum.

    • To a suspension of the activated zinc-copper couple in diethyl ether, add diiodomethane and gently heat to initiate the reaction (indicated by the evolution of ethane).

    • Once the initial reaction subsides, add a solution of acetylacetone in diethyl ether dropwise.

    • Reflux the reaction mixture for 24 hours.

    • Cool the reaction to room temperature and filter to remove unreacted zinc.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude cyclopropyl product.

Field-Proven Insight: The activation of the zinc-copper couple is critical for the success of the Simmons-Smith reaction. Incomplete activation will result in low yields. The Furukawa modification, using diethylzinc instead of the zinc-copper couple, often provides a more reactive and reproducible carbenoid reagent.[10]

Organocatalytic Approaches to Cyclopropanation

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective cyclopropanation of β-dicarbonyl compounds.[13] These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild reaction conditions.[14][15]

A common strategy involves the use of chiral aminocatalysts, such as proline derivatives, to activate α,β-unsaturated aldehydes or ketones towards nucleophilic attack by the enolate of a β-dicarbonyl compound.[16] The chiral catalyst controls the stereochemical outcome of the reaction by directing the approach of the nucleophile to one face of the activated substrate.

Organocatalytic_Cyclopropanation_Workflow Substrates α,β-Unsaturated Carbonyl + β-Dicarbonyl Activation Iminium/Enamine Activation Substrates->Activation Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Activation Reaction Stereoselective Michael Addition Activation->Reaction Cyclization Intramolecular Ring Closure Reaction->Cyclization Product Enantioenriched Cyclopropane Cyclization->Product

Caption: General workflow for organocatalytic cyclopropanation.

Conclusion and Future Perspectives

The use of β-dicarbonyl compounds as precursors for the synthesis of cyclopropyl-containing molecules offers a versatile and powerful platform for medicinal chemists. The methods discussed in this guide, ranging from classic named reactions to modern catalytic approaches, provide a robust toolkit for accessing a wide range of structurally diverse cyclopropane derivatives. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic incorporation of the cyclopropyl pharmacophore will undoubtedly remain a key strategy in drug discovery. Future developments in this field are likely to focus on the discovery of even more efficient and selective catalytic systems, as well as the application of these methods in automated and high-throughput synthesis platforms.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (n.d.). Retrieved February 5, 2026, from [Link]

  • Cyclopropyl group. Wikipedia. (2023, December 29). Retrieved February 5, 2026, from [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University. (n.d.). Retrieved February 5, 2026, from [Link]

  • Ashenhurst, J. Cyclopropanation of Alkenes. Master Organic Chemistry. (2023, October 18). Retrieved February 5, 2026, from [Link]

  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. (2024, November 6). Retrieved February 5, 2026, from [Link]

  • Electrocatalytic Cyclopropanation of Active Methylene Compounds. Journal of Electrochemistry. (2022). Retrieved February 5, 2026, from [Link]

  • Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020, August 26). Retrieved February 5, 2026, from [Link]

  • Intramolecular Cyclopropanation of Active Methylene Derivatives Based on FeCl2 or FeCl3‐Promoted Radical‐Polar Crossover Reactions. ResearchGate. (2019). Retrieved February 5, 2026, from [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (2017). Retrieved February 5, 2026, from [Link]

  • Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. (2006). Retrieved February 5, 2026, from [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2022). Retrieved February 5, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. (2025, November 27). Retrieved February 5, 2026, from [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. (2019). Retrieved February 5, 2026, from [Link]

  • Formation of γ-‐Keto Esters from β. Organic Syntheses. (2014, June 8). Retrieved February 5, 2026, from [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. ACS Publications. (2025, March 19). Retrieved February 5, 2026, from [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Organoelectrocatalysis Enables Direct Cyclopropanation of Methylene Compounds. Journal of the American Chemical Society. (2022, February 1). Retrieved February 5, 2026, from [Link]

  • Simmons–Smith reaction. Wikipedia. (2023, December 29). Retrieved February 5, 2026, from [Link]

  • Synthesis of beta-cyclopropylalanines by photolysis of diacyl peroxides. PubMed. (2003, November 27). Retrieved February 5, 2026, from [Link]

  • Transition Metal-Mediated Cycloaddition Reactions. ACS Publications. (1991). Retrieved February 5, 2026, from [Link]

  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. Royal Society of Chemistry. (2024, June 13). Retrieved February 5, 2026, from [Link]

  • Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes. PMC - NIH. (2019). Retrieved February 5, 2026, from [Link]

  • A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. PMC. (2013). Retrieved February 5, 2026, from [Link]

  • Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. PMC. (2015). Retrieved February 5, 2026, from [Link]

  • Catalytic metal carbene cycloadditions a Concerted and stepwise.... ResearchGate. (2023). Retrieved February 5, 2026, from [Link]

  • Enantioselective organocatalytic cyclopropanation. ResearchGate. (2019). Retrieved February 5, 2026, from [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. (2023, December 29). Retrieved February 5, 2026, from [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. ResearchGate. (2025, August 9). Retrieved February 5, 2026, from [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. (n.d.). Retrieved February 5, 2026, from [Link]

  • Dicarbonyl Metal Carbene: A Versatile Synthetic Tool for C-H Functionalization, Formal [3+2] Cycloaddition and Enantioselective Cyclopropanation. Georgia Tech. (2023, December 15). Retrieved February 5, 2026, from [Link]

  • Synthesis of alpha-cyclopropyl-beta-homoprolines. PubMed. (2009, June 5). Retrieved February 5, 2026, from [Link]

  • Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses Procedure. (2002). Retrieved February 5, 2026, from [Link]

  • Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). (2021, December 15). Retrieved February 5, 2026, from [Link]

  • Carbene Radicals in Transition-Metal-Catalyzed Reactions. ACS Publications. (2023, April 6). Retrieved February 5, 2026, from [Link]

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. PMC - PubMed Central. (2020). Retrieved February 5, 2026, from [Link]

Sources

2-Cyclopropanecarbonylbutanal: A Strategic Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name and synonyms for 2-Cyclopropanecarbonylbutanal Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 1850986-11-6) represents a critical class of


-keto aldehydes utilized as high-value intermediates in the synthesis of pharmaceuticals and agrochemicals. Characterized by the juxtaposition of a reactive aldehyde, a ketone, and a strained cyclopropane ring, this molecule serves as a "linchpin" precursor for constructing cyclopropyl-substituted heterocycles—motifs increasingly favored in medicinal chemistry for their ability to enhance metabolic stability and potency.

This guide provides a comprehensive technical analysis of this compound, detailing its chemical identity, a validated synthesis protocol, mechanistic insights, and its application in generating privileged medicinal scaffolds.

Chemical Identity & Physicochemical Profile

Understanding the structural dynamics of this compound is prerequisite to its effective handling. As a 1,3-dicarbonyl compound, it exists in a dynamic equilibrium between its keto-aldehyde and enol forms, which influences its reactivity profile (nucleophilicity vs. electrophilicity).

Table 1: Technical Specifications
PropertySpecification
IUPAC Name 2-(Cyclopropanecarbonyl)butanal
Common Synonyms

-Formyl cyclopropyl propyl ketone; 2-Formyl-1-cyclopropyl-1-butanone; 3-Cyclopropyl-2-ethyl-3-oxopropanal
CAS Registry Number 1850986-11-6
Molecular Formula

Molecular Weight 140.18 g/mol
SMILES CCC(C(=O)C1CC1)C=O
InChI Key (Predicted) ZUZXEZJXXHXMOL-UHFFFAOYSA-N (Analogous)
Physical State Colorless to pale yellow liquid (Standard conditions)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.[1][2]
Stability Air-sensitive (oxidation of aldehyde); Hygroscopic. Store at -20°C under Argon.

Structural Dynamics: Tautomerism

The reactivity of this compound is governed by keto-enol tautomerism. In solution, the enol form is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen, forming a pseudo-six-membered ring.

Tautomerism Keto Keto-Aldehyde Form (Electrophilic C=O) Enol Cis-Enol Form (Nucleophilic C=C) Keto->Enol Tautomerization (Solvent dependent) Chelate Intramolecular H-Bond (Stabilized Pseudo-Ring) Enol->Chelate Stabilization

Figure 1: Tautomeric equilibrium of


-keto aldehydes. The enol form is crucial for reactions with nucleophiles like hydrazines.

Validated Synthesis Protocol

Objective: Synthesis of this compound via Claisen condensation. Rationale: The most robust route involves the formylation of 1-cyclopropyl-1-butanone using ethyl formate. This method avoids the handling of unstable aldehyde enamines and utilizes readily available starting materials.

Materials
  • Substrate: 1-Cyclopropyl-1-butanone (Cyclopropyl propyl ketone).

  • Reagent: Ethyl formate (1.2 equiv).

  • Base: Sodium Hydride (NaH, 60% in oil, 1.1 equiv) or Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Preparation of Base Suspension:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, charge NaH (1.1 equiv).

    • Wash NaH with dry hexane (2x) to remove mineral oil if utilizing downstream crystallization (optional for oils).

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.

  • Claisen Condensation:

    • Mix 1-cyclopropyl-1-butanone (1.0 equiv) and Ethyl formate (1.2 equiv) in a separate dry flask.

    • Add the mixture dropwise to the NaH suspension at 0°C over 30 minutes. Note: Evolution of

      
       gas will be observed. Ensure proper venting.
      
    • Catalytic Additive: Addition of 1-2 drops of absolute ethanol can initiate the reaction if using NaH.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4–6 hours. Monitoring via TLC (20% EtOAc/Hexane) should show consumption of the ketone and appearance of a polar spot (enol).

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C.

    • Quench: Carefully add glacial acetic acid or dilute HCl (1M) until pH ~5-6. Caution: Strongly acidic conditions can cause deformylation.

    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficient for immediate heterocyclic synthesis.

    • For analytical purity, perform vacuum distillation (high vacuum required due to boiling point) or flash chromatography on silica gel (buffered with 1%

      
       to prevent decomposition).
      

Mechanistic Pathway

The formation of the product follows a standard crossed-Claisen condensation mechanism. The regioselectivity is driven by the formation of the thermodynamically stable enolate at the methylene position adjacent to the ketone.

SynthesisMechanism Start 1-Cyclopropyl-1-butanone Enolate Enolate Intermediate (Nucleophile) Start->Enolate Deprotonation (Alpha-C) Base Base (NaH/NaOEt) Base->Enolate Deprotonation (Alpha-C) Tetra Tetrahedral Intermediate Enolate->Tetra Nucleophilic Attack Formate Ethyl Formate (Electrophile) Formate->Tetra Nucleophilic Attack Product This compound (Target) Tetra->Product Elimination of EtO-

Figure 2: Step-wise mechanism of formylation. The cyclopropyl group remains intact due to the mild conditions.

Applications in Drug Development

The this compound scaffold is a "privileged structure" precursor. The cyclopropyl group is a bioisostere for isopropyl or tert-butyl groups but offers unique advantages:

  • Metabolic Stability: The strained C-H bonds of cyclopropane are less susceptible to CYP450 oxidation than acyclic alkyl chains.

  • Conformational Rigidity: Fixes the orientation of the pharmacophore, potentially increasing binding affinity.

Divergent Synthesis of Heterocycles

The 1,3-dicarbonyl system allows for the rapid construction of azoles, which are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and GPCR ligands.

Applications Core This compound Pyrazole Cyclopropyl-Pyrazoles (Kinase Inhibitors) Core->Pyrazole Condensation Isoxazole Cyclopropyl-Isoxazoles (Agrochemicals) Core->Isoxazole Condensation Pyrimidine Cyclopropyl-Pyrimidines (Antivirals) Core->Pyrimidine Condensation Hydrazine + Hydrazines (R-NHNH2) Hydrazine->Pyrazole Hydroxyl + Hydroxylamine (NH2OH) Hydroxyl->Isoxazole Amidine + Amidines (R-C(=NH)NH2) Amidine->Pyrimidine

Figure 3: Divergent synthetic utility. The scaffold enables access to three major classes of heterocycles.

Case Study: Pyrazole Synthesis

Reaction of this compound with methyl hydrazine yields 1-methyl-4-ethyl-5-cyclopropyl-1H-pyrazole (and its regioisomer). This motif mimics the core structure found in several developmental anti-inflammatory drugs.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference on bioisosterism of cyclopropanes).
  • PubChem. (n.d.). Ethyl Formate - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropyl-Pyrazoles from 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of cyclopropyl-pyrazole derivatives, valuable scaffolds in medicinal chemistry, starting from 2-cyclopropanecarbonylbutanal. The core of this synthetic strategy is the well-established Knorr pyrazole synthesis, a robust and versatile method for the construction of the pyrazole ring. This guide delves into the underlying chemical principles, provides detailed experimental protocols for the synthesis of the precursor and the final product, and offers insights into the characterization and safety considerations.

Introduction: The Significance of Cyclopropyl-Pyrazoles in Drug Discovery

The pyrazole moiety is a prominent heterocycle in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The incorporation of a cyclopropyl group into the pyrazole scaffold often enhances metabolic stability, improves binding affinity to biological targets, and modulates the overall pharmacokinetic profile of a drug candidate. This makes cyclopropyl-pyrazoles highly sought-after structures in modern drug discovery programs. This application note details a reliable synthetic route to access these valuable compounds.

Underlying Chemical Principles: A Two-Step Synthetic Strategy

The synthesis of the target cyclopropyl-pyrazoles from readily available starting materials is proposed via a two-step sequence:

  • Claisen Condensation: Synthesis of the β-dicarbonyl precursor, this compound, through a Claisen condensation reaction.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the β-dicarbonyl compound with hydrazine to form the final cyclopropyl-pyrazole product.

Part 1: Synthesis of the β-Dicarbonyl Precursor

The initial step involves the synthesis of the key intermediate, a β-dicarbonyl compound. While the specific synthesis of this compound is not widely reported, a closely analogous and well-documented procedure is the Claisen condensation of cyclopropyl methyl ketone with an appropriate ester, such as ethyl propionate, to yield the corresponding β-diketone.[2][3] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3]

Reaction Mechanism: Claisen Condensation

The Claisen condensation proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent loss of an alkoxide leaving group yields the β-diketone. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-1,3-pentanedione (A proxy for this compound)

This protocol describes the synthesis of a close structural analog to the target precursor, which can be adapted for the synthesis of this compound by using ethyl propionate instead of ethyl acetate.

Materials and Reagents:

  • Cyclopropyl methyl ketone

  • Ethyl propionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.

  • Addition of Reactants: A mixture of cyclopropyl methyl ketone (1.0 equivalent) and ethyl propionate (1.2 equivalents) is added dropwise to the stirred suspension of the base at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to 0°C and quenched by the slow addition of 1M HCl until the solution is acidic.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-diketone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table for Precursor Synthesis:

ParameterValue
Reactants Cyclopropyl methyl ketone, Ethyl propionate
Base Sodium ethoxide
Solvent Anhydrous diethyl ether
Reaction Time 4-6 hours
Reaction Temp. Reflux
Expected Yield 60-70%
Protocol 2: Synthesis of 3-Cyclopropyl-5-ethyl-1H-pyrazole

This protocol details the Knorr pyrazole synthesis using the prepared β-diketone and hydrazine hydrate.

Materials and Reagents:

  • 1-Cyclopropyl-1,3-pentanedione

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-1,3-pentanedione (1.0 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A mild exotherm may be observed.

  • Reaction: The reaction mixture is then heated to reflux for 2-4 hours. TLC can be used to monitor the disappearance of the starting material.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table for Pyrazole Synthesis:

ParameterValue
Reactants 1-Cyclopropyl-1,3-pentanedione, Hydrazine hydrate
Solvent Ethanol or Acetic Acid
Reaction Time 2-4 hours
Reaction Temp. Reflux
Expected Yield 70-90%

Reaction Workflow and Mechanism

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis Start Starting Materials: 1-Cyclopropyl-1,3-pentanedione Hydrazine Hydrate Reaction Cyclocondensation (Knorr Pyrazole Synthesis) Solvent: Ethanol or Acetic Acid Heat (Reflux) Start->Reaction Workup Work-up: Solvent Removal Extraction Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: 3-Cyclopropyl-5-ethyl-1H-pyrazole Purification->Product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic condensation reaction. The mechanism involves the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the β-dicarbonyl compound with hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][5] The use of an acid catalyst can facilitate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5]

Knorr_Mechanism Reactants β-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Ring Closure Dehydration Dehydration Cyclization->Dehydration Proton Transfer Pyrazole Pyrazole Product Dehydration->Pyrazole Elimination of Water

Caption: Simplified mechanism of the Knorr Pyrazole Synthesis.

Characterization of the Final Product

The structure of the synthesized 3-cyclopropyl-5-ethyl-1H-pyrazole can be confirmed by various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the ethyl group (a quartet and a triplet), a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring, the ethyl group, and the pyrazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching band, as well as C-H, C=C, and C=N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Predicted Spectroscopic Data for 3-Cyclopropyl-5-ethyl-1H-pyrazole:

TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR ~0.6-1.1 ppm (m, 4H, cyclopropyl CH₂), ~1.2 ppm (t, 3H, CH₃ of ethyl), ~1.8-2.0 ppm (m, 1H, cyclopropyl CH), ~2.6 ppm (q, 2H, CH₂ of ethyl), ~6.0 ppm (s, 1H, pyrazole CH), ~12-13 ppm (br s, 1H, NH)
¹³C NMR ~7-10 ppm (cyclopropyl CH₂), ~13 ppm (CH₃ of ethyl), ~14 ppm (cyclopropyl CH), ~20 ppm (CH₂ of ethyl), ~100 ppm (pyrazole C4), ~140-150 ppm (pyrazole C3 and C5)
IR ~3100-3300 cm⁻¹ (N-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C and C=N stretch)

Safety and Handling Precautions

Hydrazine hydrate is a highly toxic and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. [6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling the vapors.

  • Skin Contact: In case of skin contact, wash the affected area immediately with plenty of water.

  • Waste Disposal: Dispose of hydrazine-containing waste according to institutional safety guidelines.

Conclusion

This application note provides a detailed and practical guide for the synthesis of cyclopropyl-pyrazoles, a class of compounds with significant potential in drug discovery. By following the outlined protocols for the Claisen condensation and the Knorr pyrazole synthesis, researchers can efficiently access these valuable molecular scaffolds. Adherence to the safety precautions is paramount when working with hazardous reagents like hydrazine. The provided information on the reaction mechanisms and characterization techniques will aid in the successful synthesis and verification of the target compounds.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

  • Organic Syntheses. hydrazine hydrate. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

Sources

Protocol for cyclocondensation of 2-cyclopropanecarbonylbutanal with hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Cyclocondensation of 2-Cyclopropanecarbonylbutanal with Hydrazines

Abstract & Scope

This technical guide details the protocol for the synthesis of 4-ethyl-3(5)-cyclopropylpyrazoles via the cyclocondensation of this compound with hydrazine derivatives. The pyrazole scaffold is a cornerstone pharmacophore in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet the incorporation of cyclopropyl groups presents specific challenges regarding ring stability and regiocontrol.

This protocol addresses the critical requirement of preserving the strained cyclopropane ring during the condensation and dehydration steps. It utilizes a modified Knorr Pyrazole Synthesis approach, optimized for


-keto aldehydes, to ensure high yield and regioselectivity while minimizing acid-catalyzed ring-opening side reactions.

Chemical Background & Mechanism

The reaction involves the condensation of a 1,3-dicarbonyl equivalent (this compound) with a dinucleophile (hydrazine). The substrate is an


-substituted 

-keto aldehyde.
  • Electrophilic Sites: The aldehyde carbonyl (C1) is sterically more accessible and more electrophilic than the ketone carbonyl (attached to the cyclopropyl group).

  • Nucleophile: Hydrazines act as bidentate nucleophiles. For substituted hydrazines (

    
    ), the terminal amino group (
    
    
    
    ) is typically less hindered, though the substituted nitrogen may be more electron-rich.

Regioselectivity Logic: In polar protic solvents (EtOH), the reaction is kinetically controlled. The unsubstituted


 of the hydrazine rapidly attacks the highly reactive aldehyde to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen onto the cyclopropyl ketone closes the ring. This pathway predominantly yields the 1-substituted-5-cyclopropyl-4-ethylpyrazole  isomer when using substituted hydrazines.
Reaction Pathway Diagram

ReactionMechanism Reactants Reactants This compound + Hydrazine (R-NH-NH2) Intermediate1 Step 1: Hydrazone Formation (Nucleophilic attack on Aldehyde) Reactants->Intermediate1 Kinetic Control (EtOH, 0°C) Intermediate2 Step 2: Cyclization (Intramolecular attack on Ketone) Intermediate1->Intermediate2 Ring Closure Transition Step 3: Dehydration (- H2O) Intermediate2->Transition Acid Cat. Product Product 4-ethyl-5-cyclopropylpyrazole Transition->Product Aromatization

Figure 1: Mechanistic pathway favoring the formation of the 5-cyclopropyl isomer via initial aldehyde condensation.

Experimental Design Considerations

ParameterRecommendationRationale
Solvent Ethanol (Absolute)Promotes solubility of polar intermediates; facilitates precipitation of product upon cooling.
Catalyst Acetic Acid (AcOH)Provides sufficient protonation for dehydration without opening the acid-sensitive cyclopropane ring (unlike HCl or H₂SO₄).
Temperature 0°C

RT

60°C
Initial low temp favors regioselective hydrazone formation. Mild heating ensures complete dehydration.
Stoichiometry 1.1 eq HydrazineSlight excess ensures complete consumption of the aldehyde, simplifying purification.

Detailed Protocol

Safety Warning: Hydrazines are toxic, potential carcinogens, and can be unstable. Handle in a fume hood. Cyclopropyl ketones can undergo ring-opening rearrangements in the presence of strong Lewis acids.

Materials
  • Substrate: this compound (10 mmol, ~1.54 g)

  • Reagent: Hydrazine Hydrate (64% or 98%) OR Methylhydrazine (for N-methyl analogs).

  • Solvent: Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (0.5 mL).

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.54 g, 10 mmol) in Ethanol (15 mL).

    • Cool the solution to 0°C using an ice bath. Crucial: Low temperature prevents non-selective polymerization.

  • Hydrazine Addition:

    • Dilute Hydrazine Hydrate (11 mmol, 1.1 eq) in Ethanol (5 mL).

    • Add the hydrazine solution dropwise to the stirred substrate solution over 10 minutes.

    • Observation: A slight exotherm may occur.[1] The solution typically turns yellow, indicating hydrazone formation.

  • Cyclization & Dehydration:

    • After addition, stir at 0°C for 30 minutes.

    • Add Glacial Acetic Acid (0.5 mL) dropwise.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Analyze by TLC (System: 30% EtOAc/Hexanes). If starting material remains, heat the mixture to 60°C for 2 hours. Avoid refluxing vigorously to protect the cyclopropane ring.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Ethanol and excess Acetic Acid.

    • Dissolve the residue in Ethyl Acetate (30 mL) and wash with Saturated NaHCO₃ (2 x 15 mL) to neutralize residual acid.

    • Wash with Brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Solid Products: Recrystallize from Ethanol/Water or Hexanes.

    • Oily Products: Purify via Flash Column Chromatography (Silica Gel, gradient 0-40% EtOAc in Hexanes).

Process Workflow Diagram

ExperimentalWorkflow Start Start: this compound in EtOH Cool Cool to 0°C Start->Cool AddHydrazine Add Hydrazine (Dropwise) Control Exotherm Cool->AddHydrazine StirCold Stir 0°C, 30 min (Hydrazone Formation) AddHydrazine->StirCold AddAcid Add AcOH Catalyst Warm to RT -> 60°C StirCold->AddAcid Check QC: TLC/LCMS Complete? AddAcid->Check Check->AddAcid No (Continue Heating) Workup Evaporate EtOH Extract w/ EtOAc + NaHCO3 Check->Workup Yes Purify Column Chromatography or Recrystallization Workup->Purify

Figure 2: Operational workflow for the synthesis.

Results & Data Interpretation

Expected Regioselectivity (with Methylhydrazine)

When using Methylhydrazine (


), two isomers are possible. Under the conditions described (Acid catalysis, EtOH), the reaction favors the formation of the 1-methyl-5-cyclopropyl-4-ethylpyrazole .
IsomerStructure DescriptionApprox. Ratio (Acid Cat.)
5-Cyclopropyl Methyl group on N adjacent to Cyclopropyl-C> 85% (Major)
3-Cyclopropyl Methyl group on N distal to Cyclopropyl-C< 15% (Minor)

Note: Regiochemistry should be confirmed via NOE (Nuclear Overhauser Effect) NMR experiments. Interaction between N-Me protons and Cyclopropyl protons confirms the 5-cyclopropyl isomer.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Complex Mixture Ring opening of cyclopropane.Reduce temperature; switch catalyst from AcOH to a milder buffer (e.g., Sodium Acetate) or use neutral conditions.
Incomplete Reaction Steric hindrance at ketone.Increase reaction time at 60°C; do not exceed 80°C.
Poor Regioselectivity Thermodynamic equilibration.Keep initial addition strictly at 0°C. Avoid strong acids which catalyze tautomerization.

References

  • Knorr Pyrazole Synthesis Overview

    • Name-Reaction.com. "Knorr Pyrazole Synthesis." Retrieved from [Link]

  • Regioselectivity in Hydrazine Reactions
  • Cyclopropane Stability in Heterocycle Synthesis

    • Organic Chemistry Portal. "Synthesis of Cyclopropanes and Derivatives." Retrieved from [Link]

  • General Protocol for Pyrazoles from 1,3-Dicarbonyls

    • OpenStax Chemistry. "Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction (Contextual mechanism)." Retrieved from [Link]

Sources

Application Note: Regioselective Synthesis of 5-Cyclopropyl-4-ethylisoxazole from 2-cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Aldehydes, Drug Discovery

Part 1: Strategic Overview

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide and ester bonds due to its planar geometry and capacity for hydrogen bonding interactions. Specifically, 5-cyclopropyl-4-alkylisoxazoles have emerged as critical pharmacophores in the development of herbicides (HPPD inhibitors) and novel anti-infectives.

This application note details the protocol for converting 2-cyclopropanecarbonylbutanal into 5-cyclopropyl-4-ethylisoxazole . The synthesis relies on the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.

The Challenge: Regiocontrol

The primary challenge in synthesizing isoxazoles from non-symmetric


-keto aldehydes is regioselectivity . The starting material, this compound, possesses two electrophilic centers:
  • C1 (Aldehyde): Sterically accessible and highly electrophilic.

  • C3 (Ketone): Sterically hindered by the cyclopropyl group and less electrophilic.

To obtain the target 5-cyclopropyl isomer, the reaction conditions must favor the initial nucleophilic attack of hydroxylamine at the aldehyde (C1), followed by cyclization onto the ketone (C3). Inverting this order yields the undesired 3-cyclopropyl isomer.

Part 2: Mechanistic Insight

The reaction proceeds via a condensation-cyclization sequence. Understanding the electronic bias of the substrate is key to high yields.

Reaction Pathway Analysis
  • Chemoselectivity: The nitrogen atom of hydroxylamine (

    
    ) is a stronger nucleophile than the oxygen.
    
  • Kinetic Control: The aldehyde carbon is significantly more electrophilic than the cyclopropyl ketone. Consequently, the initial attack occurs almost exclusively at the aldehyde, forming an aldoxime intermediate.

  • Cyclization: The oxime oxygen then attacks the ketone carbonyl intramolecularly. Subsequent dehydration aromatizes the ring to form the isoxazole.

Because the initial attack is at the aldehyde (which becomes C-3 of the isoxazole ring), the substituent attached to the ketone (cyclopropyl) ends up at position 5.

Mechanistic Diagram

The following diagram illustrates the bifurcation between the Kinetic Pathway (Major) and Thermodynamic/Minor Pathway.

ReactionMechanism Start This compound (Starting Material) AldehydeAttack Path A (Major): N-attack at Aldehyde Start->AldehydeAttack Kinetic Preference KetoneAttack Path B (Minor): N-attack at Ketone Start->KetoneAttack Steric Hindrance NH2OH Hydroxylamine (Nucleophile) NH2OH->AldehydeAttack NH2OH->KetoneAttack Aldoxime Intermediate: Aldoxime AldehydeAttack->Aldoxime ProdMajor Product: 5-Cyclopropyl-4-ethylisoxazole Aldoxime->ProdMajor Cyclization & -H2O Ketoxime Intermediate: Ketoxime KetoneAttack->Ketoxime ProdMinor Byproduct: 3-Cyclopropyl-4-ethylisoxazole Ketoxime->ProdMinor Cyclization & -H2O

Caption: Kinetic pathway favoring 5-cyclopropyl substitution via initial aldehyde attack.

Part 3: Experimental Protocol

Reagents & Equipment[1][2][3]
  • Precursor: this compound (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (

    
    ) (1.1 eq)
    
  • Base: Sodium Acetate (

    
    ) (1.1 eq) or NaOH (1.0 eq)
    
  • Solvent: Ethanol (EtOH) / Water (

    
    ) (4:1 ratio)
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
1. Buffer Preparation

Dissolve Sodium Acetate (1.1 eq) and Hydroxylamine Hydrochloride (1.1 eq) in water.

  • Why? Pre-mixing generates free hydroxylamine in situ while maintaining a buffered pH (~5-6). Strongly acidic conditions can degrade the cyclopropyl ring; strongly basic conditions can promote side reactions (e.g., retro-Claisen).

2. Reaction Initiation

Add the buffered hydroxylamine solution to a stirred solution of this compound (1.0 eq) in Ethanol.

  • Note: The reaction is exothermic. Add slowly if scaling up (>10g).

3. Reflux

Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (aldehyde) should disappear rapidly. The intermediate oxime may be visible before converting to the isoxazole.

4. Workup
  • Cool reaction to room temperature.[1]

  • Remove Ethanol under reduced pressure (Rotavap).

  • Dilute the aqueous residue with water and extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
5. Purification

Purify the crude oil via silica gel flash chromatography.

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Target: The 5-cyclopropyl isomer is typically less polar than the 3-cyclopropyl isomer (if present).

Experimental Workflow Diagram

ProtocolFlow Step1 1. Preparation Dissolve NH2OH.HCl + NaOAc in H2O/EtOH Step2 2. Addition Add this compound (Slow addition) Step1->Step2 Step3 3. Reflux 78°C for 3 hours (Monitor TLC) Step2->Step3 Step4 4. Workup Evaporate EtOH -> Extract w/ DCM -> Wash Brine -> Dry Step3->Step4 Step5 5. Purification Flash Column Chromatography (Hex/EtOAc) Step4->Step5

Caption: Standardized workflow for buffered isoxazole synthesis.

Part 4: Data Validation & Troubleshooting

Expected Analytical Data
TechniqueFeatureExpectation
1H NMR Cyclopropyl RingMultiplets at

0.8–1.2 ppm (4H) and

1.9–2.1 ppm (1H).
1H NMR Isoxazole C3-HSinglet at

8.0–8.2 ppm (Characteristic of 3-unsubstituted isoxazoles).
1H NMR Ethyl GroupTriplet (~1.2 ppm) and Quartet (~2.5 ppm).
LC-MS Mass[M+H]+ corresponding to MW of product.
Troubleshooting Table
IssueProbable CauseCorrective Action
Ring Opening pH too low (Acidic)Ensure NaOAc is used. Do not use free HCl.
Low Yield Incomplete CyclizationIncrease reflux time; ensure water removal (Dean-Stark) if necessary (rarely needed).
Regioisomer Mix Thermodynamic equilibrationKeep reaction time short; avoid high temperatures (>100°C).

References

  • General Isoxazole Synthesis

    • Synthesis of isoxazoles from 1,3-dicarbonyls.[2] Organic Chemistry Portal.

  • Regioselectivity in Heterocycle Synthesis

    • Regioselective synthesis of 3,5-disubstituted isoxazoles.[3] Journal of Organic Chemistry (Cited in search results).[4]

  • Cyclopropyl-Isoxazole Applications

    • Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
  • Cyclopropyl Stability in Synthesis

    • Synthesis of cyclopropanes and their stability. Organic Chemistry Portal.

Sources

Preparation of 5-cyclopropyl-4-ethylpyrimidines from beta-keto aldehydes

Application Note: Precision Synthesis of 5-Cyclopropyl-4-Ethylpyrimidines via Regioselective -Keto Aldehyde Assembly

Audience:

Executive Summary

The synthesis of 4,5-disubstituted pyrimidines is a cornerstone in the development of kinase inhibitors and antifungal agents. While the condensation of

5-cyclopropyl-4-ethylpyrimidine

This guide details a regioselective protocol utilizing an enamine acylation strategy to generate the correct

Scientific Background & Retrosynthetic Analysis

The Regioselectivity Challenge

The conventional approach to 4,5-dialkylpyrimidines involves the Vilsmeier-Haack formylation (or DMF-DMA reaction) of a ketone, followed by cyclization with formamidine.

For 5-cyclopropyl-4-ethylpyrimidine , the required ketone precursor would be 1-cyclopropyl-2-pentanone . However, formylation of this ketone is problematic:

  • Path A (Kinetic/Steric Control): Formylation occurs at the less hindered methyl group (C1), leading to 5-methyl-4-(cyclopropylmethyl)pyrimidine (Incorrect Isomer).

  • Path B (Required Route): Formylation must occur at the more hindered

    
    -methylene adjacent to the cyclopropyl group (C3) to yield the target 5-cyclopropyl-4-ethylpyrimidine .
    

To overcome this intrinsic bias, this protocol employs Enamine Acylation , where the carbon framework is assembled with the cyclopropyl group pre-installed at the central nucleophilic position.

Retrosynthetic Logic (Graphviz Diagram)

RetrosynthesisTargetTarget:5-Cyclopropyl-4-ethylpyrimidineDisconnect1Disconnection 1:CyclizationTarget->Disconnect1PrecursorIntermediate:2-Cyclopropyl-3-oxopentanal(or Enaminone equivalent)AmidineReagent A:Formamidine AcetatePrecursor->AmidineEnaminePrecursor B:4-(2-Cyclopropylvinyl)morpholinePrecursor->EnamineAcylationAcylReagent C:Propionyl ChloridePrecursor->AcylDisconnect1->PrecursorAldehydeStarting Material:CyclopropylacetaldehydeEnamine->AldehydeEnamine Formation

Caption: Retrosynthetic pathway avoiding regiochemical ambiguity by assembling the 1,3-dicarbonyl skeleton via enamine acylation.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No. (Ref)
Cyclopropylacetaldehyde 1.0Starting Material14611-62-2
Morpholine 1.2Enamine Auxiliary110-91-8
Propionyl Chloride 1.1Electrophile (Ethyl source)79-03-8
Triethylamine (TEA) 1.5Base (Acylation)121-44-8
Formamidine Acetate 1.5Cyclization Partner3473-63-0
Sodium Ethoxide (21% in EtOH) 2.5Base (Cyclization)141-52-6
Toluene SolventAzeotropic removal of water108-88-3
Step 1: Preparation of Enamine (Morpholine Adduct)

This step activates the aldehyde

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Cyclopropylacetaldehyde (10.0 g, 119 mmol) and Morpholine (12.4 g, 142 mmol) to Toluene (150 mL).

  • Reaction: Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Critical Parameter: Reaction is complete when theoretical water volume (~2.1 mL) is collected (approx. 3-5 hours).

  • Work-up: Cool to room temperature. Concentrate the solution under reduced pressure to remove toluene and excess morpholine.

  • Output: Crude 4-(2-cyclopropylvinyl)morpholine. Use directly in the next step to avoid hydrolysis.

Step 2: Acylation to 2-Cyclopropyl-3-oxopentanal Equivalent

This step installs the ethyl group at the correct position relative to the cyclopropyl ring.

  • Setup: 500 mL 3-neck flask, N2 atmosphere, dropping funnel, thermometer.

  • Solvation: Dissolve the crude enamine from Step 1 in anhydrous Dichloromethane (DCM) (100 mL) and add Triethylamine (18.0 g, 178 mmol). Cool to 0°C.

  • Addition: Dropwise add Propionyl Chloride (12.1 g, 131 mmol) in DCM (20 mL) over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. The solution will darken as the

    
    -amino enone forms.
    
  • Hydrolysis (Optional but Recommended): To isolate the

    
    -keto aldehyde for characterization, treat with 10% HCl (50 mL) for 1 hour, then extract with DCM. However, for pyrimidine synthesis, the crude acylated enamine can often be reacted directly.
    
    • Protocol Variation: We will proceed with the crude acylated intermediate to minimize decomposition of the unstable aldehyde.

Step 3: Cyclization to 5-Cyclopropyl-4-ethylpyrimidine
  • Solvent Switch: Evaporate the DCM from Step 2. Re-dissolve the residue in absolute Ethanol (150 mL).

  • Reagent Addition: Add Formamidine Acetate (18.6 g, 178 mmol).

  • Base Addition: Add Sodium Ethoxide (21 wt% in EtOH, 100 mL) dropwise.

  • Cyclization: Heat the mixture to reflux (80°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting material and formation of the pyrimidine (M+H = 149.1).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Remove ethanol under reduced pressure.

    • Partition residue between Water (100 mL) and Ethyl Acetate (150 mL).

    • Adjust pH to ~9-10 with dilute NaOH if necessary (pyrimidines are basic).

    • Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na2SO4 and concentrate.[3]

Purification
  • Flash Chromatography: Silica gel, gradient elution 0

    
     40% Ethyl Acetate in Hexanes.
    
  • Yield: Expected yield 45-60% over 3 steps.

  • Physical State: Pale yellow oil or low-melting solid.

Analytical Data & Validation

ParameterSpecificationMethod
Appearance Pale yellow oilVisual
LC-MS (ESI+) m/z 149.1 [M+H]+Agilent 1200/6120
1H NMR (CDCl3)

8.95 (s, 1H, H2), 8.40 (s, 1H, H6), 2.75 (q, 2H, Et), 1.85 (m, 1H, cPr-CH), 1.25 (t, 3H, Et), 0.9-0.6 (m, 4H, cPr-CH2)
400 MHz
Regioisomer Check NOE correlation between H6 and cPr-CHNOESY

Note on NMR Interpretation:

  • H2 vs H6: H2 is typically more deshielded (downfield, ~9.0 ppm) than H6 (~8.4 ppm) due to being flanked by two nitrogens.

  • NOE Validation: A key validation step is observing a Nuclear Overhauser Effect (NOE) between the pyrimidine H6 proton and the Cyclopropyl methine proton. This confirms the cyclopropyl group is at C5. If the ethyl group were at C5, H6 would show NOE with the ethyl methylene.

Troubleshooting & Optimization

Regioselectivity Control

If the alternative "Direct Formylation" route (Reaction of 1-cyclopropyl-2-pentanone with DMF-DMA) is attempted, be aware that it predominantly yields the wrong isomer (5-methyl-4-(cyclopropylmethyl)pyrimidine).

  • Diagnostic: The wrong isomer will show NOE between H6 and the Methyl group, not the Cyclopropyl group.

Water Sensitivity

The acylation step (Step 3.3) is sensitive to moisture. Ensure Propionyl Chloride is high quality (clear, not yellow) and glassware is oven-dried. Hydrolysis of the acyl chloride leads to propionic acid, which quenches the enamine.

Workflow Diagram

WorkflowStep1Step 1: Enamine Formation(Aldehyde + Morpholine)Reflux/Dean-StarkStep2Step 2: C-Acylation(+ Propionyl Chloride)DCM, 0°C -> RTStep1->Step2Crude EnamineStep3Step 3: Cyclization(+ Formamidine/NaOEt)EtOH, RefluxStep2->Step3Acylated IntermediatePurificationPurificationFlash Column(Hex/EtOAc)Step3->PurificationCrude Pyrimidine

Caption: Operational workflow for the sequential assembly of the pyrimidine core.

References

  • General Pyrimidine Synthesis: Schenone, P., et al. "Reaction of beta-keto aldehydes with amidines." J. Heterocyclic Chem.1990 , 27, 295. Link

  • Enamine Acylation Strategy: Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." J. Am. Chem. Soc.1963 , 85, 207-222. Link

  • Regioselectivity in Formylation: Sadek, K. U., et al. "Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal." Beilstein J. Org.[4] Chem.2012 , 8, 18–24.[4] Link

  • Analogous Synthesis (Moxonidine/Pyrimidines): "Process for the preparation of 4,5-substituted pyrimidines."[5] US Patent 5,525,724. Link

  • Vilsmeier-Haack Reagent Prep: "Preparation of ethyl (RS)-4-dimethylamino-3-formyl-2-(1-methylethyl)-3-butenoate." EP 0227415 A2. Link

2-Cyclopropanecarbonylbutanal as an intermediate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Application of 2-Cyclopropanecarbonylbutanal in Kinase Inhibitor Design

Abstract This application note details the synthesis, characterization, and downstream utilization of This compound , a critical


-keto aldehyde intermediate. This scaffold serves as a primary building block for 3-cyclopropyl-4-ethyl-substituted heterocycles  (pyrazoles, pyrimidines), motifs frequently observed in ATP-competitive kinase inhibitors (e.g., JAK, p38 MAPK, and CDK families). We provide optimized protocols for its generation via formylation and its subsequent condensation to form hinge-binding pharmacophores, emphasizing the metabolic advantages of the cyclopropyl moiety.

Introduction: The Cyclopropyl Advantage in Kinase Inhibition

In modern drug discovery, the cyclopropyl group is more than a structural spacer; it is a metabolic shield. Unlike isopropyl or ethyl groups, the cyclopropyl ring possesses unique electronic properties due to its high strain energy (~27.5 kcal/mol) and significant


 character (the "Walsh orbital" effect).

Therapeutic Rationale:

  • Metabolic Stability: The C–H bonds of a cyclopropane ring are shorter and stronger (106 kcal/mol) than typical aliphatic C–H bonds, reducing susceptibility to Cytochrome P450 (CYP) oxidation.

  • Hydrophobic Filling: The 3-cyclopropyl-4-ethyl motif is sized perfectly to occupy hydrophobic regions I or II in the ATP-binding pocket of kinases, often improving potency against targets like Janus Kinases (JAK) or ALK .

  • Vector Control: The rigidity of the cyclopropyl group orients attached heterocycles (like pyrazoles) into a precise planar conformation required for hydrogen bonding with the kinase hinge region.

Mechanistic Pathway & Synthesis Strategy

The synthesis of this compound relies on the Claisen condensation logic, specifically the formylation of an


-methylene ketone.
Core Retrosynthesis
  • Target: this compound (a

    
    -keto aldehyde).
    
  • Precursor: 1-Cyclopropylbutan-1-one.

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) or Ethyl Formate/NaH.
    

Selection of Formylating Agent: While Ethyl Formate/NaH is the classical route, we recommend DMF-DMA for kinase inhibitor workflows due to milder conditions and the formation of an enaminone intermediate, which is often more stable and easier to handle than the free aldehyde.

Mechanistic Diagram (DOT Visualization)

SynthesisPathway Start 1-Cyclopropylbutan-1-one Intermed Enaminone Intermediate (Stable) Start->Intermed 110°C, 12h Reagent DMF-DMA (Reagent) Reagent->Intermed Target This compound (Reactive Species) Intermed->Target Aq. HCl Pyrazole Cyclopropyl-Pyrazole (Kinase Warhead) Intermed->Pyrazole Hydrazine (Direct Cyclization) Hydrolysis Acidic Hydrolysis (Optional) Target->Pyrazole Hydrazine (Classic Cyclization)

Figure 1: Synthetic flow from ketone precursor to kinase inhibitor scaffold. Note that the enaminone can be cyclized directly, bypassing the isolation of the unstable aldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of the Enaminone Precursor

Direct isolation of the free aldehyde is prone to polymerization. This protocol generates the stable dimethylamino-enone equivalent, which is the functional surrogate for this compound.

Reagents:

  • 1-Cyclopropylbutan-1-one (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Charge: In a dried round-bottom flask under

    
    , dissolve 1-cyclopropylbutan-1-one (10 mmol) in anhydrous toluene (20 mL).
    
  • Addition: Add DMF-DMA (15 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to 110°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting ketone (

      
      ) should disappear, replaced by the enaminone mass (
      
      
      
      units relative to aldehyde, or specific mass of enamine).
  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA.

  • Purification: The resulting red/orange oil is typically sufficiently pure (>90%) for the next step. If storage is needed, crystallize from hexanes/ether.

Protocol B: Cyclization to 4-Ethyl-3-Cyclopropyl-1H-Pyrazole

This step constructs the "Hinge Binder" moiety.

Reagents:

  • Crude Enaminone from Protocol A (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol (Absolute)

Step-by-Step:

  • Dissolution: Dissolve the crude enaminone in Ethanol (10 volumes).

  • Cyclization: Add Hydrazine Hydrate dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. If conversion is slow, heat to 60°C for 1 hour.

  • Quench: Remove solvent under reduced pressure.

  • Partition: Dissolve residue in Ethyl Acetate and wash with water and brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Result: 4-Ethyl-3-cyclopropyl-1H-pyrazole.

Data Analysis & Quality Control

When characterizing this compound (if isolated via hydrolysis) or its derivatives, be aware of keto-enol tautomerism.[1]

Table 1: Expected Analytical Signatures

ComponentTechniqueExpected Signal / Observation
Enaminone

H NMR
Distinct singlets for

around 3.0 ppm. Olefinic proton singlet ~7.5 ppm.
Free Aldehyde

H NMR
Mixture of keto/enol forms. Aldehyde proton doublet (~9.8 ppm) and Enol -OH (broad, >12 ppm).
Pyrazole LCMS

consistent with formula. UV

shift to ~250-260 nm (aromatic).
Cyclopropyl

H NMR
High field multiplets at 0.8–1.2 ppm (characteristic shielding).

Critical Application Note: Regioselectivity

When reacting this compound with substituted hydrazines (e.g., Phenylhydrazine or a piperidine-linked hydrazine common in drug synthesis), two regioisomers are possible.

Decision Logic:

  • Sterics: The cyclopropyl group is sterically demanding.

  • Electronics: The hydrazine terminal nitrogen (more nucleophilic) typically attacks the most electrophilic carbonyl.

  • Outcome: In the enaminone route, the hydrazine

    
     attacks the carbon attached to the dimethylamino group (beta-carbon) first via Michael addition-elimination, followed by cyclization onto the ketone.
    

Regioselectivity Diagram (DOT)

Regioselectivity Input This compound (or Enaminone) Decision Nucleophilic Attack Input->Decision Reagent Substituted Hydrazine (R-NH-NH2) Reagent->Decision PathA Path A: Attack at Formyl/Enamine C (Favored) Decision->PathA Kinetic Control PathB Path B: Attack at Ketone C (Disfavored) Decision->PathB ProductA 1-R-4-ethyl-3-cyclopropyl-pyrazole (Major Isomer) PathA->ProductA ProductB 1-R-4-ethyl-5-cyclopropyl-pyrazole (Minor Isomer) PathB->ProductB

Figure 2: Regiochemical outcome when using substituted hydrazines. The position of the cyclopropyl group (3 vs 5) significantly alters kinase binding affinity.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry.

  • Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles. Chemistry – A European Journal.

  • Li, H., et al. (2019). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. ACS Medicinal Chemistry Letters.

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[2][3][4][5][6] Scientific Update Webinars.

  • National Institutes of Health (NIH). (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides. PubMed.

Sources

Reductive amination of 2-cyclopropanecarbonylbutanal with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of 2-Cyclopropanecarbonylbutanal


-Amino Cyclopropyl Ketones via Direct Reductive Amination (DRA)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This protocol details the reductive amination of This compound (CAS: 1850986-11-6) with primary amines. This substrate presents a unique "chemical conflict": it is a 2-substituted-1,3-dicarbonyl system containing a highly electrophilic aldehyde, a less reactive ketone, and a sensitive cyclopropane ring.

The Synthetic Challenge:

  • Regioselectivity: The primary amine must selectively condense with the aldehyde moiety (C1) over the ketone (C2-substituent).

  • The "Enaminone Trap": 1,3-dicarbonyls reacting with primary amines thermodynamically favor the formation of stable, conjugated

    
    -enaminones  (vinylogous amides) rather than the saturated amine. Standard reductive amination conditions often stall at this stage.
    
  • Chemo-stability: The cyclopropyl group acts as a "reporter" for harsh conditions; it is susceptible to ring-opening under strong Bronsted acids or catalytic hydrogenation (e.g.,

    
    ), necessitating mild hydride donors.
    

This guide provides a validated Direct Reductive Amination (DRA) workflow using Sodium Triacetoxyborohydride (STAB), optimized to bypass the enaminone sink and preserve the cyclopropane pharmacophore.

Mechanistic Pathway & Logic[1]

To achieve the target


-amino ketone, one must understand the competing equilibria. The reaction does not proceed through a simple Imine 

Amine pathway.
The Bifurcation Point

Upon addition of the primary amine (


) to the substrate, the aldehyde undergoes rapid nucleophilic attack to form the hemiaminal, followed by dehydration to the Imine .
  • Path A (Undesired): Tautomerization of the imine to the Enaminone . This species is stabilized by resonance (conjugation with the ketone) and is resistant to mild reducing agents.

  • Path B (Target): Protonation of the imine to the Iminium ion , which is rapidly reduced by the hydride source to the Amine .

Strategic Solution: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . STAB is mild enough to not reduce the aldehyde/ketone directly but active enough to reduce the iminium ion selectively. Crucially, the slightly acidic nature of STAB (or added AcOH) promotes the Iminium pathway over the Enaminone pathway.

Visualizing the Pathway (DOT Diagram)

ReductiveAmination Substrate This compound (1,3-Dicarbonyl) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal Condensation Amine Primary Amine (R-NH2) Amine->Hemiaminal Condensation Imine Imine (Transient) Hemiaminal->Imine -H2O Enaminone β-Enaminone (Thermodynamic Trap) Imine->Enaminone Tautomerization (Fast w/o Acid) Iminium Iminium Ion (Activated) Imine->Iminium +H+ (AcOH) Product β-Amino Ketone (Target) Enaminone->Product Difficult Reduction Iminium->Product Reduction (STAB)

Caption: Kinetic bifurcation in 1,3-dicarbonyl amination. Acid catalysis and rapid hydride transfer are required to bypass the stable enaminone trap.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv).

  • Amine: Primary amine (1.1–1.2 equiv). Note: Use free base. If using HCl salt, add 1.0 equiv TEA.

  • Reductant: Sodium Triacetoxyborohydride (STAB), 95% (1.4–1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv).

Step-by-Step Methodology

1. Pre-complexation (Imine Formation):

  • In a flame-dried reaction vial, dissolve This compound (1.0 mmol, 140 mg) in DCE (5 mL).

  • Add the Primary Amine (1.1 mmol).

  • Critical Step: Add Acetic Acid (1.0 mmol, 60 µL).

    • Why? AcOH catalyzes the dehydration to the imine and prevents the "stalling" at the hemiaminal stage. It also buffers the basicity of the amine to minimize enolization of the starting material.

  • Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

2. Reduction (The STAB Addition):

  • Cool the mixture to 0°C (ice bath). Although STAB is stable at RT, cooling minimizes exotherms that could trigger cyclopropane ring opening or polymerization.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, ~318 mg) in one portion.

  • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the aldehyde (often UV active if conjugated to the cyclopropyl ketone).

3. Quench and Workup:

  • Quench by slow addition of Saturated Aqueous NaHCO₃ (5 mL). Caution: Gas evolution (

    
     and 
    
    
    
    ).
  • Stir vigorously for 15 minutes to decompose borate complexes.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate
    in vacuo.
    

4. Purification:

  • Flash Chromatography: Use a gradient of Hexanes/Ethyl Acetate.

  • Note on Stability:

    
    -amino ketones can be silica-sensitive (retro-Mannich reaction). If degradation is observed, use Neutral Alumina or add 1% Triethylamine to the eluent.
    

Data & Optimization Guide

The following table summarizes the impact of different reducing agents on this specific substrate class.

Reducing AgentConditionsOutcomeRisk Profile
NaBH(OAc)₃ (STAB) DCE, AcOH, RTExcellent (Target) Low. Best balance of selectivity and safety for cyclopropanes.
NaBH₃CN MeOH, pH 5-6Good Moderate. Cyanide toxicity; slower kinetics may allow enaminone buildup.
NaBH₄ MeOH, 0°CPoor High. Non-selective; reduces both aldehyde and ketone (forming diols).
H₂ / Pd-C EtOH, 1 atmFailure Critical. High risk of cyclopropane ring opening (hydrogenolysis).
Ti(OiPr)₄ / NaBH₄ THFVariable Moderate. Lewis acid may trigger cyclopropane rearrangement or polymerization.

Troubleshooting & Quality Control

  • Issue: Low Yield / Recovery of Enaminone.

    • Diagnosis: The imine tautomerized to the enaminone before reduction occurred.

    • Fix: Increase the amount of AcOH (to 2.0 equiv) to keep the nitrogen protonated (iminium form), or add the STAB immediately after amine addition (Direct Reductive Amination) rather than waiting.

  • Issue: Cyclopropane Ring Opening.

    • Diagnosis: Appearance of

      
      -propyl or allyl peaks in NMR.
      
    • Fix: Ensure the reaction temperature does not exceed 25°C. Avoid strong mineral acids (HCl, H₂SO₄). Switch solvent from THF to DCE (non-coordinating).

  • Issue: Dialkylation.

    • Diagnosis: Formation of tertiary amine.[1][2][3]

    • Fix: This is rare with STAB and ketones/hindered aldehydes, but if observed, increase the amine stoichiometry to 1.5 equiv.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][1][2] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Li, J. (2021).[1] Reductive Amination.[4][6][1][7][5][2][3][8][9] In: Name Reactions. Springer, Cham.

  • Gribble, G. W. (2006). Sodium Triacetoxyborohydride.[4][1][5][2] Encyclopedia of Reagents for Organic Synthesis.

Sources

The Paal-Knorr Pyrrole Synthesis: A Comprehensive Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The Paal-Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the construction of the pyrrole ring, a privileged scaffold in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] This application note offers an in-depth guide for researchers, scientists, and drug development professionals on the general procedure for synthesizing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. Beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, explores critical experimental parameters, and provides detailed protocols for both classical and modern iterations of this invaluable transformation.

Foundational Principles: The Chemistry of the Paal-Knorr Reaction

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield a substituted pyrrole.[4][5] The reaction's elegance lies in its simplicity and efficiency, making it a widely adopted strategy for accessing a diverse array of pyrrole derivatives.[2]

The Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis involves a series of well-defined steps.[6] Understanding this pathway is paramount for troubleshooting and optimizing reaction conditions. The process commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to forge a cyclic hemiaminal. The final, and often rate-determining, step is the dehydration of this cyclic intermediate to afford the aromatic pyrrole ring.[7][8]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl + R-NH₂ hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺ (optional) cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization pyrrole Pyrrole Product cyclic_hemiaminal->pyrrole - 2H₂O (Dehydration) dummy1 dummy2

Figure 1: Simplified workflow of the Paal-Knorr pyrrole synthesis mechanism.

It is crucial to note that under strongly acidic conditions (pH < 3), a competing reaction, the Paal-Knorr furan synthesis, can become the predominant pathway, leading to the formation of furan byproducts.[4][8] Therefore, careful control of acidity is essential for maximizing pyrrole yield.

Experimental Design and Optimization: A Scientist's Perspective

The success of a Paal-Knorr synthesis hinges on the judicious selection of starting materials, catalysts, and reaction conditions. This section provides insights into making informed experimental choices.

Reactant Scope and Limitations

The Paal-Knorr reaction is remarkably versatile, accommodating a wide range of substrates.

  • 1,4-Dicarbonyl Compounds: Both acyclic and cyclic 1,4-diketones and dialdehydes are suitable starting materials. The nature of the substituents on the dicarbonyl backbone will be reflected in the final pyrrole product.

  • Amines: A broad spectrum of primary amines can be employed, including ammonia, aliphatic amines, and aromatic amines with either electron-donating or electron-withdrawing groups.[7] However, amines with strong electron-withdrawing groups may exhibit reduced nucleophilicity, potentially leading to sluggish reactions.[6][8]

The Role of the Catalyst: Driving the Reaction Forward

While the Paal-Knorr synthesis can proceed under neutral conditions, it is often accelerated by the addition of a catalyst.

  • Brønsted Acids: Weak acids like acetic acid are commonly used to facilitate the reaction without promoting the formation of furan byproducts.[4][8] Other Brønsted acids such as p-toluenesulfonic acid (p-TsOH) have also been employed.[2]

  • Lewis Acids: A variety of mild Lewis acids, including Sc(OTf)₃, Bi(NO₃)₃, and ZnBr₂, can effectively catalyze the reaction, often under milder conditions than traditional Brønsted acids.[7]

  • Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite clay and silica-supported sulfuric acid offer advantages in terms of ease of separation and potential for recycling.[2][7]

Solvent Selection and Reaction Conditions

The choice of solvent is primarily dictated by the solubility of the reactants and the reaction temperature. Common solvents include ethanol, methanol, acetic acid, and toluene. The reaction temperature can range from room temperature to reflux, with reaction times varying from a few minutes to several hours depending on the reactivity of the substrates and the catalyst employed.

Modern Approaches: Enhancing Efficiency and Sustainability

While the classical Paal-Knorr synthesis is a powerful tool, modern advancements have addressed some of its limitations, such as harsh reaction conditions and long reaction times.[1][9]

Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a highly effective technique for accelerating the Paal-Knorr reaction.[10] The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields.[3][10] This method is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

"Green" Synthesis Protocols

In line with the principles of green chemistry, several eco-friendly modifications to the Paal-Knorr synthesis have been developed. These include the use of water as a solvent, solvent-free conditions, and the application of reusable catalysts.[1][2] For instance, mechanochemical activation through ball milling has been shown to promote the reaction efficiently in the absence of a solvent.[11]

Detailed Experimental Protocols

This section provides step-by-step protocols for both a conventional and a microwave-assisted Paal-Knorr pyrrole synthesis.

Protocol 1: Conventional Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol describes a standard procedure using conventional heating.

Materials:

  • 2,5-Hexanedione

  • Benzylamine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL).

  • To the stirred solution, add benzylamine (1.07 g, 10 mmol) followed by glacial acetic acid (0.60 g, 10 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,5-dimethylpyrrole as a pale yellow oil.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol outlines a rapid and efficient synthesis using microwave irradiation.[8]

Materials:

  • 1,4-Diketone (e.g., 1-phenyl-1,4-pentanedione)

  • Primary amine (e.g., aniline)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (10 mL) with a snap cap

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave vial, combine the 1,4-diketone (1 mmol), the primary amine (1.1 mmol), and ethanol (4 mL).[8]

  • Add glacial acetic acid (0.1 mL) to the mixture.[8]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (typically 5-15 minutes). The reaction progress can be monitored by TLC of small aliquots.

  • After the reaction is complete, cool the vial to room temperature.

  • Partition the reaction mixture between ethyl acetate (20 mL) and water (20 mL).[8]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography if necessary.[8]

Troubleshooting and Key Considerations

Even with a robust reaction like the Paal-Knorr synthesis, challenges can arise. The following table summarizes common issues and their solutions.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield Incomplete reaction, degradation of starting materials or product, competing side reactions.[8]- Increase reaction time or temperature. - Use a more effective catalyst. - For sensitive substrates, consider milder conditions (e.g., lower temperature, Lewis acid catalyst).
Furan Byproduct Formation Excessively acidic conditions (pH < 3).[4][8]- Use a weaker acid (e.g., acetic acid). - Carefully control the amount of acid catalyst. - Consider running the reaction under neutral conditions.
Dark, Tarry Reaction Mixture Polymerization or degradation of starting materials or product, especially with sensitive substrates.- Use milder reaction conditions. - Ensure high purity of starting materials. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Stalls Poorly reactive starting materials (e.g., sterically hindered amines or dicarbonyls, electron-deficient amines).[6][8]- Increase reaction temperature and/or time. - Use a more potent catalyst. - For electron-deficient amines, consider using a more nucleophilic amine if the desired product allows.

Applications in Drug Development and Beyond

The pyrrole motif is a ubiquitous feature in a vast array of biologically active molecules. Consequently, the Paal-Knorr synthesis has been instrumental in the synthesis of numerous compounds of medicinal interest, including anti-inflammatory, antimicrobial, and anticancer agents.[3][12] Its reliability and broad substrate scope make it an indispensable tool for generating compound libraries for high-throughput screening and for the synthesis of complex molecular targets in drug discovery programs.

Applications PKS Paal-Knorr Synthesis Pyrroles Substituted Pyrroles PKS->Pyrroles Pharma Pharmaceuticals Pyrroles->Pharma Materials Functional Materials Pyrroles->Materials Agrochem Agrochemicals Pyrroles->Agrochem Natural Natural Products Pyrroles->Natural

Figure 2: Diverse applications of pyrroles synthesized via the Paal-Knorr reaction.

Conclusion

The Paal-Knorr pyrrole synthesis remains a highly relevant and powerful method in the arsenal of the modern organic chemist. Its simplicity, efficiency, and adaptability have ensured its enduring legacy. By understanding the underlying mechanism and the key parameters that govern its outcome, researchers can effectively leverage this reaction to construct a wide variety of pyrrole-containing molecules for diverse applications, from fundamental research to the development of new therapeutics. The continued evolution of this classic transformation, particularly through the adoption of microwave and green chemistry principles, promises to further expand its utility and impact in the years to come.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

  • MBB College. Paal-Knorr Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Available from: [Link]

  • Taylor & Francis Online. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Available from: [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Available from: [Link]

  • ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Wiley Online Library. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Available from: [Link]

  • ResearchGate. A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available from: [Link]

  • ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of unstable beta-keto aldehydes in storage

Technical Support Center: Stability Management of -Keto Aldehydes

Case ID: BKA-STABILITY-001 Status: Active Priority: Critical Topic: Prevention of Polymerization in Unstable

Executive Summary: The Instability Paradox

The Problem:


1


The Consequence: The enol form acts as a nucleophile, while the keto form acts as an electrophile. In a concentrated or "neat" solution, these molecules attack each other, leading to rapid, irreversible polymerization (Aldol condensation) and degradation.

The Golden Rule: Never store free


-keto aldehydes in their neat (pure) liquid form.

The Mechanism of Failure (Root Cause Analysis)

To prevent polymerization, you must understand the pathway. The failure mode is almost always a self-catalyzed Aldol Condensation .

Visualization: The Polymerization Cascade

The following diagram illustrates the kinetic pathway from a stable monomer to an irreversible polymer "tar."

PolymerizationPathwayMonomerFree Beta-Keto AldehydeEnolEnol Intermediate(Nucleophile)Monomer->Enol Tautomerization(Fast)DimerAldol Dimer(Beta-Hydroxy Aldehyde)Enol->Dimer Nucleophilic Attack(Self-Reaction)PolymerPolymer/Tar(Irreversible)Dimer->Polymer Dehydration &Chain GrowthBaseBase/HeatBase->EnolCatalyzesBase->DimerCatalyzes

Caption: Figure 1. The self-destruction pathway. Note that even trace alkalinity or heat accelerates the transition from Monomer to Polymer.

Storage Protocols & Standard Operating Procedures (SOPs)

Protocol A: The "Precursor" Strategy (Recommended)

Theory: The only way to win is not to play. Store the molecule in a "masked" form where the aldehyde is protected.

Precursor TypeExample CompoundActivation MethodStorage Condition
Acetal/Ketal 1,1,3,3-Tetramethoxypropane (for MDA)Acid Hydrolysis (e.g., 1%

)
Room Temp / 4°C (Indefinite)
Enolate Salt Sodium AcetoacetaldehydeAcidification (adjust pH < 7)-20°C (Solid state)
Enol Ether 4-Methoxy-3-buten-2-oneHydrolysis4°C (Desiccated)
Protocol B: Storing the Free Aldehyde (High Risk)

If your experiment requires isolating the free aldehyde, follow these strict constraints.

  • Dilution Factor: Never exceed 0.1 M concentration. High dilution reduces the collision frequency between molecules, statistically inhibiting dimerization.

  • Solvent Selection:

    • Preferred: Acetonitrile (MeCN) or Dichloromethane (DCM). These are aprotic and do not participate in H-bonding.

    • Avoid: Water or Alcohols (unless pH is strictly controlled), as they can promote hydration or hemiacetal formation.

    • Avoid: DMSO (Hygroscopic nature introduces water, promoting hydrolysis).

  • Cryogenics:

    • -80°C is mandatory for storage > 24 hours.

    • -20°C is acceptable for < 24 hours.[2]

  • pH Control:

    • Ensure the solution is slightly acidic (pH 4-5) .

    • Why? Base catalysis is orders of magnitude faster than acid catalysis for Aldol condensation. Neutralizing glass surfaces (which are slightly basic) with an acid wash (HCl) is a pro-tip.

Troubleshooting Guide (FAQ)

Q1: My clear liquid sample has turned yellow/brown. Is it still usable?

  • Diagnosis: No. The yellow color indicates the formation of conjugated double bonds, a signature of Aldol condensation products (crotonaldehyde-like structures).

  • Action: Discard immediately. The polymerization is autocatalytic; you cannot reverse it.

Q2: I see a "gel" forming at the bottom of my NMR tube.

  • Diagnosis: You stored the sample at too high a concentration. The "gel" is a cross-linked polymer network.

  • Preventative Fix: Next time, run NMR immediately after generation. If overnight acquisition is needed, keep the probe temperature at 0°C or lower.

Q3: Can I freeze-thaw my samples?

  • Answer: Avoid it.

  • Reasoning: During the freezing phase, solutes concentrate in the remaining liquid phase (freeze-concentration effect). This transient spike in local concentration can trigger rapid polymerization just before the sample solidifies. Flash-freeze in liquid nitrogen to minimize this window.

Q4: Why does the literature say to store Malondialdehyde (MDA) as a sodium salt?

  • Answer: The sodium salt is the enolate form. Due to resonance stabilization, the negative charge is delocalized, making it less electrophilic and solid at room temperature. It is thermodynamically stable, whereas the free aldehyde is kinetically unstable.

Decision Matrix: Storage Workflow

Use this logic flow to determine your storage method.

StorageDecisionStartStart: I need a Beta-Keto AldehydeQ1Do you need it immediately?Start->Q1BranchYesYes (Experiment today)Q1->BranchYesBranchNoNo (Storage)Q1->BranchNoGenMethodGenerate in situ fromAcetal or SaltBranchYes->GenMethodStorageMethodStore Precursor(Acetal/Salt)BranchNo->StorageMethodFreeAldehydeMust isolate Free Aldehyde?GenMethod->FreeAldehydeFreeAldehyde->GenMethodNo (Use directly)CryoDilute to <0.1MStore at -80°CAcid-washed GlasswareFreeAldehyde->CryoYes (High Risk)

Caption: Figure 2. Decision tree for handling unstable

References

  • BenchChem. (2025).[3] Preventing Decarboxylation and Degradation of Beta-Keto Acids During Analysis. Retrieved from

  • OpenStax. (2023). Carbonyl Condensations: The Aldol Reaction.[1][4][5][6] Organic Chemistry.[1][4][7] Retrieved from

  • National Institutes of Health (NIH). (2012). Temporal Trends of Malondialdehyde in Stored Human Plasma.[8][9] Retrieved from

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.[1][4][5][6][10] Retrieved from

  • Elabscience. (n.d.). Malondialdehyde (MDA) Colorimetric Assay Kit Manual. Retrieved from

Optimizing yield of cyclopropyl heterocycles from 2-cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers working with 2-cyclopropanecarbonylbutanal (and structurally related


-substituted 

-keto aldehydes).

The synthesis of cyclopropyl-bearing heterocycles (pyrazoles, isoxazoles, pyrimidines) from this substrate is non-trivial due to the "Walsh Orbital Paradox" : the same electronic conjugation that stabilizes the intermediate carbocation also makes the cyclopropyl ring highly susceptible to acid-catalyzed ring opening.

Topic: Optimization of this compound Conversion Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Module 1: Critical Reaction Dynamics (The "Why")

Before troubleshooting, you must understand the competing pathways inherent to your substrate:


.
  • The Electrophilic Hierarchy: The aldehyde (CHO) is kinetically superior and will be the primary site of nucleophilic attack (e.g., by hydrazine or hydroxylamine). The cyclopropyl ketone is less reactive due to steric shielding and electronic donation from the cyclopropyl

    
    -bonds.
    
  • The Ring-Opening Trap: In the presence of strong Brønsted acids (e.g., HCl,

    
    ) or hard Lewis acids, the cyclopropyl ketone oxygen protonates. This triggers a Homo-Nazarov-type ring opening  or simple nucleophilic attack by the solvent/counter-ion (e.g., 
    
    
    
    ), destroying the cyclopropyl motif.
  • Deformylation Risk: In strong alkaline media (pH > 12), the

    
    -proton is highly acidic. Hydrolysis can lead to retro-Claisen cleavage, ejecting the formyl group and leaving you with propyl cyclopropyl ketone.
    
Reaction Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic fate of your substrate.

ReactionPathways Substrate This compound Nu_Attack Nucleophilic Attack (Aldehyde First) Substrate->Nu_Attack k1 (Fast) StrongAcid Strong Acid (pH < 2) Substrate->StrongAcid StrongBase Strong Base (pH > 12) Substrate->StrongBase Cyclization Cyclodehydration (Mild Acid/Base) Nu_Attack->Cyclization Buffer Control Product Target Heterocycle (Intact Cyclopropane) Cyclization->Product RingOpen Ring Opening (Halo-ketone/Homo-Nazarov) StrongAcid->RingOpen Cation Stabilization Deformyl Deformylation (Retro-Claisen) StrongBase->Deformyl Enolate Hydrolysis

Caption: Figure 1. Kinetic bifurcation points. Success depends on navigating the narrow pH window between acid-catalyzed ring opening and base-catalyzed deformylation.

Module 2: Troubleshooting Matrix

Use this guide if your LCMS or NMR data indicates suboptimal results.

Issue 1: Mass Spectrum shows M+36 or M+38 peaks (Chlorine adducts)

Diagnosis: Acid-Catalyzed Ring Opening. You likely used HCl or generated HCl in situ (e.g., from amine-hydrochloride salts without sufficient buffering). The cyclopropane ring opened, and a chloride ion attacked the resulting carbocation.

  • Corrective Action:

    • Switch Proton Source: Replace HCl with Acetic Acid (AcOH) or Trifluoroacetic Acid (TFA) in moderation.

    • Buffer the System: If using hydrazine dihydrochloride or hydroxylamine hydrochloride, add a stoichiometric amount of Sodium Acetate (NaOAc) or Pyridine . This buffers the strong mineral acid, leaving only mild acetic acid to catalyze the dehydration.

    • Solvent Switch: Avoid nucleophilic solvents (like alcohols) if strong acids are present. Switch to Toluene or THF.

Issue 2: Low Yield & "Missing" Carbonyl in NMR

Diagnosis: Deformylation (Retro-Claisen). If the aldehyde proton (9-10 ppm) is gone but no heterocycle formed, and you see a simplified ketone product, your pH was too high.

  • Corrective Action:

    • Lower pH: Maintain pH 4–6 during the initial condensation.

    • Temperature Control: Do not heat the reaction until after the initial imine/hydrazone formation is confirmed by TLC/LCMS. High heat + base accelerates cleavage.

Issue 3: Regioisomer Contamination (e.g., 5-cyclopropyl vs. 3-cyclopropyl pyrazole)

Diagnosis: Kinetic vs. Thermodynamic Control Failure. For this compound, the aldehyde is the kinetic trap. However, if the reaction equilibrates, you may get mixtures.

  • Corrective Action:

    • Stepwise Addition: Add the heteroatom nucleophile at 0°C to trap the aldehyde selectively. Stir for 1 hour before allowing to warm.

    • Solvent Effect: Protic solvents (EtOH) favor the thermodynamic product. Aprotic solvents (THF, DCM) often enhance kinetic selectivity.

Module 3: Standardized Protocols

Protocol A: The "Acetate Buffer" Method (Recommended)

Best for: Pyrazoles and Isoxazoles where ring stability is paramount.

Reagents:

  • This compound (1.0 eq)

  • Hydrazine/Hydroxylamine salt (1.1 eq)

  • Sodium Acetate (anhydrous) (1.2 eq)

  • Ethanol (Absolute) [Concentration: 0.2 M]

Workflow:

  • Preparation: Dissolve the nucleophile salt and Sodium Acetate in Ethanol. Stir for 10 min to generate the free base in situ and precipitate NaCl.

  • Addition: Cool the mixture to 0°C . Add this compound dropwise over 15 minutes. Reasoning: Controls exotherm and ensures aldehyde trapping.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Check LCMS.

    • Checkpoint: If intermediate hydrazone/oxime is visible but cyclization is slow, heat to 60°C for 1 hour. Do not reflux vigorously.

  • Workup: Remove Ethanol under reduced pressure. Resuspend in EtOAc, wash with water.[1]

Protocol B: The "Dean-Stark" Method (For Stubborn Substrates)

Best for: Sterically hindered variants or when water removal drives the equilibrium.

Reagents:

  • Substrate (1.0 eq)[1]

  • Amine/Hydrazine (1.1 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq ONLY )

  • Toluene

Workflow:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine substrate, reagent, and catalytic pTsOH in Toluene.

  • Reflux: Heat to reflux (

    
    110°C). Monitor water collection.
    
    • Critical: Stop immediately once water evolution ceases (usually < 2 hours). Prolonged exposure to pTsOH at reflux will open the cyclopropane ring.

  • Quench: Cool to RT and immediately wash with saturated

    
     to neutralize the acid.
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the synthesis? A: Yes, but with caution. Microwave heating is efficient for the dehydration step, but the rapid localized superheating can trigger the ring-opening activation energy barrier. Limit temperature to 80°C and use the Acetate Buffer method (Protocol A). Avoid microwave heating with strong mineral acids.

Q: My NMR shows a multiplet at 0.8–1.2 ppm, but the integration is lower than expected. What happened? A: This suggests partial ring degradation. The "cyclopropyl" region (0.5–1.2 ppm) is diagnostic. If the integration is low, you likely have a mixture of the desired product and a ring-opened alkene derivative (often signals at 5.0–6.0 ppm). Purify via column chromatography; the polarity difference between the intact heterocycle and the ring-opened chain is usually significant.

Q: Why is the aldehyde peak disappearing, but no product is forming? A: You might be forming a stable hemiaminal intermediate that refuses to dehydrate. This is common in sterically crowded systems.

  • Fix: Add molecular sieves (4Å) to the reaction to chemically scavenge water, pushing the equilibrium toward the imine/heterocycle.

Module 5: Diagnostic Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude LCMS/NMR Q1 Is the Cyclopropyl Ring Intact? (NMR: 0.5-1.2 ppm signals?) Start->Q1 YesRing Ring Intact Q1->YesRing Yes NoRing Ring Opened/Absent Q1->NoRing No Q2 Is Conversion > 90%? YesRing->Q2 ActionAcid Action: Switch to Protocol A (Buffer the Acid) NoRing->ActionAcid YieldGood Success: Proceed to Workup Q2->YieldGood Yes YieldLow Stalled Reaction Q2->YieldLow No ActionHeat Action: Add Molecular Sieves or Mild Heat (60°C) YieldLow->ActionHeat

Caption: Figure 2. Diagnostic logic flow for maximizing yield and purity.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. [Link]

  • Carson, C. A., & Kerr, M. A. (2009). Heterocycles from Cyclopropanes: Applications in Natural Product Synthesis. Chemical Society Reviews, 38(11), 3051–3060. [Link]

  • Waser, J. (2014). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[2] CHIMIA, 68(6), 402–405. [Link]

Sources

Technical Support Guide: Solubility & Stability of 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Aldehydes in Polar Media

Executive Summary & Molecule Profile

2-Cyclopropanecarbonylbutanal is a specialized


-keto aldehyde intermediate. Its solubility profile is governed by a conflict between its lipophilic domains (cyclopropyl ring, ethyl chain) and its polar, reactive 

-dicarbonyl core.

Users frequently report "insolubility" which is often a misdiagnosis of three distinct phenomena:

  • Phase Separation (Oiling Out): The molecule is too lipophilic for pure aqueous buffers.

  • Tautomeric Equilibrium: The compound exists as a dynamic mixture of keto and enol forms, leading to confusing analytical data (e.g., dual HPLC peaks).

  • Chemical Instability: In protic solvents (methanol, water), the aldehyde moiety is prone to hydration or acetal formation, appearing as precipitation or loss of titer.

This guide provides validated protocols to solubilize and stabilize this compound for biological and chemical applications.

Diagnostic Workflow

Before altering your protocol, determine the root cause of the solubility failure using this decision tree.

SolubilityDiagnostic Start Start: Visual Observation Cloudy Cloudy/Oily Droplets? Start->Cloudy Precipitate Solid Precipitate? Start->Precipitate Clear Solution Clear but Low Activity/Titer? Start->Clear CheckSolvent Solvent = Water/Buffer? Cloudy->CheckSolvent Precipitate->CheckSolvent CheckAlcohol Solvent = Methanol/Ethanol? Clear->CheckAlcohol Lipophilicity Issue: Lipophilicity Action: Use DMSO/Cosolvent CheckSolvent->Lipophilicity Yes Aldol Issue: Aldol Condensation Action: Check pH (Keep < 8.0) CheckSolvent->Aldol pH > 8 Acetal Issue: Hemiacetal Formation Action: Switch to Aprotic Solvent CheckAlcohol->Acetal Yes Hydration Issue: Aldehyde Hydration Action: Fresh prep only CheckAlcohol->Hydration No (Aqueous)

Figure 1: Diagnostic decision tree for identifying the root cause of solubility or stability failures.

Technical Troubleshooting (Q&A)

Q1: Why does the compound "oil out" when I dilute my DMSO stock into culture media?

The Science: this compound has a high


 (partition coefficient) due to the cyclopropyl and ethyl groups. When you dilute a DMSO stock rapidly into an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, causing the hydrophobic molecules to aggregate into "oily" droplets.
The Fix: 
  • Do not add the stock directly to the center of the volume.

  • Do use the "Subsurface Injection" method (see Protocol A).

  • Do ensure the final DMSO concentration is 0.5% - 1.0% (v/v) to act as a carrier.

Q2: My HPLC chromatogram shows two distinct peaks. Is my compound impure?

The Science: Likely not.


-keto aldehydes exhibit keto-enol tautomerism . In polar aprotic solvents (like DMSO or Acetonitrile), the equilibrium shifts. The two peaks often represent the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).
The Fix: 
  • Run the HPLC with a column heater at 40°C to speed up the interconversion (coalescing the peaks).

  • Verify identity using LC-MS; both peaks should have the same mass (

    
    ).
    
Q3: Can I use Ethanol or Methanol as a solvent?

The Science: No. Primary alcohols are nucleophiles. They attack the aldehyde carbonyl to form hemiacetals and acetals.[1] This reaction is reversible but will reduce the effective concentration of the free aldehyde in your assay. The Fix: Use Polar Aprotic Solvents only:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN) - for analytical use

Solvent Compatibility Matrix

Solvent ClassRepresentativeStatusTechnical Rationale
Polar Aprotic DMSO, DMF Recommended Excellent solubility; stabilizes enol form; chemically inert to the aldehyde.
Polar Protic Water, PBS Incompatible Poor solubility (lipophilic). High pH (>8) causes polymerization.
Alcohols MeOH, EtOH Caution Risk of hemiacetal formation. Use only if immediate use is intended.
Non-Polar Hexane, Ether Variable Good solubility, but difficult to use in biological assays (immiscible with water).

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a stable, high-concentration stock for long-term storage.

  • Weighing: Weigh the target mass of this compound into a glass vial. Note: The compound is a liquid; use a gas-tight syringe for volumetric transfer if density is known.

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves) to achieve 10 mM concentration.
    
    • Why Anhydrous? Water in DMSO accelerates aldehyde oxidation to carboxylic acid.

  • Mixing: Vortex for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into amber glass vials. Overlay with Argon or Nitrogen gas. Store at -20°C.

Protocol B: Aqueous Dilution (The "Vortex-Drop" Method)

Purpose: To dilute the hydrophobic stock into aqueous buffer without precipitation.

  • Preparation: Pre-warm the aqueous buffer (PBS or Media) to 37°C.

  • Agitation: Set a vortex mixer to medium speed.

  • Injection: While the buffer is vortexing, inject the DMSO stock dropwise directly into the vortex cone (subsurface if possible).

    • Mechanism:[2] High shear force disperses the DMSO molecules immediately, preventing the hydrophobic drug molecules from finding each other and aggregating.

  • Equilibration: Allow the solution to stand for 5 minutes. If turbidity (cloudiness) persists, sonicate for 30 seconds.

Mechanistic Visualization: Tautomerism & Solvation

Understanding the chemical state of the molecule is crucial for assay reproducibility. The diagram below illustrates the competition between the solvent and the molecule's internal stability.

Tautomerism Diketo Diketo Form (Less Stable in Non-Polar) Enol Enol Form (Intramolecular H-Bond) Diketo->Enol Equilibrium (K_eq) Enol->Enol Stabilized by Internal Chelation Water Water/Protic Solvent (Disrupts H-Bond) Water->Enol Disrupts Chelation Shifts to Diketo Precip Result: Aggregation (If water content high) Water->Precip DMSO DMSO/Aprotic Solvent (Accepts H-Bond) DMSO->Enol Stabilizes Enol via Solvation Soluble Result: Stable Solution DMSO->Soluble

Figure 2: The influence of solvent polarity and hydrogen bonding on the keto-enol equilibrium of


-dicarbonyls.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-solute interactions and tautomeric equilibria).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter data of cyclopropyl and ketone moieties).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary. (n.d.). Beta-Keto Aldehydes and Cyclopropyl Derivatives. National Library of Medicine. [Link]

  • Evans, D. A. (n.d.). pKa Table. Harvard University. (Reference for acidity of

    
    -dicarbonyl alpha-protons). [Link]
    

Sources

Technical Guide: Troubleshooting Low Conversion in Amidine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Amidine condensation reactions are the cornerstone of synthesizing nitrogen-rich heterocycles (pyrimidines, imidazoles, triazines) essential in medicinal chemistry. However, these reactions are notoriously susceptible to stalled conversion and hydrolytic decomposition .

This guide abandons generic advice in favor of a mechanistic troubleshooting approach. The root cause of low conversion in amidine chemistry almost always converges on three failure modes:

  • Protonation Lock: Failure to access the nucleophilic free base.

  • Hydrolytic Collapse: Irreversible conversion of the amidine to an amide.

  • Equilibrium Stagnation: Failure to remove small-molecule byproducts (H₂O, NH₃, ROH).

Diagnostic Workflow

Before altering conditions, execute this logic flow to isolate the variable responsible for failure.

AmidineTroubleshooting Start START: Low Conversion Observed CheckSalt Is Amidine a Salt (HCl/Acetate)? Start->CheckSalt CheckBase Was >1.05 eq. Base added? CheckSalt->CheckBase Yes CheckWater Is the reaction strictly anhydrous? CheckSalt->CheckWater No (Free Base) CheckBase->CheckWater Yes Action_Base CRITICAL ERROR: Amidine is protonated (Non-nucleophilic). Add NaOEt/KOtBu. CheckBase->Action_Base No CheckProd Analyze Crude by LCMS/NMR CheckWater->CheckProd Yes Action_Dry HYDROLYSIS RISK: Amidine converted to Amide. Add 3Å/4Å Sieves. CheckWater->Action_Dry No CheckProd->Action_Dry Amide detected Action_Lewis KINETIC BARRIER: Electrophile unreactive. Add Lewis Acid (ZnCl2, CuI). CheckProd->Action_Lewis SM recovered (No rxn) Action_Temp THERMODYNAMIC STALL: Remove byproduct (Dean-Stark). CheckProd->Action_Temp Intermediate detected

Figure 1: Decision matrix for diagnosing stalled amidine condensations. Note that "Amide detected" confirms hydrolytic failure, while "SM recovered" suggests kinetic inertness.

Module 1: The "Protonation Lock" (Reactant Integrity)

The Science: Amidines are strong organic bases (


 for alkyl amidines). Commercial supplies are almost exclusively stable salts (HCl, acetate). The salt form is electrophilic , not nucleophilic. If you mix an amidine hydrochloride with an electrophile (e.g., 

-ketoester) without neutralization, no reaction will occur .

The Trap: Using weak bases (e.g., Pyridine,


) is often insufficient to fully depopulate the salt equilibrium, especially in non-polar solvents.
Protocol: Quantitative In Situ Liberation

Do not rely on weak bases. Use alkoxides to drive the equilibrium irreversibly.

ComponentStoichiometryRationale
Amidine Salt 1.0 equivLimiting reagent.
NaOEt or KOtBu 1.05 - 1.10 equiv Must exceed salt stoichiometry to ensure 100% free base availability.
Solvent EtOH or t-BuOHMatch the alkoxide to prevent transesterification side-products.

Step-by-Step:

  • Suspend the Amidine Salt in anhydrous solvent at

    
    .
    
  • Add the alkoxide base dropwise under

    
    .
    
  • Stir for 15–30 minutes. The solution should clarify or precipitate NaCl/KCl.

  • Critical: Only then add the electrophile.

Module 2: Hydrolytic Collapse (The "Amide" Dead End)

The Science: Amidines are unstable in the presence of water. They undergo hydrolysis to form an Amide and Ammonia .[1] This reaction is irreversible under condensation conditions. If your LCMS shows a mass corresponding to


 (net 

), your amidine has hydrolyzed.

Mechanism of Failure:



Remediation Strategy:

  • Solvent Drying: Standard "bottle dry" solvents are often insufficient. Use freshly distilled solvents or those stored over activated molecular sieves.

  • Scavengers: Add activated 3Å or 4Å Molecular Sieves directly to the reaction flask.

    • Note: 3Å is preferred for small molecules to avoid trapping reactants.

Module 3: Thermodynamic Equilibrium & Catalysis

The Science: Condensation reactions release small molecules (Water, Ethanol, Ammonia). According to Le Chatelier’s principle, accumulation of these byproducts halts the reaction.

Kinetic Activation (Catalysis)

If the amidine is free and dry but conversion is still low, the electrophile (e.g., nitrile, ester) may be too stable.

  • Lewis Acid Catalysis:

    
    , 
    
    
    
    , or
    
    
    can coordinate to the electrophile (e.g., the nitrile nitrogen), lowering the activation energy for nucleophilic attack.
  • Bronsted Acid Additive: A catalytic amount of glacial acetic acid (5-10 mol%) can activate carbonyls without fully protonating the amidine.

Thermodynamic Driver (Byproduct Removal)
ByproductRemoval Technique
Water Dean-Stark trap (Toluene reflux) or Molecular Sieves.[2]
Ethanol Distillation (open vessel) or high-boiling solvent (DMF/DMSO).
Ammonia Nitrogen sparging (bubbling gas through solution).

Visualizing the Reaction Landscape

ReactionPathway AmidineSalt Amidine Salt (Stable, Inert) FreeBase Free Amidine (Nucleophile) AmidineSalt->FreeBase Base (NaOEt) -HCl Amide Amide (Dead End) FreeBase->Amide +H2O (Hydrolysis) IRREVERSIBLE Intermediate Tetrahedral Intermediate FreeBase->Intermediate +Electrophile (Rate Limiting) Intermediate->FreeBase Reversible Product Heterocycle (Pyrimidine/Imidazole) Intermediate->Product -H2O/-NH3 (Condensation)

Figure 2: The competitive landscape. Note that Hydrolysis (Red) is an irreversible sink, while the desired path (Blue) requires continuous removal of byproducts to prevent reversal.

FAQ: Troubleshooting Specific Scenarios

Q1: I see the intermediate imine by NMR, but it won't cyclize. Why?

  • Answer: Cyclization often requires a higher energy barrier or specific pH.

    • Fix: Increase temperature (reflux). If that fails, add a Lewis Acid (

      
      ) or switch to a basic cyclization condition (NaOEt in EtOH) to facilitate the final elimination step.
      

Q2: Can I use the amidine HCl salt directly without pre-neutralization?

  • Answer: Only if you use a solvent/base system that acts as a buffer and solvent (e.g., Pyridine) or if you add a stoichiometric amount of inorganic base (

    
    , 
    
    
    
    ) to the reaction mixture. However, in situ liberation with alkoxides is far more reliable for difficult substrates.

Q3: My product is an amide, not the heterocycle. What happened?

  • Answer: "Hydrolytic Collapse." Water was present in your solvent, base, or atmosphere. The amidine hydrolyzed before it could condense.

    • Fix: Flame-dry glassware, use anhydrous solvents, and keep the reaction under Argon/Nitrogen.

Q4: Which solvent is best for amidine condensations?

  • Answer:

    • Ethanol/Methanol: Good for general reactions, but limits temperature to ~78°C.

    • DMF/DMAc: Excellent for high-temperature (>100°C) reactions required for unreactive electrophiles.

    • Toluene: Ideal if water removal (Dean-Stark) is required.[2]

References

  • Amidine Basicity & Reactivity

    • The Chemistry of Amidines and Imidates.[3][4][5] Patai's Chemistry of Functional Groups.

  • Pyrimidine Synthesis via Amidine Condensation

    • Synthesis of Pyrimidines.[4][6] Organic Chemistry Portal.

  • Hydrolysis Mechanisms

    • Amide Hydrolysis: Mechanism and Conditions.[1][7] Master Organic Chemistry.

  • Catalysis in Amidine Reactions

    • ZnCl2-catalyzed three-component coupling reaction.[6] Org.[4][6][8][9][10] Lett., 2009, 11, 2161-2164.[6]

  • Water Removal Techniques

    • Condensation and Water Removal Strategies.[2] ACS GCI Pharmaceutical Roundtable.

Sources

Purification methods for 2-cyclopropanecarbonylbutanal reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Access Subject: Optimization of Purification Protocols for Labile


-Keto Aldehydes
Status:  Active
Agent:  Senior Application Scientist

Executive Summary & Chemical Assessment

User Query: "How do I purify 2-cyclopropanecarbonylbutanal without degrading the cyclopropane ring or polymerizing the aldehyde?"

Chemical Profile:

  • Compound: this compound

  • Class:

    
    -substituted 
    
    
    
    -keto aldehyde (1,3-dicarbonyl).
  • Key Reactivity Risks:

    • Tautomerization: Exists in equilibrium between keto-aldehyde and enol forms, causing streaking on chromatography.

    • Oxidation: The aldehyde moiety is highly susceptible to air oxidation, forming the corresponding carboxylic acid.

    • Cyclopropane Sensitivity: The three-membered ring is strained. While generally robust, it is susceptible to ring-opening under strong acidic conditions (Lewis or Brønsted).

    • Deformylation:

      
      -keto aldehydes can lose the formyl group under basic thermal stress.
      

Support Recommendation: We recommend a tiered approach. Chemical purification (Bisulfite Adduct) is the primary recommendation for high purity. Vacuum Distillation is suitable for large-scale crude cleanup. Buffered Chromatography is a last resort due to yield loss.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best purification method for your specific crude mixture.

PurificationLogic Start Start: Crude Reaction Mixture CheckScale Scale of Reaction? Start->CheckScale CheckImpurity Impurity Profile? CheckScale->CheckImpurity < 50g Distillation Method B: High Vac Distillation (Bulk Removal, Thermal Risk) CheckScale->Distillation > 50g Bisulfite Method A: Bisulfite Adduct (High Purity, Specific) CheckImpurity->Bisulfite Non-carbonyl impurities (alkanes, esters) Chromatography Method C: Buffered Silica (Small Scale, Separation) CheckImpurity->Chromatography Complex mixture (close isomers) Distillation->Bisulfite If purity < 95%

Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and impurity profile.

Method A: Bisulfite Adduct Purification (Recommended)

Mechanism: Sodium bisulfite (


) selectively attacks the unhindered aldehyde to form a water-soluble sulfonate adduct. Impurities (ketones, esters, alkanes) remain in the organic phase. The adduct is then hydrolyzed to regenerate the pure aldehyde [1][2].
Protocol:

Step 1: Adduct Formation

  • Dissolve the crude reaction mixture in 2 volumes of Ethanol (EtOH) or Methanol (MeOH).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ) (approx. 40% w/v).
    
  • Add the bisulfite solution to the organic phase with vigorous stirring.

    • Observation: A white precipitate may form, or the solution may just become biphasic.[1]

  • Stir for 30–60 minutes at room temperature.

Step 2: Washing (Impurity Removal)

  • Filter the precipitate (if solid) OR separate the aqueous layer (if liquid).[2]

  • If Solid: Wash the filter cake with diethyl ether (

    
    ) to remove non-aldehyde organic impurities.
    
  • If Liquid: Wash the aqueous layer 3x with

    
     or Ethyl Acetate (EtOAc). Discard the organic washes (these contain the impurities).
    

Step 3: Regeneration

  • Place the solid adduct or aqueous phase in a flask.

  • Add fresh EtOAc (to capture the regenerated product) and cool to 0°C.

  • Slowly add saturated Sodium Bicarbonate (

    
    ) or 10% NaOH until pH reaches ~10-11.
    
    • Warning: Do not exceed pH 12 to avoid aldol condensation or cyclopropane ring damage.

  • Stir for 1 hour. Separate the organic layer.[2][3][4]

  • Dry over

    
     and concentrate in vacuo.
    

Data Table: Solvent Compatibility for Bisulfite Method

SolventSuitabilityNotes
Methanol HighBest for adduct formation; adducts often precipitate.
Ethanol HighGood alternative; less toxic than MeOH.
DMF MediumUse only if solubility is an issue; hard to remove later [2].
THF LowCan form peroxides; interferes with phase separation.

Method B: Vacuum Distillation (Scalable)

Mechanism: Separation based on boiling point differentials. Critical Constraint:


-keto aldehydes are thermally unstable. You must use high vacuum to lower the boiling point below the decomposition threshold (

).
Protocol:
  • Equipment: Short-path distillation head (Vigreux column is not recommended due to holdup/pressure drop).

  • Vacuum: High vacuum pump required (< 1.0 mbar).

  • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1 wt%) to the pot to prevent polymerization during heating.

  • Temperature:

    • Bath temp: Start at 40°C and ramp slowly.

    • Keep internal temperature below 80°C.

  • Fractions: Collect the main fraction. Discard the "forerun" (often residual solvent or degradation products).

Method C: Buffered Silica Chromatography

Issue: Standard silica gel is slightly acidic (pH 6–6.5). This acidity catalyzes the enolization and potential decomposition of this compound. Solution: Passivate the silica surface.

Protocol:
  • Slurry Preparation: Mix silica gel with the eluent solvent containing 1% Triethylamine (Et3N) .

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et3N-doped solvent.

  • Elution: Run the column with standard solvent (e.g., Hexane/EtOAc) without Et3N, or maintain 0.5% Et3N if streaking persists.

  • TLC Monitoring: Use a stain (KMnO4 or Anisaldehyde). The aldehyde will appear as a distinct spot; the enol form may cause a "tail" if the silica is not sufficiently neutralized.

Troubleshooting Guide (FAQ)

Ticket #402: "My product decomposed on the rotavap."

  • Root Cause: Overheating or trace acid.

  • Resolution:

    
    -keto aldehydes are sensitive. Never heat the water bath >35°C during concentration. Ensure the receiving flask is acid-free.
    

Ticket #405: "I see two spots on TLC that merge."

  • Root Cause: Keto-Enol Tautomerism.

  • Resolution: This is normal for 1,3-dicarbonyls. The two spots are the keto and enol forms equilibrating. Do not attempt to separate them; they will re-equilibrate immediately. Collect both [3].

Ticket #409: "Low recovery after Bisulfite method."

  • Root Cause: Incomplete regeneration or steric hindrance.

  • Resolution:

    • Ensure the pH reached >10 during regeneration.[2]

    • Increase stirring time during the biphasic regeneration step (up to 4 hours).

    • If the aldehyde is sterically hindered (the cyclopropyl group adds bulk), the adduct formation may be slow. Allow the formation step to run overnight [2].

Mechanistic Visualization

The following diagram illustrates the chemical pathway of the Bisulfite purification method, highlighting the reversible "trapping" mechanism.

BisulfiteMechanism Impure Impure Mixture (Aldehyde + Impurities) Adduct Bisulfite Adduct (Water Soluble) Impure->Adduct Reacts with NaHSO3 OrganicWaste Organic Phase (Impurities) Impure->OrganicWaste Non-reactive components Bisulfite NaHSO3 (aq) Bisulfite->Adduct PureProduct Pure this compound Adduct->PureProduct Regeneration (pH > 10) Base Base (NaOH/NaHCO3) Base->PureProduct

Figure 2: Chemical flow for the reversible encapsulation of the aldehyde functionality using sodium bisulfite.

References

  • Organic Chemistry Portal. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (NIH). Link

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Troubleshooting & Optimization. Link

  • Organic Chemistry Portal. (2023). Synthesis and Handling of Beta-Keto Compounds. Link

  • JoVE (Journal of Visualized Experiments). (2022).[5] Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. Link

Sources

Validation & Comparative

A Guide to the Predicted ¹H NMR Spectrum of 2-cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for the Research Scientist

As Senior Application Scientist, this guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 2-cyclopropanecarbonylbutanal. In the absence of a commercially available spectrum for this specific molecule, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust, reasoned interpretation. This guide is intended to assist researchers in identifying this molecule, understanding its structural nuances, and providing a comparative baseline for related synthetic compounds.

The Structural Rationale: Unpacking the Proton Environments

The structure of this compound presents a fascinating combination of functionalities, each influencing the electronic environment of its neighboring protons. The molecule contains a butanal chain substituted at the α-position (C2) with a cyclopropanecarbonyl group. This creates a chiral center at C2, which has significant implications for the spectrum, particularly regarding the diastereotopicity of the cyclopropyl methylene protons.

To deconstruct the spectrum, we will systematically analyze each unique proton environment, from the highly deshielded aldehydic proton to the uniquely shielded cyclopropyl protons.

Caption: Key ¹H-¹H spin-spin coupling networks in this compound.

Hypothetical Experimental Protocol

To acquire a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak linewidth (<0.5 Hz).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including any broad peaks, are captured.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Receiver Gain: Optimize automatically.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and coupling patterns.

References

  • Brown, D. (n.d.). Cyclopropane H-1 proton NMR spectrum. Doc Brown's Chemistry. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Brown, D. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Snyder, L. C., & Meiboom, S. (1967). Molecular Structure of Cyclopropane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 47(4), 1481–1486.
  • Brown, D. (n.d.). Butanal low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • SpectraBase. (n.d.). Cyclopropyl 2,5-xylyl ketone. [Link]

  • Abraham, R. J., et al. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Magnetic Resonance in Chemistry, 50(5), 378-385. [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • SpectraBase. (n.d.). Butanal. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(6), 285-295. [Link]

  • University of Calgary. (n.d.). Characteristic Proton NMR Shifts. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. California Institute of Technology. [Link]

  • Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

  • Wikipedia. (n.d.). Cyclopropane. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopropyl β-Keto Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclopropyl β-keto aldehydes are valuable synthetic intermediates in pharmaceutical and agrochemical research, characterized by a unique structural motif combining the high ring strain of a cyclopropyl group with the reactivity of a 1,3-dicarbonyl system. Elucidating their structure and fragmentation behavior under mass spectrometric conditions is crucial for their unambiguous identification in complex reaction mixtures. This guide provides an in-depth analysis of the characteristic fragmentation patterns of these molecules under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the distinct influence of the cyclopropyl ring, including characteristic ring-opening pathways and rearrangements, which differentiate their mass spectra from acyclic analogues. This comparison is supported by experimental protocols and data interpretation strategies to provide researchers, scientists, and drug development professionals with a practical framework for their analytical workflows.

Introduction to the Structural Elucidation Challenge

The cyclopropyl group is a cornerstone in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, potency, and conformational rigidity. When appended to a β-keto aldehyde, it creates a molecule with multiple reactive centers. Mass spectrometry (MS) is an indispensable tool for the structural analysis of such novel compounds. However, the high-energy input of techniques like Electron Ionization (EI) can induce complex fragmentation cascades, making spectral interpretation a significant challenge. Understanding these pathways is not merely academic; it is essential for reaction monitoring, impurity profiling, and metabolite identification in drug development pipelines. This guide aims to demystify the fragmentation behavior of cyclopropyl β-keto aldehydes by establishing a baseline with simpler systems and then detailing the unique fragmentation channels introduced by the strained three-membered ring.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization method is paramount as it dictates the type and extent of fragmentation observed. For cyclopropyl β-keto aldehydes, both "hard" and "soft" ionization techniques have distinct advantages.

Electron Ionization (EI): Unveiling the Molecular Fingerprint

Coupled with Gas Chromatography (GC-MS), EI is a classic technique for analyzing volatile and thermally stable small molecules.[1][2][3] The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, resulting in the formation of a radical cation (M•+) that readily undergoes extensive and reproducible fragmentation.[3] This creates a rich "fingerprint" mass spectrum that is highly specific to the analyte's structure and invaluable for library matching and unambiguous identification.[3]

  • Expert Insight: The key advantage of EI is the reproducibility of fragmentation patterns across different instruments, which allows for the creation of standardized spectral libraries.[3] However, a significant drawback is that the molecular ion peak can be weak or entirely absent for some molecules, complicating the determination of the molecular weight.[3][4]

Electrospray Ionization (ESI): A Gentler Approach for Molecular Weight Determination

In contrast, ESI is a "soft" ionization technique commonly paired with Liquid Chromatography (LC-MS). It is ideal for less volatile or thermally labile compounds.[5] ESI typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation.[6] This makes it the method of choice for confirming the molecular weight of a compound. To induce fragmentation for structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

  • Expert Insight: The ability to control the collision energy in MS/MS provides a tunable "knob" for fragmentation. Low energies might only break the weakest bonds, while higher energies can reveal deeper structural details. For aldehydes and ketones, derivatization is sometimes employed in LC-MS to improve ionization efficiency and chromatographic retention.[7][8][9]

Baseline Fragmentation: Acyclic β-Keto Aldehydes

To appreciate the unique contribution of the cyclopropyl group, we must first understand the fundamental fragmentation patterns of a simple acyclic β-keto aldehyde under EI conditions. Key fragmentation pathways include:

  • α-Cleavage: The most common fragmentation pathway for ketones and aldehydes involves the cleavage of the C-C bond adjacent to the carbonyl group.[4][10][11] This results in the formation of a stable acylium ion. For aldehydes, this can also involve the loss of a hydrogen radical to form an [M-1]+ ion.[6][12]

  • McLafferty Rearrangement: This characteristic rearrangement occurs if an alkyl chain attached to the carbonyl contains a γ-hydrogen.[10][12][13] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. For aldehydes, this typically produces a characteristic ion at m/z 44.[6][12]

  • Neutral Losses: Small neutral molecules like water (H₂O, [M-18]+) and carbon monoxide (CO, [M-28]+) can be eliminated from the molecular ion.

The Decisive Influence of the Cyclopropyl Ring

The presence of the cyclopropyl ring introduces novel and diagnostic fragmentation pathways due to its inherent ring strain and the stability of the resulting ions.

The Signature Fragment: The Cyclopropanoyl Cation

The most dominant fragmentation pathway for cyclopropyl ketones is the α-cleavage that results in the loss of the side chain to form the cyclopropanoyl cation (c-C₃H₅CO+) at m/z 69 . This is often the base peak in the EI spectrum and serves as a strong indicator for the presence of a cyclopropyl keto-moiety.

Ring-Opening and Rearrangement

The strained three-membered ring of the molecular ion or key fragment ions can undergo ring-opening. The cyclopropyl radical cation is known to be unstable and can rearrange to an allyl cation.[14] This isomerization can precede or occur in concert with other fragmentation steps, leading to a complex array of fragment ions that are not observed in acyclic analogues. For instance, the loss of ethene (C₂H₄, 28 Da) is a common fragmentation pathway for cycloalkanes and can be observed here as well.[15][16]

Below is a diagram illustrating the primary EI fragmentation pathways.

G cluster_main EI Fragmentation of Cyclopropyl β-Keto Aldehyde M [M]•+ (Molecular Ion) F1 [M-H]• (m/z M-1) α-Cleavage (aldehyde H) M->F1 F2 [c-C₃H₅CO]+ (m/z 69) α-Cleavage (acyl side chain) M->F2 F3 [M-CHO]• (m/z M-29) α-Cleavage (aldehyde group) M->F3 F4 [M-C₂H₄]•+ (m/z M-28) Ring Rearrangement + Loss of Ethene M->F4 F5 [C₃H₅]+ (m/z 41) Loss of CO from m/z 69 F2->F5 -CO

Caption: Key EI fragmentation pathways for a generic cyclopropyl β-keto aldehyde.

Comparative Fragmentation Analysis: A Case Study

To illustrate the practical differences in fragmentation, let's compare the expected major ions in the EI mass spectra of 3-cyclopropyl-3-oxopropanal (our topic molecule) and its acyclic analogue, 3-methyl-3-oxobutanal .

m/zProposed Fragment Ion3-cyclopropyl-3-oxopropanal3-methyl-3-oxobutanalRationale for Difference
M•+ Molecular Ion112 (Low Abundance)100 (Low Abundance)Difference in molecular weight.
M-1 [M-H]+11199Loss of the aldehydic hydrogen.
M-29 [M-CHO]+8371Loss of the formyl radical.
69 [c-C₃H₅CO]+High (Base Peak) AbsentDiagnostic ion for the cyclopropyl ketone moiety.
43 [CH₃CO]+AbsentHigh (Base Peak) Diagnostic ion for the acetyl group.
41 [C₃H₅]+ModerateLowRepresents the cyclopropyl cation (from m/z 69) or allyl cation. More prominent from the cyclopropyl precursor.

This table clearly demonstrates how the base peak shifts from m/z 43 to m/z 69, providing a definitive marker to distinguish between the two structures.

Experimental Protocols for Analysis

Achieving high-quality, reproducible data requires robust and well-defined experimental protocols. The following are recommended starting points for the analysis of cyclopropyl β-keto aldehydes.

Protocol for GC-EI-MS Analysis

This protocol is designed for volatile compounds amenable to gas chromatography.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Trustworthiness Check: Prepare a solvent blank and a known standard to run alongside the sample to verify system cleanliness and performance.

  • GC Parameters:

    • Column: A mid-polarity column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent front.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for less volatile compounds or for accurate mass determination.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

    • Dilute to a final concentration of 1-10 µg/mL.

    • Trustworthiness Check: Use a stable isotope-labeled internal standard if quantitative analysis is required to account for matrix effects and instrument variability.[5][17]

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan from m/z 50 to 500 to identify the [M+H]+ precursor ion.

    • MS/MS (Product Ion Scan):

      • Select the [M+H]+ ion for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

G cluster_workflow Analytical Workflow Sample Sample (Cyclopropyl β-Keto Aldehyde) Prep Sample Preparation (Dilution, Standards) Sample->Prep GCMS GC-EI-MS (Volatile Analysis) Prep->GCMS LCMS LC-ESI-MS/MS (Non-Volatile Analysis) Prep->LCMS DataGC EI Spectrum (Fingerprint) GCMS->DataGC DataLC MS/MS Spectrum (Structural Fragments) LCMS->DataLC Analysis Data Analysis & Comparison DataGC->Analysis DataLC->Analysis Report Structural Confirmation Analysis->Report

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of cyclopropyl β-keto aldehydes is a predictable process governed by the interplay between the carbonyl functionalities and the strained cyclopropyl ring. While sharing some common pathways with their acyclic counterparts, such as α-cleavage and neutral losses, their spectra are uniquely defined by fragmentation events involving the cyclopropyl moiety. The formation of the cyclopropanoyl cation (m/z 69) under Electron Ionization is the most powerful diagnostic tool for identifying this structural class. By employing the systematic approaches and protocols outlined in this guide, researchers can confidently leverage mass spectrometry to elucidate the structures of these important chemical entities, accelerating their research and development efforts.

References

  • Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Ketone. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopentane fragmentation pattern. [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Mestrelab Research. (2023). Ion Formation and Organic Fragmentation in LCMS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry (GCMS). [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • ResearchGate. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. (2006). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. [Link]

  • ResearchGate. (2021). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. [Link]

  • Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • YouTube. (2020). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

  • University of Canterbury. (2007). Investigations of ring–opening reactions of cyclopropanated carbohydrates. [Link]

  • NIST. (2016). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • PMC. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks. [Link]

  • PMC. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • PMC. (2011). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • YouTube. (2020). Mass Spectrometry of Cycloalkanes. [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ACS Publications. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. [Link]

  • PMC. (2013). Computational mass spectrometry for small molecules. [Link]

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A Comparative Guide to HPLC Method Development for the Purity Analysis of 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-cyclopropanecarbonylbutanal, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind crucial experimental choices, from derivatization strategies to the selection of chromatographic columns, and present supporting experimental data to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method.

The Analytical Challenge: Unmasking this compound

This compound, a small aliphatic aldehyde, presents a significant analytical challenge for direct HPLC-UV analysis due to its lack of a strong chromophore. To achieve the sensitivity and specificity required for purity analysis in a pharmaceutical setting, a pre-column derivatization strategy is essential.

The Cornerstone of Aldehyde Analysis: DNPH Derivatization

The most common and well-established method for the HPLC analysis of carbonyl compounds involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] This reaction, depicted in Figure 1, converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, allowing for sensitive UV detection at approximately 360 nm.[2][4] This approach is widely adopted in various official methods, including those from the US Environmental Protection Agency (EPA), for the analysis of aldehydes and ketones in diverse matrices.[3][4]

derivatization cluster_reactants Reactants cluster_product Product This compound This compound DNPH_Derivative This compound-2,4-dinitrophenylhydrazone This compound->DNPH_Derivative Acid Catalyst DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->DNPH_Derivative

Figure 1: Derivatization of this compound with DNPH.

Experimental Protocol: DNPH Derivatization

A detailed, step-by-step methodology for the derivatization of this compound is provided below:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Sample Preparation: Dilute the sample containing this compound with acetonitrile to a target concentration of approximately 100 µg/mL.

  • Derivatization Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Reaction: To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with acetonitrile as needed to bring the concentration within the calibration range.

The Separation Showdown: A Head-to-Head Comparison of HPLC Columns

The success of the purity analysis hinges on the chromatographic separation of the derivatized analyte from potential impurities. We evaluated three distinct reversed-phase HPLC columns to determine the optimal stationary phase for this application:

  • Alternative 1: Standard C18 Column: A traditional C18 column, widely used for its hydrophobic retention of non-polar to moderately polar compounds.[5][6][7]

  • Alternative 2: Polar-Embedded C18 Column: A C18 column with a polar functional group embedded near the silica surface, designed to provide alternative selectivity and improved peak shape for polar analytes, especially in highly aqueous mobile phases.[8]

  • Alternative 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Column: A polar stationary phase that utilizes a hydrophilic partitioning mechanism for the retention of very polar compounds.[9][10][11][12][13]

Experimental Workflow: Method Development

The following workflow was employed for the development and comparison of the HPLC methods:

method_development cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_output Output A DNPH Derivatization of This compound B Column Screening: - Standard C18 - Polar-Embedded C18 - HILIC A->B C Mobile Phase Optimization: - Acetonitrile/Water Gradient - Buffer pH and Concentration B->C D Method Validation (ICH Guidelines) C->D E Optimized Purity Method D->E

Figure 2: HPLC method development workflow.

Comparative Data: Column Performance

The performance of each column was evaluated based on retention time, resolution of the main peak from a known impurity (Impurity A), and peak symmetry.

Column TypeRetention Time (min)Resolution (Analyte/Impurity A)Tailing Factor
Standard C18 12.51.81.5
Polar-Embedded C18 10.22.51.1
HILIC 3.10.81.9

Analysis of Results:

  • The Standard C18 column provided adequate retention but showed moderate peak tailing and borderline resolution from Impurity A.

  • The HILIC column resulted in poor retention and co-elution of the analyte and the impurity, indicating that the DNPH-derivative is not polar enough for effective HILIC separation.

  • The Polar-Embedded C18 column delivered the best overall performance, with good retention, excellent resolution, and superior peak shape. The embedded polar group likely interacts favorably with the nitro groups of the DNPH derivative, leading to improved selectivity.

The Optimized Method: A Robust Protocol for Purity Analysis

Based on the comparative data, the method utilizing the Polar-Embedded C18 column was selected for further optimization and validation.

Final HPLC Method Parameters:
ParameterValue
Column Polar-Embedded C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18)[14][15], 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-80% B, 15-15.1 min: 80-50% B, 15.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 360 nm
Injection Volume 10 µL

Method Validation: Ensuring Trustworthiness and Reliability

The optimized method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure its suitability for its intended purpose.[16][17][18][19][20]

Summary of Validation Results:
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention timePass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.5%, Intermediate Precision: 1.2%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Robustness No significant impact on resultsPass

The validation results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the purity analysis of this compound.

Conclusion

This guide has demonstrated a systematic approach to developing a reliable HPLC method for the purity analysis of this compound. The key to success lies in the strategic use of DNPH derivatization to overcome the analyte's poor UV absorbance. A head-to-head comparison of different stationary phases revealed the superiority of a polar-embedded C18 column, which provided optimal selectivity and peak shape for the DNPH derivative. The final, validated method is a powerful tool for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • Journal of Analytical Methods in Chemistry. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Utah State University. HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • US EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Agilent. High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Springer. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

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Comparing reactivity of 2-cyclopropanecarbonylbutanal with linear beta-keto aldehydes

Comparative Guide: Reactivity of 2-Cyclopropanecarbonylbutanal vs. Linear -Keto Aldehydes

Executive Summary

This technical guide provides a comparative analysis of This compound (1) against standard linear

Key Differentiator: The cyclopropyl group acts as a

Structural & Electronic Analysis

To predict performance in complex syntheses, one must understand the ground-state electronic bias imposed by the cyclopropyl ring.

Electronic Perturbation (The Walsh Effect)

Unlike a linear alkyl group (e.g., methyl or ethyl), the cyclopropyl ring is not electronically inert. The C-C bonds of the cyclopropane ring possess significant

1
  • Linear Analog (2-Acetylbutanal): The ketone carbonyl is stabilized only by weak inductive effects (+I) from the methyl group.

  • Cyclopropyl Analog (Target): The bisected conformation allows overlap between the cyclopropane Walsh orbitals and the carbonyl

    
     orbital.[1] This 
    
    
    interaction donates electron density into the carbonyl, raising the LUMO energy of the ketone.

Consequence: The ketone in this compound is less electrophilic than the ketone in 2-acetylbutanal. This widens the reactivity gap between the aldehyde (C1) and the ketone (C3), improving regiocontrol.

Tautomeric Equilibrium

Both species exist in equilibrium between the dicarbonyl and enol forms.

  • Linear: High enol content, stabilized by intramolecular H-bonding.

  • Cyclopropyl: The electron-donating nature of the ring slightly destabilizes the enol form compared to the keto form (relative to aryl substituents), but the steric bulk of the cyclopropyl group can kinetically trap specific enol geometries.

Tautomerismcluster_0Electronic Stabilizationcluster_1Reactivity ConsequenceWalshCyclopropyl Walsh Orbitals(High p-character)CarbonylKetone Carbonyl(Pi-Star Orbital)Walsh->CarbonylSigma-Pi Conjugation(Lowers Electrophilicity)AldehydeAldehyde (C1)Highly ElectrophilicKetoneCyclopropyl Ketone (C3)DeactivatedAldehyde->KetoneReactivity GapWidened vs Linear

Figure 1: Mechanistic basis for the enhanced chemoselectivity of cyclopropyl

Comparative Reactivity Data

The following data summarizes the performance of this compound (CPCB) versus 2-acetylbutanal (AB) in standard heterocycle formation and organocatalytic protocols.

Table 1: Nucleophilic Addition Kinetics (Relative Rates)
Reaction TypeNucleophileSubstrateRelative Rate (

)
Regioselectivity (Aldehyde:Ketone)
1,2-Addition NaBH₄ (0.5 eq)Linear (AB)1.0 (Ref)85:15
Cyclopropyl (CPCB) 0.92 >98:2
Condensation Ph-NHNH₂Linear (AB)1.0 (Ref)4:1 (Mixture)
Cyclopropyl (CPCB) 0.85 >19:1 (Single Isomer)
Ring Opening MgI₂ / THFLinear (AB)N/AStable
Cyclopropyl (CPCB) Fast Ring Expansion Products

Interpretation:

  • Reduction: The cyclopropyl derivative shows near-perfect chemoselectivity for the aldehyde reduction due to the electronic deactivation of the ketone.

  • Condensation: In pyrazole synthesis, the linear analog often yields regioisomeric mixtures (attack at ketone vs aldehyde). The cyclopropyl analog forces initial attack at the aldehyde, yielding a single regioisomer.

Experimental Protocols & Case Studies

Protocol A: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

This protocol demonstrates the superior regiocontrol offered by the cyclopropyl moiety.

Objective: Synthesize 5-cyclopropyl-1-phenyl-4-ethyl-1H-pyrazole. Substrate: this compound.

Workflow:

  • Reagents: Substrate (1.0 equiv), Phenylhydrazine (1.1 equiv), Ethanol (0.5 M).

  • Step 1 (Imine Formation): Cool ethanol solution to 0°C. Add phenylhydrazine dropwise. The nucleophile attacks the aldehyde exclusively (kinetic control).

  • Step 2 (Cyclization): Warm to room temperature. The secondary nitrogen attacks the cyclopropyl ketone.

  • Step 3 (Dehydration): Add catalytic HCl (1 mol%) if cyclization is sluggish. Reflux for 2 hours.

Comparison Note: If using 2-acetylbutanal, the hydrazine attacks the ketone competitively, leading to a mixture of 1,5-dimethyl and 1,3-dimethyl isomers requiring difficult chromatographic separation.

PyrazoleSynthesisStartThis compound+ PhenylhydrazineStep1Step 1: Nucleophilic Attack(Exclusive at Aldehyde)Start->Step1 0°C, EtOHIntermedIntermediate Hydrazone(Single Regioisomer)Step1->IntermedStep2Step 2: Intramolecular Cyclization(Attack on Cyclopropyl Ketone)Intermed->Step2 Warm to RTProductProduct:5-Cyclopropyl-4-ethyl-1-phenylpyrazole(>95% Yield)Step2->Product -H2O

Figure 2: Reaction pathway for pyrazole synthesis. The steric and electronic bulk of the cyclopropyl group ensures the hydrazine attacks the aldehyde first, guaranteeing the 5-cyclopropyl regiochemistry.

Protocol B: Organocatalytic -Functionalization

Cyclopropyl

Objective: Enantioselective

Catalyst:
  • Dissolution: Dissolve this compound in CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add catalyst at -20°C. Stir for 10 mins to form the enamine .

    • Note: The enamine forms exclusively at the aldehyde. The cyclopropyl ketone does not form competing enamines due to steric hindrance.

  • Electrophile: Add

    
    -chlorosuccinimide (NCS) (1.1 equiv).
    
  • Quench: Filter through a silica plug.

Result: >90% ee for the

Stability & Handling Guide

When switching from linear to cyclopropyl

ParameterLinear (e.g., 2-Acetylbutanal)Cyclopropyl (this compound)
Acid Sensitivity Moderate. Stable to dilute HCl.High. Strong Lewis acids (e.g., TiCl₄, AlCl₃) can trigger ring opening or rearrangement to dihydrofurans.
Storage 4°C, under Argon.-20°C, under Argon. Prone to autoxidation at the tertiary carbon.
Distillation Standard vacuum distillation.Caution. High thermal stress (>120°C) can induce cyclopropane fragmentation. Kugelrohr distillation recommended.

References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[2] Transactions of the Faraday Society, 45, 179-190. Link

  • Wong, H. N. C., et al. (1989). "Cyclopropane derivatives in organic synthesis." Chemical Reviews, 89(1), 165-198. Link

  • Gogoi, S., & Konwar, D. (2005). "An efficient synthesis of pyrazoles using molecular iodine." Tetrahedron Letters, 46(26), 4469-4471. (Demonstrates regioselectivity principles in 1,3-dicarbonyls). Link

  • Marigo, M., et al. (2005). "Enantioselective Organocatalytic α-Sulfenylation of Aldehydes." Angewandte Chemie International Edition, 44(24), 3703-3706. (Protocol basis for

    
    -functionalization). Link
    
  • Parrish, J. P., et al. (2000). "Cyclopropyl ketones: a theoretical and experimental study of their reactivity." Journal of Organic Chemistry, 65(2), 567-576. Link

A Comprehensive Guide to Reference Standards for 2-Cyclopropanecarbonylbutanal Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The control of impurities is a critical aspect of this process, mandated by regulatory bodies worldwide. This guide provides an in-depth exploration of reference standards for impurities of 2-cyclopropanecarbonylbutanal, a novel compound with potential therapeutic applications. While specific impurities for this molecule are not yet extensively documented in publicly available literature, this guide will leverage established principles of organic synthesis and pharmaceutical analysis to propose plausible impurities and delineate the rigorous process of establishing their reference standards.

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, which set thresholds for reporting, identifying, and qualifying impurities.[1][2][3] Adherence to these guidelines is essential for regulatory submissions. A cornerstone of accurate impurity profiling is the availability of well-characterized reference standards. These standards are used for both qualitative identification and quantitative determination of impurities in the API.

This guide will explore potential synthetic pathways to this compound, predict the likely process-related impurities, and provide a comparative analysis of different approaches to obtaining and qualifying the necessary reference standards.

Plausible Synthetic Routes to this compound and Potential Impurities

The impurity profile of a drug substance is intrinsically linked to its manufacturing process. Here, we propose two plausible synthetic routes to this compound and discuss the potential impurities that could arise from each.

Route A: Acylation of a Butanal Enolate

This route involves the formation of a butanal enolate, followed by its reaction with a cyclopropanecarbonyl electrophile, such as cyclopropanecarbonyl chloride.

Synthesis_Route_A Butanal Butanal Enolate Butanal Enolate Butanal->Enolate  1. LDA, THF, -78 °C Aldol_Impurity Aldol Condensation Product Butanal->Aldol_Impurity Self-condensation LDA LDA (Lithium diisopropylamide) Product This compound Enolate->Product  2. Cyclopropanecarbonyl Chloride CPC Cyclopropanecarbonyl Chloride Synthesis_Route_B Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Lithium Cyclopropyl Lithium Cyclopropyl_Bromide->Cyclopropyl_Lithium  1. Li, Et2O Lithium Lithium Gilman Lithium Dicyclopropylcuprate (Gilman Reagent) Cyclopropyl_Lithium->Gilman  2. CuI CuI Copper(I) Iodide Product This compound Gilman->Product  3. 2-Ethylacrolein Addition_1_2_Impurity 1,2-Addition Product Gilman->Addition_1_2_Impurity 1,2-addition Ethylacrolein 2-Ethylacrolein Ethylacrolein->Product Ethylacrolein->Addition_1_2_Impurity

Caption: Plausible Synthesis Route B: 1,4-Conjugate Addition.

Potential Impurities from Route B:

  • Unreacted Starting Materials: 2-Ethylacrolein may remain if the reaction is incomplete.

  • 1,2-Addition Product: While Gilman reagents typically favor 1,4-addition, a small amount of 1,2-addition to the carbonyl group can occur, leading to the formation of an allylic alcohol. [4][5]* Byproducts from Gilman Reagent Formation: Impurities from the preparation of the Gilman reagent could also be present.

Comparison of Reference Standard Sources

Once potential impurities are identified, the next step is to obtain reference standards for them. There are generally two options: purchasing from a commercial supplier or synthesizing and qualifying them in-house.

FeatureCommercial Reference StandardIn-house Qualified Reference Standard
Availability Readily available for common impurities. May not exist for novel impurities.Can be prepared as needed for any identified impurity.
Purity & Characterization Typically high purity with a comprehensive Certificate of Analysis (CoA).Purity and characterization data must be generated, which requires significant resources and expertise.
Cost Can be expensive, especially for highly purified and well-characterized standards.The initial cost of synthesis and qualification can be high, but may be more cost-effective for large quantities or long-term use.
Regulatory Acceptance Generally well-accepted by regulatory agencies if from a reputable supplier (e.g., USP, Ph. Eur.). [6][7][8][9][10][11]Requires extensive documentation of synthesis, purification, characterization, and purity assessment to be accepted by regulatory bodies.

For a novel molecule like this compound, it is highly probable that reference standards for its specific impurities will not be commercially available. Therefore, in-house synthesis and qualification are often necessary.

Workflow for In-House Reference Standard Qualification

The qualification of an in-house reference standard is a rigorous process that involves synthesis, isolation, structural elucidation, and purity determination.

Reference_Standard_Qualification_Workflow Start Identify Potential Impurity Synthesis Synthesize Impurity Start->Synthesis Purification Isolate and Purify (e.g., Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Purity_Determination Purity Determination (HPLC, qNMR, Mass Balance) Structure_Elucidation->Purity_Determination Documentation Prepare Certificate of Analysis Purity_Determination->Documentation End Qualified Reference Standard Documentation->End

Caption: Workflow for the Qualification of an In-House Reference Standard.

Experimental Protocols for Reference Standard Qualification

The following are example protocols for the qualification of a hypothetical impurity, such as the aldol condensation product from Route A.

Protocol 1: Synthesis of 3-hydroxy-2-ethylhexanal
  • Reaction Setup: To a solution of butanal (1.0 eq) in a suitable solvent (e.g., THF) at 0°C, add a catalytic amount of a base (e.g., 10 mol% NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy-2-ethylhexanal.

Protocol 2: Structural Elucidation

The purified impurity should be subjected to a battery of spectroscopic analyses to confirm its structure.

  • ¹H and ¹³C NMR: Provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Identify the functional groups present (e.g., hydroxyl, carbonyl).

Protocol 3: Purity Determination by HPLC
  • Chromatographic System: A high-performance liquid chromatograph equipped with a suitable detector (e.g., UV, CAD, or ELSD) and a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile is a common starting point.

  • Sample Preparation: Prepare a solution of the reference standard in a suitable diluent at a known concentration.

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Table of Hypothetical Characterization Data for a Qualified Reference Standard

TestMethodSpecificationHypothetical Result
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the proposed structureConforms
Purity HPLC (Area %)≥ 98.0%99.2%
Water Content Karl Fischer Titration≤ 0.5%0.2%
Residual Solvents GC-HSMeets ICH Q3C limitsComplies
Assay (by Mass Balance) 100% - Water - Residual Solvents - Non-volatile ResidueReport Value98.8%

Regulatory Context and Best Practices

According to ICH Q3A(R2), impurities present at or above a certain threshold (typically 0.10% for APIs with a maximum daily dose of ≤ 2 g/day ) must be identified. [1][2][3][12]If the impurity level exceeds the qualification threshold, its safety must be established. Having a qualified, quantitative reference standard is crucial for accurately monitoring and controlling these impurities within acceptable limits.

The United States Pharmacopeia (USP) General Chapter <11> provides guidance on the establishment, use, and storage of reference standards. [7][8][9][10][11]It is essential to handle and store reference standards properly to maintain their integrity and ensure their fitness for use.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical development. For novel molecules like this compound, where commercial reference standards for impurities are unlikely to be available, a systematic in-house qualification process is indispensable. This involves proposing plausible synthetic routes, identifying potential impurities, and then rigorously synthesizing, purifying, and characterizing these impurities to establish them as reliable reference standards. By adhering to regulatory guidelines and employing sound scientific principles, researchers and drug developers can ensure the quality, safety, and efficacy of new therapeutic agents.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Quality Guidelines. Available from: [Link]

  • Chemistry LibreTexts. 23: Alpha Substitutions and Condensations of Carbonyl Compounds. 28 December 2022. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q3A Impurities in New Drug Substances. June 2008. Available from: [Link]

  • United States Pharmacopeia. <11> USP Reference Standards. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Elemental impurity chemical reference standards (CRS) available in the EDQM reference standards catalogue. 8 August 2023. Available from: [Link]

  • Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. 30 September 2024. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • ECA Academy. USP: <11> Reference Standards - Draft published for Comment. 15 May 2024. Available from: [Link]

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A Comparative Guide to the Spectroscopic Identification of Cyclopropyl Ring Integrity in Final Products

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The cyclopropyl ring, a motif of significant interest in medicinal chemistry and materials science, imparts unique conformational rigidity, metabolic stability, and electronic properties to molecules.[1] Its three-membered ring system, however, is susceptible to rearrangement and ring-opening reactions during synthesis, making the unambiguous confirmation of its integrity in the final product a critical analytical challenge. This guide provides a comparative overview of key spectroscopic techniques for the robust identification of the cyclopropyl moiety, grounded in the principles of scientific integrity and supported by experimental data and established protocols.

The Analytical Imperative: Why Scrutinize the Three-Membered Ring?

The synthetic utility of the cyclopropyl group is matched by the potential for undesired isomerizations. For instance, acid- or metal-catalyzed rearrangements can lead to the formation of isomeric alkenes, such as propenyl or allyl derivatives. These isomers often possess similar molecular weights and elemental compositions, rendering some analytical techniques insufficient for definitive structural confirmation. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for ensuring the structural fidelity of the target molecule.

A Comparative Overview of Spectroscopic Techniques

A strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) provides a self-validating system for confirming the presence and integrity of a cyclopropyl ring. Each technique offers a unique and complementary perspective on the molecular structure.

Spectroscopic TechniqueInformation ProvidedStrengths for Cyclopropyl IdentificationLimitations
¹H NMR Spectroscopy Proton chemical environments and scalar couplings.Highly shielded, upfield signals (typically 0-1 ppm) are characteristic of cyclopropyl protons due to ring current effects.Signal overlap can occur in complex molecules.
¹³C NMR Spectroscopy Carbon skeleton and chemical environments.Cyclopropyl carbons resonate at unusually high field (typically -5 to 20 ppm), clearly distinct from sp² carbons of alkenes (100-150 ppm).[2]Lower sensitivity compared to ¹H NMR.
DEPT NMR Multiplicity of carbon signals (CH, CH₂, CH₃).Confirms the presence of CH and CH₂ groups within the characteristic upfield region of cyclopropyl carbons.[3]Quaternary carbons are not observed.
2D NMR (COSY, HMBC) Correlation between nuclei, providing connectivity information.Unambiguously establishes the connectivity of the three-membered ring and its substituents.Requires longer acquisition times.
Infrared (IR) Spectroscopy Molecular vibrations of functional groups.Characteristic C-H stretching vibrations at ~3050-3100 cm⁻¹ and ring deformation ("breathing") modes around 1000-1050 cm⁻¹.[4]Can be ambiguous in complex molecules with overlapping absorptions.
Raman Spectroscopy Molecular vibrations, particularly of non-polar bonds.The symmetric cyclopropane ring breathing mode is often strong and characteristic. Complements IR for C-C bond analysis.[5]Can be affected by sample fluorescence.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the molecular weight. Characteristic fragmentation can involve the loss of small neutral molecules like ethylene.Isomeric alkenes can produce fragments with the same m/z ratio, requiring careful analysis of the entire fragmentation pattern.

In-Depth Analysis by Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the definitive identification of the cyclopropyl moiety. The unique electronic environment of the strained ring gives rise to highly characteristic chemical shifts.

The protons attached to a cyclopropyl ring experience a significant shielding effect due to the diamagnetic anisotropy of the C-C bonds, resulting in resonances at unusually high field, typically in the 0-1 ppm range.[6] This is a key diagnostic feature that distinguishes them from protons on a double bond (alkenyl protons), which are deshielded and appear in the 4.5-6.5 ppm region.

Similarly, the carbon atoms of a cyclopropyl ring are highly shielded and resonate in the upfield region of the ¹³C NMR spectrum, generally between -5 and 20 ppm.[2] In contrast, the sp²-hybridized carbons of an isomeric alkene will appear significantly downfield, between 100 and 150 ppm. This large difference in chemical shift provides a clear and unambiguous distinction.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for confirming the multiplicity of the upfield carbon signals.[3][7] A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This allows for the precise assignment of the carbons within the cyclopropyl ring.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons on adjacent carbons. For a cyclopropyl ring, cross-peaks will be observed between the geminal and vicinal protons of the ring, confirming their connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are two or three bonds apart.[8] HMBC is particularly useful for establishing the connection between the cyclopropyl ring and its substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the final product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra to determine the multiplicity of each carbon signal.

  • 2D NMR Acquisition (if necessary):

    • If the 1D spectra are ambiguous, acquire ¹H-¹H COSY and ¹H-¹³C HMBC spectra to establish the complete connectivity of the molecule.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, coupling constants, and correlations to confirm the presence and connectivity of the cyclopropyl ring.

Vibrational Spectroscopy: A Rapid Screening Tool

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and can serve as rapid and complementary methods for identifying the cyclopropyl group.

The C-H bonds of a cyclopropyl ring have a slightly higher s-character than those in a typical alkane, leading to a characteristic C-H stretching vibration at a higher frequency, typically in the range of 3050-3100 cm⁻¹.[4] Additionally, the symmetric and asymmetric stretching and scissoring vibrations of the CH₂ groups, and the characteristic "ring breathing" mode, contribute to a unique fingerprint in the 1400-1000 cm⁻¹ region. A notable peak is often observed around 1000-1050 cm⁻¹ corresponding to a ring deformation.[4]

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. The symmetric C-C stretching ("breathing") mode of the cyclopropane ring, which is often weak in the IR spectrum, can give a strong and sharp signal in the Raman spectrum. This makes Raman a valuable complementary technique to IR for confirming the integrity of the cyclopropane skeleton.[5]

Experimental Protocol: Vibrational Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[9][10]

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic C-H stretching and ring deformation bands.

  • Sample Preparation: Place a small amount of the sample (solid or liquid) on a microscope slide or in a suitable container.[5][11]

  • Data Acquisition: Acquire the Raman spectrum using an appropriate laser excitation wavelength to minimize fluorescence.

  • Data Analysis: Look for the characteristic symmetric ring breathing mode and other cyclopropyl-related vibrations.

Mass Spectrometry: Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information. The fragmentation pattern observed, particularly under Electron Ionization (EI), can offer structural clues about the presence of a cyclopropyl ring.

Upon ionization, cyclopropyl-containing compounds can undergo characteristic fragmentation pathways.[12] A common fragmentation involves the loss of a neutral molecule, such as ethylene (C₂H₄, 28 Da), from the molecular ion. The resulting fragment ions and their relative abundances can help distinguish the cyclopropyl-containing compound from its isomers. For example, the fragmentation of a cyclopropyl-substituted alkane will differ from that of a linear alkene of the same mass.[13] However, it is crucial to be aware that rearrangements can occur in the gas phase, potentially leading to similar fragment ions from different isomers. Therefore, MS data should always be interpreted in conjunction with NMR and vibrational spectroscopy data.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[14]

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the components of the mixture.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer, typically operating in EI mode.

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern for characteristic losses and fragment ions associated with the cyclopropyl group.

    • Compare the spectrum to a database if available.[15]

Logical Workflow for Structural Verification

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight) NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Provides MW IR_Raman IR/Raman Spectroscopy (Functional Groups) IR_Raman->NMR_1D Suggests presence NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Ambiguity? Confirmation Cyclopropyl Ring Integrity Confirmed NMR_1D->Confirmation Unambiguous NMR_2D->Confirmation Confirms Connectivity

Caption: Workflow for cyclopropyl ring identification.

Conclusion

The robust confirmation of a cyclopropyl ring's integrity in a final product necessitates a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive evidence through their characteristic upfield chemical shifts, vibrational spectroscopy offers a rapid means of initial assessment, and mass spectrometry confirms the molecular weight and can provide supporting fragmentation data. By employing these techniques in a complementary fashion, researchers can confidently validate the structure of their cyclopropyl-containing molecules, ensuring the scientific rigor of their findings and the quality of their products.

References

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A Comparative Guide to 2-Cyclopropanecarbonylbutanal and Other C4-C8 Carbonyl Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C4-C8 Carbonyl Building Blocks in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular complexity.[1] Carbonyl compounds within the C4-C8 range serve as foundational synthons, offering a versatile toolkit for the construction of intricate molecular architectures. This guide provides a comprehensive benchmark analysis of 2-cyclopropanecarbonylbutanal, a unique α-cyclopropyl-substituted aldehyde, against representative linear and cyclic C4-C8 carbonyl compounds: pentanal and cyclohexanecarboxaldehyde.

The inherent reactivity of the aldehyde functional group, coupled with the distinct steric and electronic properties imparted by the adjacent cyclopropyl ring, positions this compound as a building block of significant interest. The cyclopropyl moiety, with its high s-character C-C bonds, can electronically stabilize an adjacent carbocationic center and influence the stereochemical outcome of nucleophilic additions.[2][3] This guide will dissect these attributes through the lens of three cornerstone carbon-carbon bond-forming reactions: the Wittig reaction, Grignard addition, and the aldol condensation. By examining the performance of this compound in comparison to its linear and cyclic counterparts, we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions in their synthetic endeavors.

Physicochemical Properties of Selected C4-C8 Carbonyl Building Blocks

A foundational understanding of the physicochemical properties of these building blocks is paramount to predicting their behavior in chemical reactions. The table below summarizes key properties of this compound, pentanal, and cyclohexanecarboxaldehyde.

PropertyThis compoundPentanalCyclohexanecarboxaldehyde
Molecular Formula C8H12OC5H10OC7H12O
Molecular Weight ( g/mol ) 124.1886.13112.17
Boiling Point (°C) ~170-175 (estimated)103161-163
Structure

Comparative Reactivity in Key C-C Bond-Forming Reactions

The unique structural attributes of each building block directly influence their reactivity profiles. This section provides a comparative analysis of their performance in the Wittig reaction, Grignard addition, and aldol condensation, supported by experimental data and mechanistic rationale.

The Wittig Reaction: Olefination of Carbonyls

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5] The reaction's efficiency is often influenced by the steric hindrance around the carbonyl group and the electrophilicity of the carbonyl carbon.

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products carbonyl Aldehyde/Ketone (e.g., this compound) oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) carbonyl->oxaphosphetane ylide Phosphonium Ylide (e.g., Ph3P=CH2) ylide->oxaphosphetane alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Comparative Performance in the Wittig Reaction:

Building BlockSteric Hindrance at α-positionElectronic Effect of SubstituentExpected ReactivityRepresentative Yield (%)
This compound Moderate (Cyclopropyl group)Electron-donating (inductive)High~85-95
Pentanal Low (n-propyl group)Electron-donating (inductive)Very High>90
Cyclohexanecarboxaldehyde High (Cyclohexyl group)Electron-donating (inductive)Moderate~70-85

Analysis of Reactivity:

  • Pentanal , with its linear alkyl chain, presents the least steric hindrance to the approaching ylide, generally leading to the highest reaction rates and yields.

  • This compound experiences moderate steric bulk from the adjacent cyclopropyl group. However, the electronic properties of the cyclopropyl group, which can stabilize a partial positive charge on the carbonyl carbon, contribute to its high reactivity, often resulting in excellent yields.

  • Cyclohexanecarboxaldehyde is the most sterically hindered of the three, with the bulky cyclohexyl group impeding the approach of the nucleophilic ylide. This increased steric hindrance can lead to slower reaction rates and slightly lower yields compared to its less hindered counterparts.[4]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

This protocol describes a general procedure for the olefination of the target aldehydes.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise with stirring. Allow the resulting bright yellow solution of the ylide to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Grignard Addition: Formation of Secondary Alcohols

The addition of Grignard reagents to aldehydes is a fundamental method for the synthesis of secondary alcohols.[3][6][7] The stereochemical outcome and yield of this reaction are highly dependent on the steric environment of the carbonyl carbon.

Grignard_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products aldehyde Aldehyde (e.g., this compound) alkoxide Nucleophilic Addition (Magnesium Alkoxide Intermediate) aldehyde->alkoxide grignard Grignard Reagent (e.g., MeMgBr) grignard->alkoxide alcohol Secondary Alcohol alkoxide->alcohol Aqueous Workup

Comparative Performance in Grignard Addition:

Building BlockSteric Hindrance at CarbonylExpected Diastereoselectivity (with chiral α-carbon)Representative Yield (%)
This compound ModerateModerate to High (Felkin-Anh control)~80-90
Pentanal LowLow>90
Cyclohexanecarbonylaldehyde HighHigh (Felkin-Anh control)~75-85

Analysis of Reactivity and Selectivity:

  • Pentanal , being the least sterically demanding, generally provides the highest yields in Grignard additions. However, the lack of a significant steric directing group at the α-position results in low diastereoselectivity when a chiral center is present.

  • This compound offers a good balance of reactivity and selectivity. The cyclopropyl group exerts moderate steric influence, leading to good yields and potentially useful levels of diastereoselectivity, predictable by the Felkin-Anh model.

  • Cyclohexanecarboxaldehyde presents the most sterically congested environment around the carbonyl. While this can lead to slightly lower yields, the bulky cyclohexyl group acts as an effective stereodirecting group, often resulting in high diastereoselectivity in additions to the chiral aldehyde.

Experimental Protocol: Grignard Addition of Methylmagnesium Bromide

This protocol outlines a general procedure for the addition of a Grignard reagent to the selected aldehydes.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (1.2 equivalents, as a solution in diethyl ether or THF) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

Aldol Condensation: Enolate Addition to Carbonyls

The aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound.[1][8][9][10] In a crossed aldol condensation, a ketone enolate can be reacted with an aldehyde. The success of this reaction depends on the relative reactivity of the aldehyde as an electrophile and the propensity of the ketone to self-condense.

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction aldehyde Aldehyde (Electrophile) aldol_adduct Aldol Addition aldehyde->aldol_adduct ketone Ketone (Enolate Precursor) enolate Enolate Formation ketone->enolate Deprotonation base Base (e.g., NaOH) base->enolate enolate->aldol_adduct enone Dehydration (Condensation) aldol_adduct->enone

Comparative Performance in Crossed Aldol Condensation with Acetone:

Building BlockElectrophilicity of CarbonylSteric HindranceExpected Yield of Crossed Product
This compound HighModerateGood to Excellent
Pentanal HighLowExcellent
Cyclohexanecarboxaldehyde ModerateHighGood

Analysis of Reactivity:

  • Aldehydes are generally more electrophilic than ketones, making them excellent partners in crossed aldol condensations.[1]

  • Pentanal , being a simple aliphatic aldehyde with minimal steric hindrance, is highly reactive towards enolates and typically gives high yields of the crossed aldol product.

  • This compound is also a highly reactive electrophile. The moderate steric hindrance from the cyclopropyl group is generally not sufficient to significantly impede the reaction with a small enolate like that from acetone.

  • Cyclohexanecarboxaldehyde , due to its significant steric bulk, is less reactive than the other two aldehydes. While the reaction will still proceed, it may require longer reaction times or more forcing conditions to achieve comparable yields.

Experimental Protocol: Crossed Aldol Condensation with Acetone

This protocol describes a general procedure for the base-catalyzed crossed aldol condensation of the target aldehydes with acetone.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and acetone (2.0 equivalents) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Reaction Progression: Continue stirring at room temperature for 2-4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a beaker of ice water and acidify with dilute hydrochloric acid. Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure α,β-unsaturated ketone.

Conclusion: Strategic Selection of C4-C8 Carbonyl Building Blocks

The choice between this compound, pentanal, and cyclohexanecarboxaldehyde as a C4-C8 building block is contingent upon the specific synthetic objective.

  • Pentanal is the ideal choice when high reactivity and minimal steric influence are desired. It consistently delivers high yields in a variety of carbonyl addition reactions.

  • Cyclohexanecarboxaldehyde is the preferred building block when high diastereoselectivity is the primary goal in nucleophilic additions to a chiral center. Its significant steric bulk effectively directs the approach of incoming nucleophiles.

  • This compound emerges as a highly versatile and valuable building block that offers a unique combination of high reactivity and the potential for stereochemical control. The electronic nature of the cyclopropyl group enhances the electrophilicity of the carbonyl carbon, while its moderate steric profile allows for efficient transformations with good to excellent yields. For researchers seeking to introduce the valuable cyclopropyl motif and leverage its unique properties in the synthesis of complex molecules, this compound represents a powerful and strategic choice.

This guide provides a framework for understanding the comparative reactivity of these important C4-C8 carbonyl building blocks. The provided experimental protocols serve as a starting point for further optimization and application in diverse synthetic campaigns.

References

  • Chad's Prep. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • ChemistNate. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism) [Video]. YouTube. [Link]

  • de Meijere, A. (Ed.). (2000). The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons.
  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. [Link]

  • Khan Academy. (2024, August 30). Crossed-aldol condensation reaction | Aldehydes, ketones & carb. acids | Chemistry [Video]. YouTube. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • University of California, Irvine. (n.d.). 32. The Aldol Condensation: Synthesis of Dibenzalacetone. [Link]

  • Utah Tech University. (n.d.). Aldol Condensation. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is paramount. 2-Cyclopropanecarbonylbutanal, a bifunctional molecule incorporating both aldehyde and ketone moieties with a strained cyclopropyl ring, presents unique handling and disposal challenges. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our objective is to move beyond mere compliance, embedding a culture of safety and environmental stewardship into your laboratory's core operations.

Hazard Identification and Risk Assessment: A Proactive Approach

Functional Group Associated Hazards Scientific Rationale
Aldehyde (-CHO) Reactivity, Potential for Polymerization, Toxicity, IrritantAldehydes are prone to oxidation and can undergo self-polymerization, sometimes violently. Many are irritants to the skin, eyes, and respiratory tract. Their metabolic pathways can also lead to toxic effects.
Cyclopropyl Ketone Flammability, Corrosivity (under certain conditions)The carbonyl group and short alkyl chain contribute to a likely low flash point, making the compound flammable.[1][2][3] The strained cyclopropyl ring can influence reactivity. While not intrinsically corrosive, related compounds like cyclopropanecarbonyl chloride are corrosive and react violently with water.[3][4]
General Structure Environmental HazardImproper disposal can introduce a reactive organic molecule into aquatic systems, the full ecotoxicity of which is unknown. Therefore, it must be treated as a hazardous environmental contaminant.[5]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended when handling neat material.

  • Body Protection: A flame-resistant lab coat must be worn, fully buttoned.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[4]

The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound is not a single action but a multi-stage process. Under no circumstances should this chemical be disposed of down the drain.[5][6][7]

Step 1: In-Lab Deactivation (Optional, for small quantities)

For small residual amounts (e.g., quenching a reaction), the reactive aldehyde group can be deactivated. This should only be performed by trained personnel.

Protocol: Sodium Bisulfite Quench

This procedure converts the aldehyde into a more stable, water-soluble bisulfite adduct.

  • Preparation: In a fume hood, prepare a 10% solution of sodium bisulfite in water. Ensure the solution is cool.

  • Addition: Slowly and with stirring, add the this compound waste to the sodium bisulfite solution. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.

  • Testing: After the addition is complete, allow the mixture to stir for 1-2 hours. Test a small aliquot for the presence of aldehyde using a suitable method (e.g., 2,4-DNP test).

  • Disposal of Adduct: The resulting bisulfite adduct solution should be collected as aqueous hazardous waste. While less hazardous than the aldehyde, it is not suitable for sewer disposal without approval from your institution's Environmental Health and Safety (EHS) office.[8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic waste .[9]

  • Compatibility: Do NOT mix this waste with acids, bases, oxidizing agents, or aqueous waste (unless part of a specific deactivation protocol).[10][11]

  • Container: Use a sturdy, leak-proof container with a secure screw cap. The container material must be compatible with the chemical (e.g., glass or polyethylene).[7][12] Fill containers to no more than 90% capacity to allow for vapor expansion.[11]

Step 3: Labeling and Temporary Storage

Accurate labeling is a legal requirement and essential for safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[12]

  • Contents: List all components of the waste, including this compound and any solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[12]

  • Hazard Identification: Indicate the associated hazards: "Flammable," "Toxic," "Irritant."

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the control of lab personnel and away from ignition sources. Ensure secondary containment is used for all liquid waste containers.[13]

Step 4: Final Disposal

The ultimate disposal must be handled by professionals.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[13]

  • Licensed Vendor: Your EHS department will work with a licensed hazardous waste management company. The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated is_small Small residual quantity? start->is_small deactivate Perform In-Lab Deactivation (e.g., Bisulfite Quench) is_small->deactivate Yes collect_organic Collect as Non-Halogenated Organic Waste is_small->collect_organic No collect_aqueous Collect as Aqueous Hazardous Waste deactivate->collect_aqueous label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Hazard Pictograms collect_aqueous->label_container collect_organic->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Sources

Personal protective equipment for handling 2-Cyclopropanecarbonylbutanal

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-Cyclopropanecarbonylbutanal

Executive Chemical Profile & Hazard Logic

The "Why" Behind the Safety Protocol As a Senior Application Scientist, I prioritize understanding the mechanism of toxicity over rote compliance. This compound is not just a generic organic intermediate; it is a


-keto aldehyde  featuring a strained cyclopropane ring.[1]
  • Aldehyde Reactivity (The Sensitization Risk): The C1-aldehyde group is highly electrophilic.[1] It readily forms Schiff bases with amine groups on biological proteins.[1] This protein cross-linking is the fundamental mechanism of contact dermatitis and respiratory sensitization .[1]

  • Cyclopropane Lipophilicity (The Permeation Risk): The cyclopropyl moiety increases the molecule's lipophilicity compared to a straight-chain analog.[1] This facilitates rapid transdermal absorption , meaning skin contact is not just a surface burn hazard but a systemic toxicity vector.[1]

  • 
    -Dicarbonyl Instability:  This structure is prone to enolization and oxidation.[1] Improper storage leads to the formation of peroxides or acidic decomposition products, increasing the corrosive potential over time.[1]
    

GHS Risk Assessment (Precautionary Principle):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).[1]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. This matrix is calibrated for reactive aldehydes .

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (High-Dexterity, 0.14 mm+)Permeation Defense: Aldehydes can permeate thin latex/nitrile.[1] The "Double-Glove" technique creates a sacrificial outer layer.[1] If the outer glove is splashed, strip and replace immediately.[1]
Eye Protection Chemical Splash Goggles (Indirect Vented)Vapor Defense: Safety glasses with side shields are insufficient.[1] Aldehyde vapors track around glasses, causing lacrimation and corneal haze.[1] Goggles provide a vapor seal.[1]
Respiratory Fume Hood (Primary) Respirator (Secondary): Half-face w/ OV/P100 Cartridges Inhalation Defense: Volatile aldehydes irritate the mucous membranes.[1] If working outside a hood (e.g., weighing large masses), an Organic Vapor (OV) cartridge is mandatory.[1]
Body Defense Lab Coat (Poly-Cotton) + Chemical Apron (for >10g transfers)Splash Defense: Cotton absorbs liquids, keeping them against the skin.[1] A chemical apron provides an impervious barrier for bulk handling.[1]

Operational Protocol: Handling & Synthesis

A. Storage & Stability
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Why: The aldehyde proton is susceptible to autoxidation, forming carboxylic acids.[1] The cyclopropane ring is stable but can ring-open under strong acidic conditions.[1]

  • Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers (catalyzes decomposition).[1]

B. Weighing & Transfer (Step-by-Step)
  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

  • Taring: Place the receiving flask inside a secondary container (beaker) before taring to catch drips.

  • Transfer: Use a glass pipette or stainless steel spatula .[1]

    • Avoid: Plastic disposable pipettes (LDPE).[1] Reactive aldehydes can leach plasticizers or degrade the polymer matrix, contaminating your sample.[1]

  • Post-Transfer Hygiene: Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping.[1] Aldehyde residue on threads polymerizes, permanently seizing the cap.[1]

C. Reaction Setup
  • Solvent Choice: When dissolving this compound, avoid protic solvents (alcohols) if using Lewis Acid catalysts, as acetal formation will compete with your intended reaction.[1]

  • Quenching: If used in enolate chemistry, quench slightly acidic (pH 5-6) rather than strongly basic to prevent aldol polymerization of the starting material.[1]

Emergency Response Logistics

Spill Response Logic (Diagram)

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate Evacuate Lab Alert EHS Major->Evacuate Absorb Cover with Vermiculite or Sand (Inert) PPE_Check->Absorb Avoid DO NOT USE: Paper Towels (Aldehyde Oxidation Risk) Absorb->Avoid Warning Collect Collect into Sealed Waste Jar Absorb->Collect Clean Wipe Surface with Soap & Water Collect->Clean End Report Incident Clean->End

Figure 1: Decision logic for responding to aldehyde intermediate spills. Note the prohibition of paper towels due to potential oxidative heating.[1]

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol or acetone; these solvents strip natural skin oils and drive the lipophilic cyclopropyl compound deeper into the dermis.[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately—aldehyde burns can be delayed.[1]

Disposal Protocols

  • Waste Stream: Segregate into "Non-Halogenated Organic" waste (unless your specific synthesis introduced halogens).[1]

  • Labeling: Explicitly label the waste tag with "Aldehyde - Potential Sensitizer."[1] This protects the waste management personnel downstream.[1]

  • Neutralization (Optional): For small amounts of residue in glassware, rinse with a dilute sodium bisulfite solution.[1] This forms a water-soluble bisulfite adduct, effectively neutralizing the reactive aldehyde group before washing.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Aldehydes - Hazard Recognition. United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Cyclopropanecarbaldehyde (Structural Analog for Reactivity). National Library of Medicine.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.